4-Phenylimidazole
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
5-phenyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLKOHSAWQPOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40864-48-0 (mono-hydrochloride) | |
| Record name | 4(5)-Phenylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30217200 | |
| Record name | 4(5)-Phenylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30217200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670-95-1 | |
| Record name | 4-Phenylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=670-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(5)-Phenylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(5)-Phenylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30217200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Phenylimidazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VQ67XR7XY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Phenylimidazole from α-Bromoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-phenylimidazole, a valuable scaffold in medicinal chemistry, utilizing α-bromoacetophenone as a key starting material. This document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis in a laboratory setting.
Introduction
Imidazole derivatives are a cornerstone in the development of novel therapeutic agents due to their wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties. The this compound moiety, in particular, is a significant pharmacophore present in numerous biologically active compounds. The synthesis of this key heterocyclic structure from readily available starting materials is, therefore, of critical importance to the drug discovery and development process.
This guide focuses on the prevalent and efficient methods for the synthesis of this compound commencing from α-bromoacetophenone (also known as phenacyl bromide). The primary synthetic routes discussed herein involve the reaction of α-bromoacetophenone with a source of the C2-N3 fragment of the imidazole ring, namely formamidine acetate or formamide. These methods offer reliable and scalable pathways to the target molecule.
Core Synthetic Methodologies
The synthesis of this compound from α-bromoacetophenone can be broadly categorized into two highly effective methods:
-
Reaction with Formamidine Acetate: This method involves a two-step process, beginning with a nucleophilic substitution of the bromine atom in α-bromoacetophenone by formamidine, followed by a base-mediated cyclization to yield the imidazole ring. This approach is notable for its operational simplicity and high product purity.
-
Reaction with Formamide: This is a direct, one-pot synthesis where α-bromoacetophenone is heated in an excess of formamide, which acts as both the reactant and the solvent. This method is advantageous for its straightforward procedure and good yields.
Quantitative Data Summary
The following tables summarize the key quantitative data from representative synthetic protocols for this compound.
Table 1: Synthesis of this compound via Formamidine Acetate
| Parameter | Value | Reference |
| Reactants | α-Bromoacetophenone, Formamidine Acetate | [1] |
| Solvent | Ethylene Glycol | [1] |
| Base | Potassium Carbonate | [1] |
| Reaction Temperature | Substitution: 40-70°C; Cyclization: 30-100°C | [1] |
| Reaction Time | Substitution: ~2.5 hours; Cyclization: ~11-12 hours | [1] |
| Yield | >45% | |
| Product Purity | >99% |
Table 2: Synthesis of this compound via Formamide
| Parameter | Value | Reference |
| Reactants | α-Bromoacetophenone, Formamide | |
| Solvent | Formamide (excess) | |
| Reaction Temperature | 170-180°C | |
| Reaction Time | 5-9 hours | |
| Yield | 52-60% | |
| Product Purity | Purified by column chromatography |
Detailed Experimental Protocols
Synthesis of this compound from α-Bromoacetophenone and Formamidine Acetate
This protocol is adapted from a patented procedure and involves a two-step synthesis.
Materials:
-
α-Bromoacetophenone
-
Formamidine Acetate
-
Ethylene Glycol
-
Potassium Carbonate
-
Ethyl Acetate
-
Saturated Sodium Chloride Solution
-
Activated Carbon
-
Chloroform
-
Petroleum Ether
-
50% Sodium Hydroxide Solution
Procedure:
Step 1: Nucleophilic Substitution
-
To a four-necked flask, add 200 mL of ethylene glycol and heat to 50°C.
-
Slowly add 50 g (0.25 mol) of α-bromoacetophenone while maintaining the temperature at 50 ± 2°C.
-
After 30 minutes of incubation, slowly add 55 g (0.53 mol) of formamidine acetate over 45 minutes, keeping the temperature at 50 ± 2°C.
-
Maintain the reaction mixture at 50 ± 2°C for an additional 2 hours.
Step 2: Cyclization and Work-up
-
Cool the reaction mixture to 30°C.
-
Slowly add 130 g (0.94 mol) of potassium carbonate over 1 hour.
-
Maintain the temperature at 32 ± 2°C for 5 hours.
-
Rapidly heat the mixture to 86 ± 2°C and maintain for 6 hours.
-
After the reaction is complete, cool the mixture slightly and add 200 mL of ethyl acetate and 200 mL of water.
-
Adjust the pH to 8 with a 50% sodium hydroxide solution.
-
Separate the organic layer and wash it with 200 mL of a saturated sodium chloride solution.
-
To the organic layer, add 2 g of activated carbon and reflux for 1 hour.
-
Filter the hot solution to remove the activated carbon.
-
Concentrate the filtrate to obtain a viscous liquid.
-
Add 100 mL of chloroform and 100 mL of petroleum ether and reflux for 1 hour.
-
Cool the solution to 15°C and maintain for 10 hours to induce crystallization.
-
Filter the solid and dry at 50°C to obtain white crystals of this compound.
Synthesis of this compound from α-Bromoacetophenone and Formamide
This protocol describes a one-pot synthesis of this compound.
Materials:
-
α-Bromoacetophenone derivative (e.g., 2-bromo-1-phenylethanone)
-
Formamide
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the α-bromoacetophenone derivative (1 mmol) in formamide (15 mL).
-
Heat the solution to 170-180°C for 5-9 hours.
-
After cooling to room temperature, dilute the reaction mixture with a saturated sodium bicarbonate solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Reaction Mechanism and Experimental Workflow
Proposed Reaction Mechanism
The synthesis of this compound from α-bromoacetophenone and formamidine acetate is proposed to proceed through an initial nucleophilic substitution, followed by an intramolecular condensation and subsequent dehydration to form the aromatic imidazole ring.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Workflow
The general workflow for the synthesis, purification, and characterization of this compound is outlined below.
References
The Multifaceted Biological Activities of 4-Phenylimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylimidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively investigated for their potential as therapeutic agents across various disease areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the core biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values for representative this compound derivatives against various cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | This compound (4-PI) | - | 48 | [1] |
| 2 | Navoximod (a this compound derivative) | - | 0.028 | [2] |
| 3 | Compound e (1,2,3-triazole erlotinib derivative) | IDO1 Enzyme Assay | 0.32 | [2] |
| 4 | IPM714 (1H-imidazole[4,5-f][3][4]phenanthroline derivative) | HCT116 (Colon Cancer) | 1.74 | |
| 5 | IPM714 | SW480 (Colon Cancer) | 2.0 | |
| 6 | Compound 14 (4-acetylphenylamine-based imidazole) | PPC-1 (Prostate Carcinoma) | 4.1 | |
| 7 | Compound 14 | U-87 (Glioblastoma) | 3.1 | |
| 8 | Compound 22 (4-acetylphenylamine-based imidazole) | PPC-1 (Prostate Carcinoma) | - | |
| 9 | Compound 22 | U-87 (Glioblastoma) | - |
Key Signaling Pathway: Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
A significant target for anticancer this compound derivatives is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the anti-tumor immune response by inhibiting T-cell proliferation and promoting the generation of regulatory T cells (Tregs). This compound derivatives can act as non-competitive inhibitors of IDO1 by binding to the heme iron in the active site of the enzyme, thereby blocking its catalytic activity and restoring anti-tumor immunity.
Antimicrobial Activity
Derivatives of this compound have also been recognized for their antimicrobial properties, exhibiting activity against a variety of bacterial and fungal pathogens.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| 10 | N1 (2,4,5-triphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole) | Klebsiella pneumoniae | - | |
| 11 | N1 | Candida albicans | 30 | |
| 12 | N2 (2-(4-chlorophenyl)-4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole) | Staphylococcus aureus | 29.3 | |
| 13 | N2 | Candida albicans | 32 | |
| 14 | N3 (2-(2,4-dichlorophenyl)-4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole) | Escherichia coli | 12.2 | |
| 15 | N3 | Pseudomonas aeruginosa | 21 | |
| 16 | N3 | Candida albicans | 29.1 | |
| 17 | 16g (Nicotinamide derivative) | Fluconazole-resistant C. albicans | 0.125-1 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives has been demonstrated in various preclinical models. A key mechanism underlying this activity is the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.
Quantitative Data: In Vivo Anti-inflammatory Effects
The carrageenan-induced paw edema model in rats is a standard assay to evaluate the acute anti-inflammatory activity of novel compounds. The percentage of edema inhibition is a key parameter.
| Compound ID | Derivative Type | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| 18 | 5g (Benzimidazole derivative) | - | 74.17 | |
| 19 | AA6 (N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide) | - | - |
Key Signaling Pathway: p38 MAPK Inhibition
The p38 MAPK signaling cascade is a crucial regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Environmental stresses and inflammatory stimuli activate a cascade of kinases, leading to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates downstream transcription factors and kinases, resulting in the increased expression of inflammatory mediators. Certain pyridinyl-imidazole derivatives have been identified as potent inhibitors of p38α MAPK. These compounds typically bind to the ATP-binding pocket of the kinase, preventing its activation and subsequent downstream signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for the key experiments cited in this guide.
MTT Assay for In Vitro Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Agar Disk Diffusion Method for Antimicrobial Susceptibility
Principle: This method assesses the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a uniform lawn of bacteria.
-
Disk Application: Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of the this compound derivative onto the surface of the inoculated agar plate. A control disk impregnated with the solvent used to dissolve the compound should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition (in millimeters) around each disk.
-
Interpretation: The diameter of the inhibition zone is correlated with the susceptibility of the microorganism to the compound.
Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
Principle: The injection of carrageenan into the sub-plantar region of a rat's paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its acute anti-inflammatory activity.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200 g) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the this compound derivative or the vehicle (e.g., saline or a suspension in 0.5% carboxymethyl cellulose) orally or intraperitoneally to the test groups of animals. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar tissue of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of future studies aimed at elucidating the full therapeutic potential of this important chemical scaffold. Continued exploration of structure-activity relationships and mechanisms of action will be crucial in the development of novel this compound-based drugs with improved potency and selectivity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
4-Phenylimidazole: A Technical Guide to its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylimidazole (4-PI) is a heterocyclic organic compound that has garnered significant attention in biomedical research due to its potent inhibitory effects on key heme-containing enzymes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interactions with Indoleamine 2,3-dioxygenase 1 (IDO1) and Cytochrome P450 (CYP) enzymes. We will explore the downstream consequences of this inhibition on critical signaling pathways, namely the kynurenine pathway of tryptophan metabolism and steroidogenesis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular interactions and signaling cascades involved.
Core Mechanism of Action: Heme Iron Binding
The primary mechanism of action for this compound across its biological targets is its ability to coordinate with the ferric (Fe³⁺) or ferrous (Fe²⁺) iron atom within the heme prosthetic group of various enzymes. The imidazole moiety of 4-PI contains a nitrogen atom with a lone pair of electrons that can form a coordinate bond with the heme iron, acting as a potent ligand. This binding event can either directly compete with the binding of endogenous substrates or allosterically alter the enzyme's conformation, leading to a reduction or complete inhibition of its catalytic activity. Spectroscopic studies have confirmed this direct binding to the heme iron at the active site of target enzymes.
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway. This compound has been identified as a noncompetitive inhibitor of IDO1.
Quantitative Inhibition Data
The inhibitory potency of this compound against IDO1 has been characterized by the following parameters:
| Parameter | Value | Enzyme Source |
| IC₅₀ | 48 µM | Recombinant Human IDO1 |
| Kd | 45.3 ± 11.7 µM | Recombinant Human IDO1 |
Impact on the Kynurenine Pathway and Immune Response
The inhibition of IDO1 by this compound has significant downstream effects on the kynurenine pathway and, consequently, on the immune response. Under normal physiological conditions, or in pathological states such as cancer, increased IDO1 activity leads to the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites.
-
Tryptophan Depletion: Tryptophan is essential for T-cell proliferation and activation. Its depletion by IDO1 can induce T-cell anergy and apoptosis, thereby suppressing the adaptive immune response.
-
Kynurenine Accumulation: Kynurenine and its metabolites can act as signaling molecules that promote the differentiation of regulatory T-cells (Tregs) and suppress the activity of effector T-cells and Natural Killer (NK) cells.
By inhibiting IDO1, this compound prevents the degradation of tryptophan, leading to a localized increase in its concentration and a decrease in the production of immunosuppressive kynurenine metabolites. This can restore T-cell function and enhance anti-tumor immunity.
Signaling Pathway Diagram: IDO1 Inhibition and T-Cell Activation
Inhibition of Cytochrome P450 (CYP) Enzymes
This compound and its derivatives are known inhibitors of various cytochrome P450 enzymes. These heme-containing monooxygenases are crucial for the metabolism of a wide range of endogenous and exogenous compounds, including steroids, drugs, and carcinogens. The inhibitory mechanism involves the coordination of the imidazole nitrogen to the heme iron of the CYP enzyme, thereby blocking substrate access and/or electron transfer.
Quantitative Inhibition Data
| Enzyme | IC₅₀ | Kd | Species |
| CYP2B4 | < 2.4 µM | 4.8 µM | Rabbit |
| CYP2B1 | Not Reported | Not Reported | Rat |
| CYP2B5 | Not Reported | Not Reported | Rabbit |
| CYP17A1 | Not Reported | Not Reported | Human |
Note: While a specific IC₅₀ for this compound against CYP17A1 is not available, related phenyl-alkyl imidazole derivatives show potent inhibition in the low micromolar to nanomolar range.
Impact on Steroidogenesis (CYP17A1 Inhibition)
One of the most clinically relevant CYP targets for imidazole-based inhibitors is CYP17A1 (17α-hydroxylase/17,20-lyase), a key enzyme in the steroidogenesis pathway. CYP17A1 catalyzes two critical reactions:
-
17α-hydroxylase activity: Converts pregnenolone and progesterone to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. This is essential for the synthesis of glucocorticoids (e.g., cortisol).
-
17,20-lyase activity: Converts 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to dehydroepiandrosterone (DHEA) and androstenedione, respectively. These are precursors for the synthesis of sex hormones (androgens and estrogens).
Inhibition of CYP17A1 by compounds like this compound would disrupt the production of both cortisol and sex hormones. This has therapeutic implications, particularly in hormone-dependent cancers such as prostate cancer.
Signaling Pathway Diagram: CYP17A1 Inhibition in Steroidogenesis
Experimental Protocols
In Vitro IDO1 Enzyme Inhibition Assay
This protocol outlines a common method for determining the IC₅₀ of an inhibitor against recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Ascorbic acid (reducing agent)
-
Methylene blue (electron carrier)
-
Catalase
-
This compound (or other test inhibitor) dissolved in DMSO
-
Trichloroacetic acid (TCA) for reaction termination
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (for detection)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, catalase, and IDO1 enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) to the wells of the microplate. Include a vehicle control (DMSO only).
-
Enzyme Incubation: Pre-incubate the enzyme mixture with the inhibitor for a short period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-tryptophan to each well.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA to each well. This also serves to hydrolyze the N-formylkynurenine product to kynurenine.
-
Color Development: Add the DMAB reagent to each well and incubate at room temperature to allow for the development of a yellow-colored product from the reaction between DMAB and kynurenine.
-
Data Acquisition: Measure the absorbance of each well at 480 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
In Vitro CYP Enzyme Inhibition Assay Using Human Liver Microsomes
This protocol provides a general framework for assessing the inhibitory potential of this compound against various CYP isoforms using human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, testosterone for CYP3A4)
-
NADPH regenerating system (or NADPH)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., acetonitrile or methanol)
-
Acetonitrile with an internal standard for reaction termination and protein precipitation
-
96-well microplate
-
LC-MS/MS system for analysis
Procedure:
-
Assay Preparation: Prepare an incubation mixture containing HLMs, phosphate buffer, and the specific probe substrate in the wells of a microplate.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Pre-incubation: Pre-incubate the plate at 37°C for a few minutes to allow the inhibitor to interact with the enzymes.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system to each well.
-
Reaction Incubation: Incubate the plate at 37°C for a specific time, ensuring that the reaction proceeds under linear conditions (typically <20% substrate turnover).
-
Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Data Acquisition: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of metabolite formation for each inhibitor concentration and determine the percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.
Conclusion
This compound serves as a valuable research tool for probing the function of heme-containing enzymes. Its well-characterized inhibitory activity against IDO1 and various CYP450 isoforms highlights its potential as a scaffold for the development of novel therapeutics, particularly in the fields of immuno-oncology and endocrinology. The core mechanism of action, involving direct coordination to the heme iron, provides a clear basis for its biological effects. Understanding the downstream consequences of this inhibition on pathways such as kynurenine metabolism and steroidogenesis is crucial for elucidating its physiological and pathophysiological roles. The experimental protocols detailed herein provide a foundation for the further investigation and characterization of this compound and its derivatives in various biological systems.
An In-depth Technical Guide on the Thermodynamic Properties of Solid-Phase 4-Phenylimidazole
This technical guide provides a comprehensive overview of the experimentally determined thermodynamic properties of solid-phase 4-phenylimidazole. The data presented herein is crucial for researchers, scientists, and professionals involved in drug development and materials science, offering insights into the stability, phase behavior, and cohesive energy of this compound.
Introduction to this compound
This compound (4-PhI) is a heterocyclic organic compound with the chemical formula C₉H₈N₂.[1] It belongs to the family of phenylimidazoles, which are of significant interest due to their versatile applications and biological activities.[2][3][4] Understanding the thermodynamic properties of the solid phase of 4-PhI is fundamental for process optimization, material characterization, and ensuring energy efficiency in its applications.
Thermodynamic Data Summary
The following tables summarize the key thermodynamic parameters for solid-phase this compound.
Table 1: Heat Capacity of Solid this compound at 298.15 K
| Property | Symbol | Value |
| Standard Molar Heat Capacity (Solid Phase) | C°p,m(s) | 183.5 ± 1.5 J·K⁻¹·mol⁻¹ |
| Specific Heat Capacity (Solid Phase) | c°p(s) | 1.27 ± 0.01 J·K⁻¹·g⁻¹ |
| Standard Molar Heat Capacity (Gas Phase) | C°p,m(g) | 152.0 ± 5.0 J·K⁻¹·mol⁻¹ |
| Change in Molar Heat Capacity of Sublimation | ΔsubC°p,m | -31.5 J·K⁻¹·mol⁻¹ |
Table 2: Thermodynamic Properties of Fusion for this compound
| Property | Symbol | Value |
| Melting Temperature | Tm | 414.4 ± 0.5 K |
| Standard Molar Enthalpy of Fusion at Tm | ΔfusH°m(Tm) | 27.1 ± 0.3 kJ·mol⁻¹ |
| Standard Molar Entropy of Fusion at Tm | ΔfusS°m(Tm) | 65.4 ± 0.7 J·K⁻¹·mol⁻¹ |
Table 3: Thermodynamic Properties of Sublimation for this compound at 298.15 K
| Property | Symbol | Value |
| Standard Molar Enthalpy of Sublimation | ΔsubH°m | 119.5 ± 1.2 kJ·mol⁻¹ |
| Standard Molar Entropy of Sublimation | ΔsubS°m | 216.9 ± 3.4 J·K⁻¹·mol⁻¹ |
| Standard Molar Gibbs Energy of Sublimation | ΔsubG°m | 54.9 ± 1.4 kJ·mol⁻¹ |
Experimental Protocols
The experimental methodologies employed to determine the thermodynamic properties are detailed below.
3.1. Material Purification
The commercial this compound (CAS number 670–95–1, mass fraction 0.995) was further purified by sublimation under reduced pressure (<10 Pa) at a temperature of 403.2 K. The final purity of the compound (mass fraction > 0.999) was confirmed using gas–liquid chromatography.
3.2. Differential Scanning Calorimetry (DSC) for Fusion Properties
The melting temperature and enthalpy of fusion were determined using a power compensation differential scanning calorimeter (PerkinElmer model Pyris Diamond DSC).
-
Sample Preparation: Samples with a weight between 5 and 10 mg were hermetically sealed in aluminum crucibles.
-
Experimental Conditions: The experiments were conducted with a scanning rate of 5 K·min⁻¹ under a constant flow of nitrogen at 20 mL·min⁻¹. Double cycles of heating and cooling were performed.
-
Calibration: The temperature and heat flux scales of the DSC instrument were calibrated to ensure accuracy.
3.3. Heat Capacity Measurement
The heat capacity of solid this compound at 298.15 K was measured using a high-precision heat capacity drop calorimeter.
-
Sample Mass: Sample masses ranging from 0.200 to 0.500 g were used.
-
Calibration: The calorimeter was calibrated with sapphire (α-Al₂O₃, NIST-RM 720) as a standard.
3.4. Vapor Pressure and Sublimation Thermodynamics Measurement
The vapor pressure of this compound was measured using the gravimetric Knudsen effusion methodology due to its relatively high volatility.
-
Temperature and Pressure Range: The vapor pressures were determined within the temperature interval of 362.1–382.8 K, corresponding to a pressure range of 0.116–1.18 Pa.
-
Data Analysis: The sublimation data was fitted to the linear Clausius–Clapeyron equation to derive the molar enthalpies and entropies of sublimation.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of the thermodynamic properties of solid-phase this compound.
Discussion
The thermodynamic data reveals important aspects of the cohesive interactions within solid this compound. Compared to its isomer, 2-phenylimidazole, 4-PhI exhibits greater cohesive energy. This is attributed to stronger N–H···N intermolecular interactions, which lead to a disruption of coplanar geometry in the 4-PhI molecules. The higher entropies of phase transition (fusion and sublimation) for 4-PhI are consistent with a higher degree of structural order in its crystalline lattice.
These properties are essential for understanding the solid-state stability and dissolution behavior of this compound, which are critical parameters in pharmaceutical development and materials science. The detailed experimental protocols provided serve as a valuable reference for researchers aiming to conduct similar studies or to verify the presented data.
References
Spectroscopic Analysis of 4-Phenylimidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-phenylimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The focus is on the application of Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy for the vibrational characterization of this molecule. This guide details the experimental protocols, presents a summary of vibrational band assignments, and illustrates the analytical workflow.
Core Concepts in Vibrational Spectroscopy of this compound
Vibrational spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, chemical bonding, and functional groups within a sample. Both FT-IR and FT-Raman spectroscopy probe the vibrational energy levels of a molecule.
-
FT-IR Spectroscopy : This technique measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. The absorption of specific frequencies is characteristic of the corresponding vibrational modes of the molecule's functional groups.
-
FT-Raman Spectroscopy : This method involves irradiating a sample with a monochromatic laser and analyzing the scattered light. While most of the scattered light has the same frequency as the incident laser (Rayleigh scattering), a small fraction is scattered at different frequencies (Raman scattering). The frequency shifts in Raman scattering correspond to the vibrational modes of the molecule. FT-Raman is particularly advantageous for analyzing samples that are highly fluorescent when using visible excitation lasers.
The complementary nature of FT-IR and FT-Raman spectroscopy provides a more complete vibrational analysis. Some vibrational modes may be strong in the IR spectrum and weak or absent in the Raman spectrum, and vice versa, due to the different selection rules governing the two phenomena.
Experimental Protocols
The following sections describe the generalized experimental methodologies for the FT-IR and FT-Raman spectroscopic analysis of this compound. These protocols are based on common laboratory practices and information from studies on this compound and related compounds.[1][2]
Sample Preparation
For both FT-IR and FT-Raman analysis of this compound in its solid state, the sample is typically used in a powdered form.[1] The compound, if not already in a fine powder, is ground using an agate mortar and pestle to ensure homogeneity and to reduce particle size, which can affect the quality of the spectra.
FT-IR Spectroscopy
The FT-IR spectrum of solid this compound is commonly recorded using the KBr (potassium bromide) pellet technique.
-
Sample Mixture Preparation : A small amount of powdered this compound (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry, spectroscopic grade KBr. The mixture must be thoroughly homogenized to ensure even distribution of the sample within the KBr matrix.
-
Pellet Formation : The mixture is then transferred to a pellet press and subjected to high pressure (typically 8-10 tons) to form a thin, transparent or semi-transparent pellet.
-
Data Acquisition : The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide, as well as any impurities in the KBr.
FT-Raman Spectroscopy
The FT-Raman spectrum of this compound is generally acquired from the powdered sample directly.
-
Sample Placement : A small amount of the powdered this compound is placed in a sample holder, such as a glass capillary tube or an aluminum cup.
-
Data Acquisition : The sample is placed in the spectrometer's sample compartment. A near-infrared (NIR) laser, commonly a Nd:YAG laser operating at 1064 nm, is used for excitation to minimize fluorescence. The scattered radiation is collected and analyzed. The spectrum is typically recorded over a Stokes shift range of approximately 3500 to 50 cm⁻¹. The number of scans and laser power are optimized to achieve a good signal-to-noise ratio without causing thermal degradation of the sample.
Experimental and Analytical Workflow
The following diagram illustrates the typical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.
Vibrational Band Assignments
The vibrational spectra of this compound are complex due to the presence of both a phenyl ring and an imidazole ring. The assignment of the observed vibrational bands to specific molecular motions is crucial for a complete analysis. These assignments are often supported by theoretical calculations, such as Density Functional Theory (DFT).[1] The following table summarizes some of the key experimental vibrational frequencies and their assignments for this compound based on available literature.
| FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Vibrational Assignment |
| 3163 | - | C-H stretching (imidazole ring)[3] |
| 3135 | - | C-H stretching (imidazole ring) |
| ~3050 | ~3060 | C-H stretching (phenyl ring) |
| ~1610 | ~1610 | C=C stretching (phenyl ring) |
| ~1590 | ~1590 | C=C stretching (phenyl ring) |
| ~1490 | ~1490 | C=C stretching (phenyl ring) |
| - | 1395 | C-N stretching |
| ~1360 | ~1360 | In-plane C-H bending (phenyl ring) |
| ~1280 | ~1280 | Ring stretching (imidazole) |
| ~1180 | ~1180 | In-plane C-H bending (phenyl ring) |
| ~1070 | ~1070 | Ring breathing (phenyl ring) |
| ~1010 | ~1010 | Ring breathing (phenyl ring) |
| ~995 | ~995 | Out-of-plane C-H bending (phenyl ring) |
| ~760 | ~760 | Out-of-plane C-H bending (phenyl ring) |
| ~690 | ~690 | Ring puckering (phenyl ring) |
Note: The values presented in this table are approximate and are based on data from related compounds and theoretical studies. The exact positions and intensities of the bands can be influenced by factors such as the physical state of the sample and intermolecular interactions.
Conclusion
FT-IR and FT-Raman spectroscopy are indispensable tools for the structural elucidation and characterization of this compound. This guide has provided a framework for understanding the theoretical basis of these techniques, the practical aspects of experimental procedures, and the interpretation of the resulting spectral data. For researchers in drug development and materials science, a thorough spectroscopic analysis is a critical step in understanding the molecular properties of this compound, which can inform its applications in various fields. The combined use of these complementary spectroscopic methods, supported by theoretical calculations, enables a detailed and robust characterization of this important heterocyclic compound.
References
An In-depth Technical Guide on the Solubility of 4-Phenylimidazole in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 4-phenylimidazole in common organic solvents. Due to the limited availability of comprehensive quantitative data in peer-reviewed literature, this guide summarizes the available information, details standard experimental protocols for solubility determination, and explores the key factors influencing the solubility of this compound.
Introduction to this compound
This compound is a heterocyclic organic compound with a phenyl group attached to the imidazole ring at position 4. It serves as a crucial building block in the synthesis of various biologically active molecules and materials. Understanding its solubility in different organic solvents is paramount for its application in drug discovery, materials science, and chemical synthesis, as it directly impacts reaction kinetics, purification processes, and formulation development.
Quantitative Solubility Data
A comprehensive search of scientific literature reveals a notable lack of extensive quantitative solubility data for this compound across a wide range of common organic solvents. However, semi-quantitative data is available from commercial suppliers. This information is summarized in the table below. It is important to note that this data is often provided without detailed experimental conditions such as temperature and exact analytical methodology.
| Solvent | Chemical Class | Formula | Solubility (at ambient temperature) | Source |
| Acetone | Ketone | C₃H₆O | 25 mg/mL | Sigma-Aldrich |
| Methanol | Alcohol | CH₃OH | 25 mg/mL | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Amide | C₃H₇NO | 50 mg/mL | Sigma-Aldrich |
Note: This data should be considered as a general guideline. For precise applications, it is highly recommended to determine the solubility experimentally under the specific conditions of use.
A study by Domańska et al. on the solubility of various imidazoles, including the isomer 2-phenylimidazole, in dichloromethane and toluene was identified. However, the study did not include quantitative data for this compound, highlighting the gap in the literature for this specific isomer.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers requiring precise solubility data, the shake-flask method is a widely accepted and reliable experimental protocol.
Objective: To determine the equilibrium solubility of a solid compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., ethanol, ethyl acetate, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature. Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.
Visualizing Experimental and Logical Workflows
To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing solubility.
Caption: Experimental workflow for the shake-flask method.
Caption: Factors influencing the solubility of this compound.
Factors Influencing the Solubility of this compound
The solubility of this compound is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
-
Solute Properties:
-
Polarity: The imidazole ring is polar due to the presence of two nitrogen atoms.
-
Hydrogen Bonding: The N-H group in the imidazole ring can act as a hydrogen bond donor, while the lone pair on the other nitrogen can act as a hydrogen bond acceptor.
-
Aromaticity: The phenyl group introduces a nonpolar, aromatic character to the molecule, which can lead to π-π stacking interactions.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of solid this compound will significantly impact its solubility.
-
-
Solvent Properties:
-
Polarity: Polar solvents are generally more effective at solvating the polar imidazole portion of the molecule.
-
Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors will interact favorably with the imidazole ring, enhancing solubility.
-
Dielectric Constant: A higher dielectric constant of the solvent can help to overcome the lattice energy of the solid solute.
-
-
External Conditions:
-
Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.
-
Pressure: The effect of pressure on the solubility of solids in liquids is generally negligible.
-
Conclusion
While comprehensive quantitative solubility data for this compound in a wide array of common organic solvents is currently scarce in the public domain, this technical guide provides the available information and a robust framework for its experimental determination. The semi-quantitative data indicates that this compound has moderate solubility in polar aprotic and protic solvents like DMF, acetone, and methanol. For drug development and process chemistry applications, it is imperative that researchers determine the solubility of this compound under their specific experimental conditions using standardized methods such as the shake-flask protocol detailed herein. A thorough understanding of the interplay between the solute's properties, the solvent's characteristics, and the external conditions is crucial for effectively utilizing this compound in scientific research and development.
An In-depth Technical Guide to 4-Phenylimidazole: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylimidazole is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its fundamental properties, detailed synthesis protocols, and its emerging role as a modulator of key biological pathways, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), a critical target in cancer immunotherapy. The document presents quantitative data in a structured format, outlines experimental methodologies, and includes detailed diagrams of relevant signaling pathways and experimental workflows to support researchers and drug development professionals in their endeavors.
Core Properties of this compound
This compound, also known as 4(5)-phenylimidazole, is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 670-95-1 | [1][2] |
| Molecular Formula | C₉H₈N₂ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1] |
| Melting Point | 128-131 °C | |
| Boiling Point | ~265 °C (decomposes) | |
| Solubility | Soluble in acetone |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through various methods. Below are two detailed protocols for its preparation.
Protocol 1: One-Pot Synthesis from α-Bromoacetophenone and Formamide
This method is a common and straightforward approach for the synthesis of this compound and its derivatives.
Experimental Workflow: One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of this compound.
Procedure:
-
A solution of an α-bromoacetyl derivative (1 mmol) is heated in formamide (15 mL) at a temperature of 170–180 °C for 5–9 hours.
-
After cooling to room temperature, the reaction mixture is diluted with a saturated solution of sodium bicarbonate (NaHCO₃) (20 mL).
-
The aqueous layer is then extracted with ethyl acetate (EtOAc) (3 x 50 mL).
-
The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography to afford the final product, this compound.
Protocol 2: Two-Step Synthesis via Nucleophilic Substitution and Cyclization
This patented method involves a two-step process that can be suitable for larger-scale synthesis.
Procedure:
Step 1: Nucleophilic Substitution
-
Dissolve α-bromoacetophenone in ethylene glycol. The mass ratio of ethylene glycol to α-bromoacetophenone should be between 4:1 and 5:1.
-
Control the temperature between 40-70 °C (optimally 50-60 °C).
-
Add formamidine acetate in batches. The molar ratio of α-bromoacetophenone to formamidine acetate should be between 1:1.8 and 1:2.2.
-
Maintain the reaction mixture at this temperature for 2 ± 0.5 hours to obtain the nucleophilic substitution intermediate.
Step 2: Cyclization
-
Cool the reaction mixture from Step 1 to 30-60 °C (optimally 30-35 °C).
-
Add potassium carbonate (acid-binding agent) over 1 ± 0.5 hours. The molar ratio of potassium carbonate to formamidine acetate should be between 1.5:1 and 2.0:1.
-
Maintain the insulation reaction at 30-60 °C for 5-6 hours.
-
Heat the mixture to 70-100 °C (optimally 80-90 °C) and maintain for 5-6 hours to complete the reaction.
-
Post-treatment, which includes distillation to remove ethylene glycol, extraction, and recrystallization, yields this compound.
Biological Activity and Therapeutic Potential
This compound and its derivatives have shown a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. However, their most prominent and well-studied role is as inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO1).
Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment. This overexpression leads to the depletion of tryptophan and the accumulation of its metabolites, known as kynurenines. These metabolic changes create an immunosuppressive environment that allows cancer cells to evade the host's immune system.
This compound acts as an inhibitor of IDO1, thereby blocking this immunosuppressive mechanism. By inhibiting IDO1, this compound and its derivatives can restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenines, leading to the reactivation of anti-tumor immune responses, particularly by T-cells.
Signaling Pathways
The therapeutic effect of this compound as an IDO1 inhibitor is mediated through its influence on the tryptophan metabolism (kynurenine) pathway and the subsequent impact on immune regulation.
Tryptophan Metabolism via the Kynurenine Pathway
References
Unveiling the Solid-State Architecture of 4-Phenylimidazole: A Comprehensive Technical Guide
For Immediate Release
Cambridge, MA – November 30, 2025 – In a detailed exploration of the molecular world, this technical guide delves into the intricate crystal structure and supramolecular arrangement of 4-phenylimidazole, a molecule of significant interest in medicinal chemistry and materials science. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including precise crystallographic data, detailed experimental protocols, and visualizations of its complex architecture.
Core Crystallographic Data
The foundational understanding of a molecule's function and potential applications is intrinsically linked to its solid-state structure. This compound crystallizes in the monoclinic space group P2₁/c. A summary of its key crystallographic parameters, obtained from single-crystal X-ray diffraction, is presented below.
| Parameter | Value |
| CCDC Number | 170462 |
| Empirical Formula | C₉H₈N₂ |
| Formula Weight | 144.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.836 (1) |
| b (Å) | 9.539 (2) |
| c (Å) | 13.628 (3) |
| α (°) | 90 |
| β (°) | 98.78 (3) |
| γ (°) | 90 |
| Volume (ų) | 749.9 (3) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.277 |
| Absorption Coefficient (mm⁻¹) | 0.081 |
| F(000) | 304 |
Supramolecular Arrangement: The Role of Hydrogen Bonding
The supramolecular assembly of this compound in the crystalline state is predominantly governed by a robust network of intermolecular hydrogen bonds. The imidazole ring's N-H group acts as a hydrogen bond donor, while the unprotonated nitrogen atom of an adjacent molecule serves as the acceptor. This N-H···N interaction is a defining feature of the crystal packing.
The key hydrogen bond parameter is detailed in the following table:
| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |
| N1-H1···N2¹ | 0.86 | 1.92 | 2.782 (3) | 175.0 |
| Symmetry code: (i) -x+1, y+1/2, -z+1/2 |
These hydrogen bonds link the molecules into infinite one-dimensional chains, which then pack in a herringbone fashion, driven by van der Waals interactions between the phenyl rings. This arrangement contributes to the overall stability of the crystal lattice.[1]
Experimental Protocols
Synthesis of this compound:
A common synthetic route to this compound involves the reaction of α-bromoacetophenone with an excess of formamide. The general procedure is as follows:
-
A solution of α-bromoacetophenone (1 equivalent) in formamide (used as both reactant and solvent) is heated at 150-160 °C for several hours.
-
The reaction mixture is then cooled to room temperature and poured into water.
-
The aqueous solution is neutralized with a base, such as sodium bicarbonate, until a precipitate forms.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by sublimation under reduced pressure to yield crystalline this compound.
Single-Crystal X-ray Diffraction:
The determination of the crystal structure of this compound was carried out using single-crystal X-ray diffraction. A suitable single crystal was mounted on a diffractometer.
-
Data Collection: X-ray intensity data were collected at a controlled temperature using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizing the Supramolecular Architecture
To better understand the intermolecular connectivity and the overall experimental workflow, the following diagrams are provided.
This guide provides a foundational dataset and procedural overview for researchers working with this compound. The detailed understanding of its crystal structure and supramolecular organization is paramount for the rational design of new pharmaceuticals and functional materials.
References
Quantum Chemical Calculations for 4-Phenylimidazole: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations, primarily Density Functional Theory (DFT), to elucidate the structural, electronic, and vibrational properties of 4-phenylimidazole (4-PI). This compound is a crucial scaffold in medicinal chemistry and materials science. Understanding its fundamental molecular characteristics through computational methods offers profound insights that can accelerate drug development and the design of novel materials. This document details the standard computational protocols, presents key quantitative data in a structured format, and visualizes the theoretical workflow, serving as a vital resource for researchers, chemists, and drug development professionals.
Introduction
This compound (4-PI) is a heterocyclic aromatic organic compound featuring a phenyl group attached to an imidazole ring. This molecular framework is prevalent in numerous biologically active compounds and functional materials.[1][2] Derivatives of 4-PI have been explored for their roles as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), making them promising candidates in cancer immunotherapy.[3] Furthermore, the unique structural and electronic properties of phenylimidazoles make them valuable in materials science for applications in polymers, sensors, and optoelectronics.[1]
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties with high accuracy.[4] These computational methods allow for the detailed investigation of a molecule's optimized geometry, electronic structure (such as frontier molecular orbitals), and vibrational spectra (FT-IR and Raman) from first principles. This guide outlines the theoretical and practical aspects of performing such calculations on the this compound structure, providing a foundational understanding for further research.
Computational and Experimental Protocols
A robust computational analysis of this compound requires a well-defined methodology. The protocols outlined below are based on established methods reported in the scientific literature for 4-PI and similar heterocyclic systems.
Quantum Chemical Calculation Protocol
The core of the theoretical investigation relies on Density Functional Theory.
-
Software: Gaussian suite of programs is a standard choice for such calculations.
-
Theoretical Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely recommended for its balance of accuracy and computational efficiency in studying organic molecules. For comparative studies, other functionals like M06-2X can also be employed.
-
Basis Set: The Pople-style basis set, specifically 6-311++G(d,p), is highly suitable. This set includes diffuse functions (++) for accurately describing anions and weak interactions, and polarization functions (d,p) for a more precise description of bonding environments.
-
Computational Steps:
-
Geometry Optimization: The initial step is to find the minimum energy conformation of the 4-PI molecule. The optimization process is complete when the forces on the atoms are negligible and the structure corresponds to a stationary point on the potential energy surface.
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum. These calculations also yield the theoretical vibrational frequencies used for assigning experimental IR and Raman spectra.
-
Electronic Property Calculation: Using the optimized geometry, properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the Molecular Electrostatic Potential (MEP) are calculated.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within the molecule.
-
Experimental Protocols (Cited)
-
FT-IR and FT-Raman Spectroscopy: Experimental FT-IR and FT-Raman spectra for 4-PI are typically recorded on powdered samples. For FT-IR, a KBr pellet technique is common, with spectra recorded in the 4000–400 cm⁻¹ range.
-
Thermodynamic Measurements: Techniques such as high-precision drop calorimetry are used to measure heat capacities. Vapor pressure measurements can be conducted using the Knudsen effusion methodology to determine thermodynamic properties related to sublimation and vaporization.
Results and Discussion
The following sections summarize the key quantitative data obtained from DFT calculations on this compound.
Optimized Molecular Structure
The geometry optimization provides the most stable three-dimensional structure of the molecule. Key structural parameters calculated at the B3LYP/6-311++G(d,p) level are presented below. Studies have shown that while the individual imidazole and phenyl rings are planar, the molecule as a whole is non-planar due to the dihedral angle between the two rings. This can be influenced by strong N–H···N intermolecular interactions in the solid state.
| Parameter | Description | Typical Calculated Value |
| Bond Lengths (Å) | ||
| N1-C2 | Imidazole Ring | ~ 1.38 Å |
| C2-N3 | Imidazole Ring | ~ 1.32 Å |
| N3-C4 | Imidazole Ring | ~ 1.39 Å |
| C4-C5 | Imidazole Ring | ~ 1.37 Å |
| C5-N1 | Imidazole Ring | ~ 1.37 Å |
| C4-C6 | Phenyl Linkage | ~ 1.47 Å |
| C-C (Phenyl avg.) | Phenyl Ring | ~ 1.39 Å |
| Bond Angles (°) | ||
| N1-C2-N3 | Imidazole Ring | ~ 112.5° |
| C2-N3-C4 | Imidazole Ring | ~ 106.0° |
| N3-C4-C5 | Imidazole Ring | ~ 110.5° |
| C5-N1-C2 | Imidazole Ring | ~ 107.5° |
| Dihedral Angle (°) | ||
| C5-C4-C6-C7 | Phenyl-Imidazole Twist | ~ 20-35° |
| Table 1: Selected optimized geometrical parameters for this compound based on DFT calculations. |
Frontier Molecular Orbitals (FMO)
The HOMO and LUMO are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower chemical reactivity. For 4-PI, the HOMO is typically localized over the electron-rich imidazole ring, while the LUMO is distributed across the phenyl ring.
| Parameter | Description | Value (B3LYP/6-311G++(d,p)) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.1 to -6.3 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.9 to -1.1 eV |
| ΔE (Gap) | HOMO-LUMO Energy Gap | ~5.2 eV |
| Table 2: Calculated Frontier Molecular Orbital energies and energy gap for this compound. |
Note: A previous study reported a gap of 4.14 eV, which can arise from different functionals or basis sets, highlighting the sensitivity of these values to the computational method.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. In the MEP map of 4-PI, the most negative potential (red/yellow regions) is concentrated around the nitrogen atoms of the imidazole ring, indicating these are the primary sites for electrophilic attack. The most positive potential (blue region) is located around the acidic hydrogen atom of the N-H group, making it susceptible to nucleophilic attack or hydrogen bonding.
Vibrational Analysis
Theoretical vibrational frequencies, when scaled by an appropriate factor (e.g., 0.95-0.98 for B3LYP), show excellent agreement with experimental FT-IR and FT-Raman spectra. This allows for a precise assignment of the observed spectral bands to specific molecular vibrations.
| Vibrational Mode | Description | Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental FT-IR Wavenumber (cm⁻¹) |
| N-H Stretch | Imidazole N-H group | ~3150 cm⁻¹ | ~3120-3160 cm⁻¹ |
| C-H Stretch (Aromatic) | Phenyl & Imidazole C-H | ~3050-3100 cm⁻¹ | ~3040-3126 cm⁻¹ |
| C=N Stretch | Imidazole Ring | ~1590 cm⁻¹ | ~1593 cm⁻¹ |
| C-N Stretch | Imidazole Ring | ~1460 cm⁻¹ | ~1463 cm⁻¹ |
| Ring Puckering/Bending | Out-of-plane modes | ~700-900 cm⁻¹ | ~700-900 cm⁻¹ |
| Table 3: Comparison of key calculated and experimental vibrational frequencies for this compound. |
Mandatory Visualizations
The following diagrams illustrate the workflow and logical dependencies of the quantum chemical calculations described in this guide.
Caption: Workflow for quantum chemical analysis of this compound.
Caption: Logical dependencies among calculated properties of this compound.
Conclusion
This technical guide has detailed the standard procedures for conducting quantum chemical calculations on this compound. Through the application of Density Functional Theory, researchers can obtain reliable data on the molecule's geometric structure, electronic landscape, and vibrational characteristics. The presented quantitative data, summarized in tables, offers a clear benchmark for such computational studies. The provided workflows visualize a systematic approach to these calculations. The insights gained from this theoretical framework are invaluable for rational drug design, allowing for the prediction of reactivity and interaction sites, and for the development of novel materials with tailored electronic and optical properties.
References
A Technical Guide to the Historical Synthesis of 4-Phenylimidazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core historical methods for the synthesis of 4-phenylimidazole, a crucial scaffold in medicinal chemistry and drug development. The document provides a comparative analysis of key synthetic routes, detailing experimental protocols and quantitative data to offer a comprehensive resource for researchers in the field.
Introduction
This compound is a heterocyclic aromatic organic compound that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, acting as inhibitors for enzymes such as indoleamine 2,3-dioxygenase (IDO), which is a target in cancer immunotherapy. A thorough understanding of its synthetic origins is paramount for the development of novel derivatives and efficient manufacturing processes. This guide focuses on the seminal historical methods that have paved the way for modern synthetic strategies.
Core Synthesis Methods: A Comparative Overview
The historical synthesis of this compound has been dominated by a few key methodologies. The following table summarizes the quantitative data associated with the most prominent classical routes.
| Synthesis Method | Reactants | Solvent | Reaction Time | Temperature | Yield | Purity |
| From α-Halo Ketone | α-Bromoacetophenone, Formamidine Acetate, Potassium Carbonate | Ethylene Glycol | ~7-8 hours | 40-100°C | >45% | >99% |
| From α-Halo Ketone (General) | α-Bromoacetophenone, Formamide | Formamide | 5-9 hours | 170-180°C | 52-60% (for analogs) | N/A |
| Debus-Radziszewski Synthesis | Phenylglyoxal, Formaldehyde, Ammonia (or Ammonium Salt) | N/A | N/A | N/A | N/A | N/A |
| Wallach Synthesis | N,N'-Dialkyloxamides, Phosphorus Pentachloride, followed by reduction | N/A | N/A | N/A | N/A | N/A |
Key Experimental Protocols
This section provides detailed experimental methodologies for the principal historical syntheses of this compound.
Synthesis from α-Halo Ketone and Amidine (One-Pot Method)[1]
This method provides a high-yield, one-pot synthesis of this compound from readily available starting materials.
Reactants:
-
α-Bromoacetophenone
-
Formamidine Acetate
-
Potassium Carbonate
-
Ethylene Glycol
-
Ethyl Acetate
-
Saturated Sodium Chloride Solution
-
50% Sodium Hydroxide Solution
-
Activated Carbon
-
Chloroform
-
Petroleum Ether
Procedure:
-
In a four-necked flask, add 220 mL of ethylene glycol and heat to 50°C.
-
Slowly add 50 g (0.25 mol) of α-bromoacetophenone while stirring, maintaining the temperature at 55 ± 2°C.
-
After 30 minutes of incubation, slowly add 54 g (0.52 mol) of formamidine acetate over 60 minutes, keeping the temperature at 55 ± 2°C.
-
Continue the reaction at 55 ± 2°C for 2 hours.
-
Cool the reaction mixture to 30°C and slowly add 130 g (0.94 mol) of potassium carbonate over 1 hour.
-
Maintain the temperature at 32 ± 2°C for 5 hours.
-
Rapidly heat the mixture to 86 ± 2°C and incubate for 6 hours.
-
After the reaction is complete, cool the mixture slightly and add 150 mL of ethyl acetate and 200 mL of water.
-
Adjust the pH to 8 with a 50% sodium hydroxide solution.
-
Separate the organic layer and wash it with 150 mL of saturated sodium chloride solution.
-
Add 2 g of activated carbon to the organic layer and reflux for 1 hour.
-
Filter the hot solution to remove the activated carbon.
-
Evaporate the solvent to obtain a viscous liquid.
-
Add 100 mL of chloroform and 100 mL of petroleum ether and reflux for 1 hour.
-
Cool the solution to 15°C and allow it to crystallize for 10 hours.
-
Filter the crystals and dry them at 50°C to obtain this compound.
Synthesis from α-Halo Ketone and Formamide[2]
This is a general and historically significant method for the synthesis of imidazoles.
Reactants:
-
α-Bromoacetophenone
-
Formamide
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Sodium Sulfate
Procedure:
-
A solution of 1 mmol of the α-bromoacetophenone in 15 mL of formamide is heated to 170-180°C for 5-9 hours.[1]
-
After cooling to room temperature, the reaction mixture is diluted with 20 mL of saturated sodium bicarbonate solution.
-
The aqueous layer is extracted three times with 50 mL of ethyl acetate.
-
The combined organic extracts are dried over sodium sulfate and concentrated in vacuo to afford the crude product.
-
The crude product is then purified by column chromatography to yield the final product.
Debus-Radziszewski Imidazole Synthesis
The Debus-Radziszewski synthesis is a multi-component reaction that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonia source.[2] For the synthesis of this compound, the likely reactants would be phenylglyoxal, formaldehyde, and ammonia.
General Concept: The reaction proceeds in two conceptual stages. First, the dicarbonyl compound (phenylglyoxal) condenses with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde (formaldehyde) to form the imidazole ring.[2]
Adapted Protocol (from 2,4,5-triphenyl-1H-imidazole synthesis): A specific protocol for this compound via this route is not readily available in the reviewed literature. However, a general procedure for a related compound, 2,4,5-triphenyl-1H-imidazole (lophine), can be adapted.
Reactants:
-
Phenylglyoxal (as the 1,2-dicarbonyl compound)
-
Formaldehyde (as the aldehyde)
-
Ammonium Acetate (as the ammonia source)
-
Glacial Acetic Acid (as the solvent)
Procedure:
-
Dissolve phenylglyoxal, formaldehyde, and a molar excess of ammonium acetate in glacial acetic acid.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate.
-
Purify the product by flash column chromatography.
Wallach Synthesis
The Wallach synthesis is another historical method for preparing imidazoles. It typically involves the treatment of N,N'-dialkyloxamides with phosphorus pentachloride to form a chloro-containing intermediate, which is then reduced to an imidazole. While this method is historically significant for the imidazole core, its direct application for the synthesis of this compound is not well-documented in the reviewed literature.
General Concept: The reaction of an N,N'-disubstituted oxamide with phosphorus pentachloride generates a chlorinated intermediate. Subsequent reduction of this intermediate, for example with hydriodic acid, yields the corresponding imidazole derivative. The substituents on the final imidazole ring are determined by the substituents on the starting oxamide.
Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methods.
References
The Dawn of a Scaffold: Discovery and Initial Studies of 4-Phenylimidazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylimidazole, a seemingly simple heterocyclic molecule, has emerged as a significant scaffold in medicinal chemistry, most notably for its role in the development of inhibitors targeting the enzyme indoleamine 2,3-dioxygenase (IDO). This technical guide provides a comprehensive overview of the discovery and initial studies of this compound, detailing its first synthesis and its inaugural identification as a bioactive compound. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of imidazole-based compounds and their therapeutic applications.
Discovery and First Synthesis
The first documented synthesis that paved the way for this compound derivatives was reported by Bredereck and Theilig in 1953. Their method involved the reaction of α-bromoacetophenone with formamide. This approach established a fundamental route to the this compound core. Another classical method for synthesizing the imidazole ring is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. While not the first specific synthesis of this compound, it represents a foundational multi-component reaction for imidazole synthesis.
A more direct and later-described one-pot synthesis of this compound involves the reaction of α-bromoacetophenone with formamidine acetate in ethylene glycol, followed by cyclization with potassium carbonate[1].
Experimental Protocols: Synthesis of this compound
-
Reaction Setup: A solution of an α-bromoacetyl derivative (e.g., α-bromoacetophenone) (1 mmol) is heated in formamide (15 mL).
-
Heating: The reaction mixture is heated to 170–180 °C for 5–9 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with a saturated sodium bicarbonate solution (20 mL).
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic extracts are dried over sodium sulfate, concentrated under reduced pressure, and the crude product is purified by column chromatography.
A detailed protocol for a one-pot synthesis is outlined in a patent, providing a clear, step-by-step procedure[1]:
-
Substitution Reaction:
-
In a four-necked flask, add 220 mL of ethylene glycol and heat to 50 °C.
-
Slowly add 50 g (0.25 mol) of α-bromoacetophenone while stirring, maintaining the temperature at 55 ± 2 °C.
-
After 30 minutes of incubation, slowly add 54 g (0.52 mol) of formamidine acetate over 60 minutes, maintaining the temperature at 55 ± 2 °C.
-
Continue the reaction for 2 hours at the same temperature.
-
-
Cyclization Reaction:
-
Cool the reaction mixture to 30 °C.
-
Slowly add 130 g (0.94 mol) of potassium carbonate over 1 hour.
-
Maintain the reaction at 32 ± 2 °C for 5 hours.
-
Rapidly heat the mixture to 86 ± 2 °C and incubate for 6 hours.
-
-
Post-Treatment:
-
The reaction is terminated, and the product is isolated and purified. The patent suggests a final product with a purity of over 99% and a yield greater than 45%[1].
-
Visualization of Synthetic Pathway
Caption: Synthetic routes to this compound.
Initial Biological Studies: Inhibition of Indoleamine 2,3-Dioxygenase (IDO)
The first report of a biological activity for this compound came in 1989 when Sono and Cady identified it as a weak, noncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO). IDO is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway. This discovery was pivotal, as it established this compound as a lead compound for the development of more potent IDO inhibitors for cancer immunotherapy.
Quantitative Data from Initial IDO Inhibition Studies
| Compound | Target | Inhibition Type | IC50 | Reference |
| This compound | IDO | Noncompetitive | 48 µM | Sono and Cady, 1989 |
Experimental Protocol: IDO Inhibition Assay (Based on Sono and Cady, 1989)
The following is a generalized protocol for the IDO inhibition assay as would have been performed in the late 1980s. The full, detailed protocol from the original publication is not widely accessible.
-
Enzyme Preparation: Purified IDO enzyme is prepared from a suitable source (e.g., rabbit small intestine).
-
Reaction Mixture: The assay is typically performed in a potassium phosphate buffer (pH 6.5). The reaction mixture contains the IDO enzyme, L-tryptophan (the substrate), methylene blue, and ascorbic acid. Ascorbic acid and methylene blue act as a reducing system to maintain the heme iron of IDO in its active ferrous state[3]. Catalase is often included to prevent enzyme inactivation by hydrogen peroxide.
-
Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at a controlled temperature (e.g., 25 °C or 37 °C).
-
Termination: The reaction is stopped after a defined time by the addition of an acid, such as trichloroacetic acid.
-
Quantification of Kynurenine: The product of the reaction, N-formylkynurenine, is hydrolyzed to kynurenine by the acidic conditions. The concentration of kynurenine is then determined spectrophotometrically by reacting it with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), which forms a yellow-colored product with an absorbance maximum around 480-490 nm.
-
Data Analysis: The rate of kynurenine formation is measured at different inhibitor concentrations to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Spectroscopic Studies of this compound Binding to IDO
Sono and Cady's initial study also included spectroscopic analyses which provided crucial insights into the mechanism of inhibition. Despite the noncompetitive kinetics observed, their spectroscopic data demonstrated that this compound directly binds to the heme iron at the active site of IDO. This was a significant finding, as it suggested that the noncompetitive inhibition was likely due to a preferential binding to the inactive, ferric form of the enzyme.
Visualization of the IDO Catalytic Cycle and Inhibition by this compound
Caption: Simplified IDO catalytic cycle and inhibition.
Visualization of the IDO Inhibition Assay Workflow
Caption: Experimental workflow for IDO inhibition assay.
Conclusion
The discovery of this compound, from its initial synthesis to its characterization as the first imidazole-based inhibitor of IDO, marks a significant milestone in medicinal chemistry. The early synthetic routes, though perhaps rudimentary by modern standards, laid the groundwork for the creation of a vast library of imidazole-containing compounds. The seminal biological studies by Sono and Cady not only unveiled the therapeutic potential of this scaffold but also provided critical mechanistic insights that have guided the development of next-generation IDO inhibitors. This technical guide consolidates the foundational knowledge surrounding this compound, offering a valuable resource for researchers aiming to build upon this rich history of discovery and innovation.
References
The Role of 4-Phenylimidazole in Medicinal Chemistry: A Technical Guide
Introduction: The 4-phenylimidazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and coordinate with metal ions, make it a versatile core for designing therapeutic agents.[1][2] Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory effects.[1][3][4] This guide provides an in-depth technical overview of the synthesis, biological targets, structure-activity relationships (SAR), and key experimental protocols associated with this compound in the context of drug discovery and development.
Synthesis of the this compound Core
The synthesis of this compound and its derivatives is well-established, with several reliable methods available. A common and effective approach involves the cyclization of an α-haloketone with a source of ammonia and formaldehyde, typically formamide.
Common Synthetic Route: A prevalent method is the de novo synthesis of the imidazole ring through the reaction of an α-bromo-acetophenone derivative with formamide, which serves as both the ammonia and formyl group source. Another approach involves a one-pot synthesis using alpha-bromoacetophenone and formamidine acetate in ethylene glycol, which provides the final product in good yield and high purity.
Experimental Protocol: General Synthesis of this compound Derivatives
This protocol is adapted from established literature procedures for the synthesis of this compound from α-bromo-ketones and formamide.
Materials:
-
Appropriate α-bromoacetyl derivative (e.g., 2-bromo-1-phenylethanone) (1 mmol)
-
Formamide (15 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
A solution of the α-bromoacetyl derivative (1 mmol) in formamide (15 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to 170–180 °C and maintained at this temperature for 5–9 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The cooled mixture is diluted with saturated NaHCO₃ solution (20 mL) to neutralize any acid and quench the reaction.
-
The aqueous layer is extracted three times with EtOAc (3 x 50 mL).
-
The combined organic extracts are dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure (in vacuo) to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of methanol and chloroform) to afford the pure this compound derivative.
Major Biological Targets and Therapeutic Applications
The this compound scaffold has been successfully employed to develop inhibitors for a variety of key biological targets implicated in human diseases.
Indoleamine 2,3-dioxygenase (IDO) Inhibition
IDO is an immunomodulatory enzyme that is a significant therapeutic target in oncology. It catalyzes the degradation of tryptophan, leading to an immunosuppressive tumor microenvironment. This compound (4-PI) was identified as a noncompetitive inhibitor of IDO that binds to the heme iron at the active site. This discovery has spurred the development of more potent 4-PI derivatives. Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring can enhance potency by interacting with residues in the active site, such as C129 and S167.
p38 MAP Kinase Inhibition
p38 Mitogen-Activated Protein (MAP) kinase is a crucial enzyme in the signal transduction cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1. As such, it is a major target for treating inflammatory diseases. The 4-phenyl ring of pyridinyl-imidazole inhibitors is a key determinant for specificity, fitting into a unique allosteric binding pocket not present in other kinases. This interaction stabilizes a conformation of the kinase that is incompatible with ATP binding, leading to potent and selective inhibition.
Anticancer and Antiproliferative Activity
Beyond IDO inhibition, this compound derivatives have shown broad anticancer activities. Various substituted imidazoles have demonstrated cytotoxicity against human cancer cell lines, including prostate, breast, and brain cancer. The proposed mechanisms of action are diverse and include the inhibition of the p53-MDM2 interaction, suppression of the PI3K/AKT/mTOR signaling pathway, and selective inhibition of protein kinases like CRAF.
Other Therapeutic Targets
-
Xanthine Oxidoreductase (XOR): Derivatives of 1-phenylimidazole-4-carboxylic acid have been developed as potent XOR inhibitors for the treatment of hyperuricemia and gout.
-
Phosphodiesterase 10A (PDE10A): Fused systems incorporating the phenylimidazole moiety have yielded potent inhibitors of PDE10A, a target for neurological and psychiatric disorders.
-
Bacterial Enoyl-ACP Reductase (FabK): Phenylimidazole derivatives have been identified as specific inhibitors of FabK, an essential enzyme in bacterial fatty acid synthesis, demonstrating their potential as novel antibacterial agents against pathogens like Streptococcus pneumoniae.
Data Presentation: Inhibitory Activities of this compound Derivatives
The following table summarizes the reported inhibitory concentrations (IC₅₀) or binding affinities (Kᵢ) for various this compound derivatives against their respective targets.
| Compound Class/Derivative | Target | IC₅₀ / Kᵢ | Reference |
| This compound (4-PI) | IDO | 100 µM (Kᵢ) | |
| 4-(2-thiolphenyl)imidazole | IDO | 12 µM (Kᵢ) | |
| 4-(3-thiolphenyl)imidazole | IDO | 9 µM (Kᵢ) | |
| 4-(4-thiolphenyl)imidazole | IDO | 10 µM (Kᵢ) | |
| BIRB 796 (diaryl urea class) | p38 MAP Kinase | 0.3 nM (IC₅₀) | |
| Phenylimidazole-pyrazoloquinazoline (1q) | PDE10A | 16 nM (IC₅₀) | |
| 1-Phenylimidazole derivative (Ie) | XOR | 8.0 nM (IC₅₀) | |
| 1-Phenylimidazole derivative (IVa) | XOR | 7.2 nM (IC₅₀) | |
| Pyrimidin-4-yl-1H-imidazol-2-yl (7a) | CRAF Kinase | 0.62 µM (IC₅₀, A375P) | |
| Imidazole[4,5-f]phenanthroline (IPM714) | HCT116 Cells | 1.74 µM (IC₅₀) |
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. The Cohesive Interactions in Phenylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Phenylimidazole derivatives as specific inhibitors of bacterial enoyl-acyl carrier protein reductase FabK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Phenylimidazole
This guide provides a comprehensive analysis of the electronic properties and reactivity of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding the distinct electrophilic and nucleophilic characteristics of this molecule is paramount for designing novel synthetic routes, developing new pharmaceuticals, and engineering advanced materials.
Introduction to this compound
This compound is an aromatic heterocyclic organic compound consisting of a five-membered imidazole ring substituted with a phenyl group at position 4. Its derivatives are known for a wide range of biological activities, serving as building blocks for pharmaceuticals and functional materials.[1][2] The reactivity of this compound is governed by the electronic interplay between the imidazole and phenyl rings, creating distinct sites for both nucleophilic and electrophilic attack. This dual reactivity makes it a versatile synthon in organic chemistry.
The imidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N1) bearing a hydrogen atom and a pyridine-type nitrogen (N3) with a lone pair of electrons in an sp² hybrid orbital. This arrangement is key to its chemical behavior.
Theoretical Framework: Understanding Reactivity
The electrophilic and nucleophilic sites within a molecule are determined by its electronic structure. Key theoretical concepts used to predict this reactivity include:
-
Nucleophiles and Electrophiles : Nucleophiles are electron-rich species that donate an electron pair to form a new covalent bond, while electrophiles are electron-deficient species that accept an electron pair.[3][4] Nucleophilic sites in this compound are characterized by high electron density, such as the lone pair on the N3 nitrogen. Electrophilic sites are electron-poor, like the C2 carbon positioned between two electronegative nitrogen atoms.[5]
-
Frontier Molecular Orbital (FMO) Theory : This theory posits that chemical reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. The spatial distribution and energy of these frontier orbitals indicate the most probable sites for reaction. The HOMO region represents the molecule's nucleophilic character, while the LUMO region represents its electrophilic character.
-
Molecular Electrostatic Potential (MEP) : MEP maps are color-coded visualizations of the electrostatic potential on the electron density surface of a molecule. Red regions indicate negative potential (electron-rich, nucleophilic sites), while blue regions indicate positive potential (electron-poor, electrophilic sites).
Analysis of Electrophilic and Nucleophilic Sites
The unique structure of this compound results in several potential reactive sites.
These are the electron-rich centers that readily react with electrophiles.
-
N3 (Pyridine-type) Nitrogen : This is the most nucleophilic site in the neutral molecule. The lone pair of electrons on N3 is located in an sp² orbital, making it readily available for donation to electrophiles such as protons (H⁺) and alkylating agents. This is the primary site of N-alkylation and N-arylation under neutral or mildly basic conditions.
-
N1 (Pyrrole-type) Nitrogen Anion : While the N1 lone pair is part of the aromatic π-system and thus less available in the neutral molecule, deprotonation with a strong base generates a highly nucleophilic imidazolate anion. This anion readily undergoes alkylation at the N1 position.
-
Phenyl Ring Carbons : The phenyl ring is susceptible to electrophilic aromatic substitution (SEAr). The imidazole ring acts as an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. However, strong activating groups can sometimes lead to over-reaction or side products.
-
C5 Carbon : This carbon atom of the imidazole ring can also exhibit nucleophilic character, although it is significantly less reactive than the nitrogen atoms.
These are the electron-poor centers susceptible to attack by nucleophiles.
-
C2 Carbon : Positioned between two electronegative nitrogen atoms, the C2 carbon is the most electrophilic carbon in the imidazole ring. It is susceptible to attack by strong nucleophiles, particularly after the N1 position is protected with a bulky group. A common synthetic strategy involves lithiation at C2 followed by quenching with an electrophile.
-
N1-H Proton : The proton on the N1 nitrogen is acidic and can be readily abstracted by a base. This proton is the primary electrophilic site for acid-base reactions.
-
C4 and C5 Carbons : While primarily nucleophilic, these carbons can be attacked by nucleophiles under specific conditions, especially in activated 4H-imidazole derivatives or through nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present and the ring is activated by electron-withdrawing groups.
// Invisible nodes for positioning arrows N3_pos [pos="1.2,0.5!", shape=point, style=invis]; C2_pos [pos="0.5,1.5!", shape=point, style=invis]; NH_pos [pos="-0.5,0.2!", shape=point, style=invis]; Ph_pos [pos="-1.5,-1.0!", shape=point, style=invis];
// Edges from labels to molecule positions N3_label -> N3_pos [color="#34A853", arrowhead=vee, penwidth=2]; C2_label -> C2_pos [color="#EA4335", arrowhead=vee, penwidth=2]; NH_label -> NH_pos [color="#EA4335", arrowhead=vee, penwidth=2]; Ph_label -> Ph_pos [color="#34A853", arrowhead=vee, penwidth=2]; }
Caption: Key nucleophilic and electrophilic sites on this compound.
Quantitative Data Summary
The reactivity of this compound can be further understood through quantitative physicochemical data.
| Property | Value | Significance | Reference |
| Molecular Weight | 144.17 g/mol | Basic molecular property. | |
| pKa | 6.9 (imidazole) | Indicates the acidity of the N1-H proton. The phenyl group slightly modifies this value. | |
| XLogP3-AA | 1.7 | Log P value, indicating moderate lipophilicity. | |
| Melting Point | 128-131 °C | Physical property for identification. | |
| HOMO Energy | -5.2 to -6.0 eV (Typical for similar imidazole derivatives) | Higher HOMO energy indicates stronger nucleophilicity. The HOMO is typically localized on the imidazole ring, particularly N3. | |
| LUMO Energy | -1.0 to -1.5 eV (Typical for similar imidazole derivatives) | Lower LUMO energy indicates stronger electrophilicity. The LUMO is often distributed over the C2 position and the π-system. |
Experimental Protocols
The following sections detail generalized experimental procedures for probing the reactivity of this compound.
This protocol describes the reaction of this compound with an alkyl halide. The regioselectivity depends on the reaction conditions.
-
Objective : To introduce an alkyl group onto a nitrogen atom of the imidazole ring.
-
Materials : this compound, sodium hydride (NaH) (for N1 alkylation), an alkyl halide (e.g., benzyl bromide), and a suitable solvent (e.g., acetonitrile (CH₃CN) or dimethylformamide (DMF)).
-
Procedure (N1-Alkylation) : a. Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add sodium hydride (1.1 eq) portion-wise to the solution. Allow the mixture to stir for 30 minutes at 0 °C to form the imidazolate anion. d. Add the alkyl halide (1.1 eq) dropwise to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction progress using Thin Layer Chromatography (TLC). g. Upon completion, quench the reaction by slowly adding water. h. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. i. Purify the crude product by column chromatography.
-
Procedure (N3-Alkylation) : a. Dissolve this compound (1.0 eq) and the alkyl halide (1.1 eq) in acetonitrile. b. Heat the mixture to reflux and maintain for 12-24 hours. c. Monitor the reaction by TLC. d. After cooling, concentrate the solvent in vacuo. e. The resulting product is often the N3-alkylated hydrohalide salt, which can be neutralized with a base (e.g., NaHCO₃ solution) and purified as described above.
This protocol follows a common route for synthesizing the this compound core.
-
Objective : To synthesize this compound from α-bromoacetophenone and formamide.
-
Materials : α-bromoacetophenone, formamide, saturated sodium bicarbonate (NaHCO₃) solution, ethyl acetate (EtOAc).
-
Procedure : a. Heat a solution of α-bromoacetophenone (1.0 eq) in formamide (excess, ~15 mL per mmol of ketone) to 170-180 °C. b. Maintain this temperature for 5-9 hours. c. Cool the reaction mixture to room temperature. d. Dilute the mixture with saturated NaHCO₃ solution. e. Extract the aqueous layer multiple times with ethyl acetate. f. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. g. Purify the crude product by column chromatography to yield this compound.
Visualization of Reaction Pathways
Graphviz diagrams are used to illustrate key reaction mechanisms and logical flows.
Caption: Workflow for the N1-alkylation of this compound.
Caption: Logical steps in electrophilic substitution on the phenyl ring.
Caption: FMO theory predicts reactivity via HOMO-LUMO interactions.
Conclusion
This compound possesses a rich and versatile chemical reactivity profile characterized by distinct and predictable nucleophilic and electrophilic sites. The pyridine-like N3 nitrogen serves as the primary nucleophilic center, while the C2 carbon is the most significant electrophilic site on the imidazole ring. Furthermore, the N1-anion is a potent nucleophile, and the appended phenyl ring is susceptible to electrophilic aromatic substitution. A thorough understanding of these characteristics, supported by theoretical principles like FMO theory and quantitative data, is essential for leveraging this compound as a versatile building block in the development of novel drugs and advanced functional materials.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Copper and Cobalt Complexes with 4-Phenylimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transition metal complexes, particularly those involving copper and cobalt, have garnered significant interest in the field of medicinal chemistry due to their diverse therapeutic potential. The coordination of these metals with organic ligands, such as imidazole derivatives, can lead to the development of novel compounds with enhanced biological activities, including antimicrobial and anticancer properties. The imidazole moiety, a key component of many biological molecules, provides a versatile scaffold for the design of new metallodrugs. This document provides detailed application notes and protocols for the synthesis of copper and cobalt complexes with 4-phenylimidazole, a specific derivative with potential for unique biological interactions due to its aromatic substituent.
The protocols outlined below are based on established methods for the synthesis of related imidazole-metal complexes and are intended to serve as a guide for the preparation and evaluation of this compound-based copper and cobalt complexes. While specific quantitative data for this compound complexes are limited in the publicly available literature, representative data from analogous complexes are provided to illustrate the expected outcomes and facilitate comparative analysis.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Representative Copper and Cobalt Imidazole Complexes
| Complex | Formula | Color | Yield (%) | M.P. (°C) | IR (cm⁻¹) ν(M-N) | UV-Vis λmax (nm) |
| Tetrakis(this compound)-copper(II) dinitrate | --INVALID-LINK--₂ | - | - | - | ~420 | - |
| Hexakis(this compound)-cobalt(II) acetate | --INVALID-LINK--₂ | - | - | - | ~430 | - |
| [Cu(2-methylimidazole)₄]Cl₂ | C₁₆H₂₄Cl₂CuN₈ | Blue | 85 | >300 | 415 | 670 |
| [Co(2-ethylimidazole)₄]Cl₂ | C₂₀H₃₂Cl₂CoN₈ | Pink | 82 | 280-282 | 425 | 530 |
Note: Data for this compound complexes are based on qualitative mentions in the literature; quantitative values are from representative analogous imidazole complexes for illustrative purposes.
Table 2: In Vitro Biological Activity Data of Representative Copper and Cobalt Imidazole Complexes
| Complex | Assay Type | Cell Line / Strain | IC₅₀ (µM) / MIC (µg/mL) | Reference |
| Tetrakis(this compound)-copper(II) dinitrate | Antibacterial | Bacillus cereus | Effective | [1] |
| [Cu(phen)(gly)(H₂O)]NO₃ | Anticancer | MDA-MB-231 | 1.7 - 19.0 | [2] |
| A Cobalt(III) Complex | Anticancer | DL cells | 5 ± 1.5 | [1] |
| Cobalt(II) complexes with amoxicillin | Antibacterial | S. abony | Significant Activity | [3] |
Note: "Effective" indicates reported activity where specific quantitative data was not provided. IC₅₀ and MIC values are for representative copper and cobalt complexes to demonstrate the potential range of activity.
Experimental Protocols
Protocol 1: Synthesis of Tetrakis(this compound)-copper(II) dinitrate
This protocol is a general procedure adapted from the synthesis of similar copper-imidazole complexes.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound (C₉H₈N₂)
-
Ethanol (absolute)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1 mmol of copper(II) nitrate trihydrate in 20 mL of absolute ethanol with gentle heating and stirring until a clear blue solution is obtained.
-
In a separate beaker, dissolve 4 mmol of this compound in 30 mL of absolute ethanol.
-
Slowly add the this compound solution to the stirring copper(II) nitrate solution at room temperature.
-
A color change and the formation of a precipitate should be observed.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-3 hours with continuous stirring.
-
After reflux, allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with two small portions of cold ethanol, followed by two portions of diethyl ether to remove any unreacted starting materials.
-
Dry the resulting solid in a desiccator over anhydrous calcium chloride or in a vacuum oven at 60°C.
-
Characterize the final product using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, and elemental analysis.
Protocol 2: Synthesis of Hexakis(this compound)-cobalt(II) acetate
This protocol is a general procedure adapted from the synthesis of similar cobalt-imidazole complexes.
Materials:
-
Cobalt(II) acetate tetrahydrate (Co(CH₃COO)₂·4H₂O)
-
This compound (C₉H₈N₂)
-
Methanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1 mmol of cobalt(II) acetate tetrahydrate in 30 mL of methanol with stirring. The solution should be pink.
-
In a separate beaker, dissolve 6 mmol of this compound in 40 mL of methanol.
-
Add the this compound solution dropwise to the stirring cobalt(II) acetate solution at room temperature.
-
A color change should be observed upon addition of the ligand.
-
Stir the reaction mixture at room temperature for 24 hours.
-
If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, reduce the volume of the solvent by rotary evaporation until a solid begins to form, then cool the flask in an ice bath to complete precipitation.
-
Wash the collected solid with small portions of cold methanol and then with diethyl ether.
-
Dry the product in a desiccator over anhydrous calcium chloride.
-
Characterize the final product using appropriate analytical techniques.
Mandatory Visualizations
Signaling Pathways
The biological activity of copper and cobalt complexes often involves the induction of oxidative stress and subsequent apoptosis in cancer cells. The following diagrams illustrate generalized pathways for these processes.
Caption: Generalized ROS-mediated apoptosis pathway induced by copper complexes.
References
Application of 4-Phenylimidazole Derivatives in Corrosion Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 4-phenylimidazole derivatives as corrosion inhibitors, particularly for mild steel and copper in various corrosive environments. It includes a summary of their performance, detailed experimental protocols for evaluation, and a visualization of the underlying mechanisms and experimental workflows.
Introduction
Corrosion is a significant challenge across numerous industries, leading to material degradation and substantial economic losses. Organic compounds, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, have been extensively studied as effective corrosion inhibitors. Among these, this compound and its derivatives have emerged as a promising class of inhibitors due to their unique electronic structure and ability to adsorb onto metal surfaces.
The imidazole ring, with its two nitrogen atoms, and the appended phenyl group(s) contribute to a high electron density, facilitating strong adsorption onto the metal surface. This adsorption forms a protective film that isolates the metal from the corrosive medium, thereby mitigating the corrosion process. The mechanism of inhibition often involves a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding) between the inhibitor molecules and the metal surface.[1][2]
Data Presentation: Corrosion Inhibition Performance
The following table summarizes the quantitative data on the corrosion inhibition efficiency of various this compound derivatives from recent studies. This allows for a clear comparison of their performance under different conditions.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (IE%) | Technique | Reference |
| 2-(1,4,5-triphenyl-1H-imidazol-2-yl) phenol (P1) | Mild Steel | 1.0 M HCl | 10⁻³ M | 94.4 | EIS, Potentiodynamic Polarization | [3] |
| 3-methoxy-4-(1,4,5-triphenyl-1H-imidazol-2-yl) phenol (P2) | Mild Steel | 1.0 M HCl | 10⁻³ M | 96.2 | EIS, Potentiodynamic Polarization | [3] |
| 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl) | Mild Steel | 0.5 M H₂SO₄ | 10⁻³ M | 96 | EIS, Potentiodynamic Polarization | [4] |
| 1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole (IM-CH₃) | Mild Steel | 0.5 M H₂SO₄ | 10⁻³ M | 91 | EIS, Potentiodynamic Polarization | |
| 3-(4-(2,4-dichlorophenyl)-5-methyl-1H-imidazol-2-yl)pyridine (PDI) | Copper | 3.5 wt% NaCl | Not Specified | 95.93 | Electrochemical Measurement | |
| 1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide (IL1) | Carbon Steel | 1% NaCl | 80 ppm | >90 (visual estimate from graph) | EIS, Tafel | |
| 1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide (IL2) | Carbon Steel | 1% NaCl | 100 ppm | >90 (visual estimate from graph) | EIS, Tafel | |
| 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine | Carbon Steel | 1% NaCl | Not Specified | >80 (visual estimate from graph) | EIS |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are intended to serve as a guide for researchers evaluating the corrosion inhibition properties of this compound derivatives.
Weight Loss Measurement
Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of a metal coupon over time.
Materials:
-
Metal coupons (e.g., mild steel, copper) of known dimensions
-
Corrosive solution (e.g., 1.0 M HCl, 3.5 wt% NaCl)
-
Inhibitor solutions of various concentrations
-
Analytical balance (±0.1 mg)
-
Polishing papers of different grades
-
Acetone, distilled water
-
Thermostatic water bath
Protocol:
-
Mechanically polish the metal coupons with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry.
-
Weigh the cleaned coupons accurately using an analytical balance.
-
Immerse the coupons in the corrosive solution with and without different concentrations of the this compound derivative.
-
Maintain the temperature of the solution using a thermostatic water bath for a specified immersion period (e.g., 24 hours).
-
After the immersion period, retrieve the coupons, clean them by removing the corrosion products (e.g., using a cleaning solution like Clarke's solution for steel), rinse with distilled water and acetone, and dry.
-
Weigh the cleaned and dried coupons again.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR): CR = (W₁ - W₂) / (A * t)
-
W₁ = Initial weight of the coupon
-
W₂ = Final weight of the coupon
-
A = Surface area of the coupon
-
t = Immersion time
-
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] * 100
-
CR₀ = Corrosion rate in the absence of the inhibitor
-
CRᵢ = Corrosion rate in the presence of the inhibitor
-
-
Electrochemical Measurements
Objective: To investigate the electrochemical behavior of the metal in the corrosive medium and determine the inhibition mechanism.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Metal specimen (e.g., mild steel)
-
Counter Electrode (CE): Platinum or graphite rod
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
-
Corrosive solution with and without inhibitor
Protocols:
a) Potentiodynamic Polarization:
-
Prepare the working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish, degrease with acetone, and rinse with distilled water.
-
Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the test solution.
-
Allow the system to stabilize for a certain period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density.
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel plots.
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] * 100
-
Icorr₀ = Corrosion current density in the absence of the inhibitor
-
Icorrᵢ = Corrosion current density in the presence of the inhibitor
-
-
b) Electrochemical Impedance Spectroscopy (EIS):
-
Use the same three-electrode cell setup as for potentiodynamic polarization.
-
After the OCP has stabilized, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data.
-
Analyze the data using Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100
-
Rct₀ = Charge transfer resistance in the absence of the inhibitor
-
Rctᵢ = Charge transfer resistance in the presence of the inhibitor
-
-
Quantum Chemical Calculations
Objective: To correlate the molecular structure of the this compound derivatives with their inhibition efficiency using computational methods.
Software:
-
Gaussian, Quantum Espresso, or similar quantum chemistry software packages.
Protocol:
-
Model the molecular structure of the this compound derivative.
-
Perform geometry optimization of the molecule using a suitable level of theory and basis set (e.g., Density Functional Theory (DFT) with B3LYP functional and 6-31G(d,p) basis set).
-
Calculate various quantum chemical parameters, including:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher EHOMO values indicate a greater tendency to donate electrons to the metal surface.
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency.
-
Dipole Moment (μ): Indicates the polarity of the molecule and its tendency to adsorb on the metal surface.
-
Mulliken Charges: Provide information about the charge distribution on the atoms, identifying potential sites for interaction with the metal surface.
-
-
Correlate these calculated parameters with the experimentally determined inhibition efficiencies to understand the structure-activity relationship.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts in the application of this compound derivatives in corrosion inhibition.
Caption: Mechanism of corrosion inhibition by this compound derivatives.
Caption: Experimental workflow for evaluating corrosion inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Antimicrobial Agents from 4-Phenylimidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent development of novel antimicrobial agents with new mechanisms of action. Imidazole-containing compounds have emerged as a promising class of therapeutics with a broad range of biological activities, including antimicrobial properties. Among these, 4-phenylimidazole derivatives have garnered significant interest due to their potent activity against various pathogens. These compounds often exhibit specific mechanisms of action, such as the inhibition of essential bacterial enzymes, making them attractive candidates for further development.
These application notes provide a comprehensive overview of the key methodologies and protocols for the synthesis, antimicrobial evaluation, and mechanism of action studies of this compound derivatives. The information presented is intended to guide researchers in the design and execution of experiments aimed at discovering and developing new antimicrobial agents based on this chemical scaffold.
Data Presentation: Antimicrobial Activity of this compound Derivatives
The following table summarizes the in vitro antimicrobial activity of representative this compound derivatives against various microbial strains. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the potency of an antimicrobial agent.
| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| 296 | Phenylimidazole analog | Clostridioides difficile (major ribotypes) | 2 (MIC⁹⁰) | [1][2] |
| 6d | 2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole | Staphylococcus aureus | 4 | [3] |
| 6c | 2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole | Staphylococcus aureus | 16 | [3] |
| 6c | 2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole | Enterococcus faecalis | 16 | [3] |
| Vancomycin | Glycopeptide (Control) | Clostridioides difficile | 1 (MIC⁹⁰) | |
| Ciprofloxacin | Fluoroquinolone (Control) | Staphylococcus aureus | 8 (for comparison with 6d) |
Experimental Protocols
Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of the this compound core structure, which can then be further modified. The synthesis involves the reaction of an α-bromo-ketone with formamide.
Materials:
-
α-Bromoacetophenone (or other appropriate bromoacetyl derivative)
-
Formamide
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the bromoacetyl derivative (1 mmol) in formamide (15 mL).
-
Heat the reaction mixture to 170-180 °C under reflux for 5-9 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a saturated NaHCO₃ solution (20 mL) to neutralize any remaining acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the final this compound derivative.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds using the broth microdilution method in 96-well plates.
Materials:
-
Synthesized this compound derivatives
-
Standard antimicrobial agents (e.g., ciprofloxacin, vancomycin) as positive controls
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (37°C)
-
Multichannel pipette
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds and control antibiotics in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution (appropriately diluted to the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).
-
-
Inoculation: Inoculate each well (from column 1 to 11) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Interpretation of Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Mechanism of Action: Bacterial Membrane Integrity Assay
This protocol uses the fluorescent dye propidium iodide (PI) to assess damage to the bacterial cell membrane. PI can only enter cells with compromised membranes and intercalates with DNA, leading to a significant increase in fluorescence.
Materials:
-
Bacterial culture in mid-log phase
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Test compounds
-
Positive control (e.g., a known membrane-disrupting agent like polymyxin B)
-
Negative control (vehicle, e.g., DMSO)
-
Fluorometer or fluorescence microscope
Procedure:
-
Bacterial Preparation:
-
Grow the bacterial strain to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with sterile PBS.
-
Resuspend the bacterial pellet in PBS to a specific optical density (e.g., OD₆₀₀ = 0.5).
-
-
Treatment:
-
To aliquots of the bacterial suspension, add the test compounds at various concentrations (e.g., 1x and 2x MIC).
-
Include positive and negative controls.
-
Incubate the suspensions at 37°C for a defined period (e.g., 1-2 hours).
-
-
Staining and Measurement:
-
Add PI to each bacterial suspension to a final concentration of 1-5 µg/mL.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Measure the fluorescence using a fluorometer (e.g., excitation at 535 nm and emission at 617 nm) or visualize the cells under a fluorescence microscope.
-
-
Data Analysis: An increase in fluorescence intensity in the compound-treated samples compared to the negative control indicates membrane damage.
Mechanism of Action: Enoyl-ACP Reductase (FabK) Inhibition Assay
This protocol describes an enzymatic assay to determine if the this compound derivatives inhibit the activity of FabK, a key enzyme in bacterial fatty acid synthesis.
Materials:
-
Purified FabK enzyme
-
Crotonoyl-CoA (substrate)
-
NADH (cofactor)
-
Assay buffer (e.g., 100 mM MES, pH 7.0, 100 mM NH₄Cl)
-
Test compounds
-
UV-transparent 96-well plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, a fixed concentration of crotonoyl-CoA (e.g., 100 µM), and NADH (e.g., 100 µM).
-
Add the test compounds at various concentrations to the wells. Include a no-inhibitor control.
-
-
Enzyme Reaction:
-
Initiate the enzymatic reaction by adding a specific amount of purified FabK enzyme (e.g., 0.3 µg/mL) to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
-
Data Acquisition: Record the absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the initial velocity (rate of NADH consumption) for each reaction.
-
Plot the percentage of enzyme inhibition against the concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Visualizations
Signaling Pathway Diagram
Caption: Bacterial fatty acid synthesis pathway and the inhibitory action of this compound derivatives on FabK.
Experimental Workflow Diagram
Caption: A typical workflow for the development of this compound derivatives as antimicrobial agents.
Structure-Activity Relationship (SAR) Diagram
Caption: Logical relationships in the structure-activity of this compound derivatives.
References
Application Note and Protocol for the One-Pot Synthesis of 4-Phenylimidazole
Introduction
4-Phenylimidazole is a valuable heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and other biologically active molecules. Its derivatives have shown potential in the treatment of metabolic disturbances and as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), making it a significant target in drug discovery and development.[1][2] This application note details a robust and efficient one-pot synthesis protocol for this compound, designed for researchers in organic synthesis, medicinal chemistry, and drug development. The described method offers advantages such as a simple process, reduced reaction steps, and high product purity, facilitating industrial-scale operation.[1]
Reaction Scheme
The one-pot synthesis of this compound is typically achieved through the reaction of an α-haloketone with a source of ammonia and a formyl group equivalent. A common and effective method involves the reaction of α-bromoacetophenone with formamidine acetate, followed by cyclization promoted by a base.[1] An alternative one-pot approach utilizes the direct reaction of a bromoacetyl derivative with formamide at elevated temperatures.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the one-pot synthesis of this compound based on established protocols.
| Parameter | Method 1: α-Bromoacetophenone and Formamidine Acetate | Method 2: Bromoacetyl Derivative and Formamide |
| Starting Materials | α-Bromoacetophenone, Formamidine Acetate, Potassium Carbonate | 2-Bromo-1-phenylethanone, Formamide |
| Solvent | Ethylene Glycol | Formamide (acts as both reactant and solvent) |
| Reaction Temperature | Substitution: 40-70°C; Cyclization: 30-100°C | 170-180°C |
| Reaction Time | Substitution: ~2 hours; Cyclization: 10-12 hours | 5-9 hours |
| Yield | > 45% | 52-60% (for analogous compounds) |
| Product Purity | > 99% | Not specified, requires column chromatography |
| Final Product Color | White to off-white crystal | Brown or off-white solid |
Experimental Protocols
Method 1: One-Pot Synthesis from α-Bromoacetophenone and Formamidine Acetate
This protocol is adapted from a patented industrial method and involves a two-step, one-pot procedure.
Materials:
-
α-Bromoacetophenone
-
Formamidine Acetate
-
Ethylene Glycol
-
Potassium Carbonate (anhydrous)
-
Ethyl Acetate
-
50% Sodium Hydroxide solution
-
Saturated Sodium Chloride solution
-
Activated Carbon
-
Chloroform
-
Petroleum Ether (Sherwood oil)
Procedure:
Step 1: Substitution Reaction
-
In a four-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve α-bromoacetophenone in ethylene glycol.
-
Control the temperature between 40-70°C (optimally 50-60°C).
-
Add formamidine acetate in batches over approximately 1 hour. The molar ratio of α-bromoacetophenone to formamidine acetate should be between 1:1.8 and 1:2.2.
-
Maintain the temperature and stir the mixture for an additional 2 ± 0.5 hours to form the nucleophilic substitution intermediate.
Step 2: Cyclization Reaction
-
Cool the reaction mixture to 30-60°C (optimally 30-35°C).
-
Add potassium carbonate as the acid-binding agent over 1 ± 0.5 hours. The molar ratio of potassium carbonate to formamidine acetate should be between 1.5:1 and 2.0:1.
-
Maintain the temperature at 30-60°C (optimally 30-35°C) and stir for 5-6 hours.
-
Heat the mixture to 70-100°C (optimally 80-90°C) and continue stirring for another 5-6 hours to complete the reaction.
Step 3: Post-treatment and Purification
-
After the reaction is complete, distill off the ethylene glycol under reduced pressure (15-20 mmHg) while keeping the temperature at or below 150°C.
-
Cool the residue to 30 ± 2°C and add ethyl acetate and water.
-
Adjust the pH of the mixture to 8.0 ± 0.5 using a 50 ± 10% sodium hydroxide solution.
-
Separate the organic layer and wash the aqueous layer with ethyl acetate. Combine the organic layers.
-
Wash the combined organic layers with a saturated sodium chloride solution (1-2 times).
-
Add activated carbon (4 ± 0.5% of the initial α-bromoacetophenone weight) and reflux for 1 ± 0.5 hours to decolorize the solution.
-
Filter to remove the activated carbon and concentrate the filtrate to obtain a crude liquid.
-
Recrystallize the crude product from a mixture of chloroform and petroleum ether.
-
Cool the solution to 15-20°C and stir for 10 ± 2 hours to facilitate crystallization.
-
Filter the crystals, wash with cold petroleum ether, and dry to obtain off-white crystals of this compound.
Method 2: General Procedure from Bromoacetyl Derivative and Formamide
This protocol provides a more direct, albeit higher temperature, one-pot synthesis.
Materials:
-
2-Bromo-1-phenylethanone (α-bromoacetophenone)
-
Formamide
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, add 2-bromo-1-phenylethanone (1 mmol) to formamide (15 mL).
-
Heat the solution to 170-180°C and maintain this temperature for 5-9 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a saturated sodium bicarbonate solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Diagrams
Experimental Workflow for One-Pot Synthesis of this compound (Method 1)
Caption: Workflow for the one-pot synthesis of this compound.
Logical Relationship of Reactants to Product in One-Pot Synthesis
Caption: Reactants leading to this compound in a one-pot synthesis.
References
Application Notes and Protocols for Investigating Protein-Ligand Interactions Using 4-Phenylimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylimidazole is a versatile small molecule that serves as a valuable tool for investigating protein-ligand interactions. Its unique chemical structure, featuring both a phenyl group and an imidazole ring, allows it to interact with a variety of protein active sites, making it a potent inhibitor and a useful chemical probe. These application notes provide a comprehensive overview of the use of this compound in studying its interactions with key protein targets, including cytochrome P450s, indoleamine 2,3-dioxygenase (IDO1), and β-glucosidase. Detailed protocols for key biophysical techniques are also provided to facilitate the experimental design and execution for researchers in drug discovery and chemical biology.
Target Proteins and Applications
This compound has been successfully employed to study the structure, function, and inhibition of several classes of enzymes.
-
Cytochrome P450 (CYP) Enzymes: These heme-containing monooxygenases are crucial for the metabolism of a wide range of endogenous and exogenous compounds, including drugs.[1][2] this compound acts as an inhibitor of CYP enzymes, such as CYP2B4, by coordinating with the heme iron and interacting with active site residues.[3] This makes it a useful tool for elucidating the enzyme's catalytic mechanism and for developing novel CYP inhibitors to mitigate drug-drug interactions.
-
Indoleamine 2,3-Dioxygenase (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[4][5] Upregulation of IDO1 in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunosuppressive metabolites. This compound has been identified as a noncompetitive inhibitor of IDO1, making it a foundational scaffold for the development of potent and selective IDO1 inhibitors for cancer immunotherapy.
-
β-Glucosidase: These enzymes are involved in various biological processes, including the breakdown of complex carbohydrates, plant defense, and glycolipid metabolism. This compound is a potent competitive inhibitor of β-glucosidase, with its phenyl and imidazole moieties interacting with the aglycone and sugar-binding sites of the enzyme, respectively. This inhibitory activity can be leveraged to study the enzyme's substrate specificity and to develop inhibitors for therapeutic applications, such as in Gaucher's disease.
Quantitative Data: Binding Affinities and Inhibition Constants
The following tables summarize the reported binding affinities and inhibition constants of this compound and its derivatives for various target proteins.
Table 1: Inhibition of Indoleamine 2,3-Dioxygenase (IDO1) by this compound and its Derivatives
| Compound | Inhibition Constant (Ki) | IC50 | Notes |
| This compound | Reported as a weak noncompetitive inhibitor | - | Identified as an early inhibitor scaffold. |
| This compound Derivatives | - | ~10-fold more potent than 4-PI | Analogs designed to exploit interactions with C129 and S167 in the active site. |
| 1-Methyl-tryptophan (1-MT) | 34 µM | - | A commonly used reference inhibitor for IDO1. |
Table 2: Inhibition of Cytochrome P450 2B4 (CYP2B4) by Imidazole Derivatives
| Compound | Dissociation Constant (KD) | IC50 |
| This compound (4-PI) | ~2.0 µM | ~1.5 µM |
| 1-Benzylimidazole (1-BI) | ~0.3 µM | ~0.1 µM |
| 4-(4-Chlorophenyl)imidazole (4-CPI) | ~0.5 µM | ~0.2 µM |
| 1-(4-Chlorophenyl)imidazole (1-CPI) | ~1.0 µM | ~0.8 µM |
| 1-(2-(Benzyloxy)ethyl)imidazole (BEI) | ~4.0 µM | ~2.0 µM |
| 1-Phenylimidazole (1-PI) | ~4.8 µM | ~2.4 µM |
| Data from a study on the conformational flexibility of CYP2B4 in binding various imidazole inhibitors. |
Table 3: Inhibition of Sweet Almond β-Glucosidase by this compound
| Compound | Inhibition Constant (Ki) | Inhibition Type |
| This compound | 0.8 µM (pH-independent) | Competitive |
| This compound is noted to be a highly potent and specific reversible inhibitor for this enzyme. |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
Experimental Protocols
The following are generalized protocols for key biophysical techniques to study the interaction of this compound with a target protein. Specific parameters such as concentrations, buffer composition, and instrument settings should be optimized for each specific protein-ligand system.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Purified target protein (e.g., >95% purity)
-
This compound solution of known concentration
-
ITC instrument (e.g., MicroCal ITC200)
-
Dialysis buffer (ensure identical buffer for protein and ligand to minimize heats of dilution)
-
Degasser
Protocol:
-
Sample Preparation:
-
Dialyze the purified protein against the chosen ITC buffer overnight at 4°C. The final buffer for both the protein and this compound must be identical.
-
Prepare a stock solution of this compound in the same dialysis buffer.
-
Accurately determine the concentrations of the protein and this compound solutions.
-
Degas both solutions for 5-10 minutes immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the reference power (e.g., 5 µcal/sec).
-
-
Titration:
-
Load the protein solution into the sample cell (typically 5-50 µM).
-
Load the this compound solution into the injection syringe (typically 10-20 times the protein concentration).
-
Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections.
-
Perform a control titration by injecting this compound into the buffer to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine KD, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time, providing kinetic data (association and dissociation rates) and binding affinity.
Materials:
-
Purified target protein (ligand)
-
This compound (analyte)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of EDC and NHS.
-
Inject the purified protein (e.g., 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface to achieve the desired immobilization level (e.g., 1000-2000 Resonance Units, RU).
-
Deactivate the remaining active esters with an injection of ethanolamine-HCl.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in the running buffer (e.g., ranging from 0.1x to 10x the expected KD).
-
Inject the different concentrations of this compound over the immobilized protein surface, including a zero-concentration (buffer only) injection for baseline subtraction.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer-only injection data from the experimental sensorgrams.
-
Globally fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise binding mode and the specific molecular interactions.
Materials:
-
Highly purified and concentrated target protein (>98% purity, >5 mg/mL)
-
This compound
-
Crystallization screens and reagents
-
Crystallization plates (e.g., hanging drop or sitting drop)
-
Microscopes for crystal visualization
-
Cryoprotectant
-
Synchrotron X-ray source
Protocol:
-
Complex Formation:
-
Incubate the purified protein with a molar excess of this compound (e.g., 5-10 fold) for a sufficient time to ensure complex formation.
-
-
Crystallization Screening:
-
Set up crystallization trials using various commercially available or custom-made screens that sample a wide range of precipitants, pH, and additives.
-
Use vapor diffusion methods (hanging or sitting drop) to equilibrate the protein-ligand complex against the reservoir solution.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.
-
-
Crystal Optimization and Harvesting:
-
Optimize the initial crystallization conditions by varying the concentrations of protein, ligand, and precipitant to obtain diffraction-quality crystals.
-
Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during flash-cooling.
-
Flash-cool the crystals in liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the frozen crystal at a synchrotron source.
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement if a homologous structure is available, or other phasing methods.
-
Build and refine the atomic model of the protein-4-phenylimidazole complex, including the ligand in the electron density map.
-
Validate the final structure and deposit it in the Protein Data Bank (PDB).
-
Conclusion
This compound is a powerful and versatile chemical tool for the investigation of protein-ligand interactions. Its ability to interact with diverse protein targets, coupled with a range of biophysical and structural biology techniques, provides researchers with a robust platform to elucidate the mechanisms of enzyme inhibition, guide the rational design of more potent and selective inhibitors, and ultimately advance the development of novel therapeutics. The protocols and data presented herein serve as a valuable resource for scientists engaged in the exciting field of drug discovery and chemical biology.
References
- 1. mdpi.com [mdpi.com]
- 2. Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational flexibility of mammalian cytochrome P450 2B4 in binding imidazole inhibitors with different ring chemistry and side chains. Solution thermodynamics and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 5. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Microwave-Assisted Organic Synthesis (MAOS) of Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of imidazole derivatives using Microwave-Assisted Organic Synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final products. The imidazole scaffold is a crucial pharmacophore in medicinal chemistry, found in a wide array of therapeutic agents.
Introduction to MAOS in Imidazole Synthesis
Microwave-assisted organic synthesis utilizes microwave radiation to heat reactants directly and efficiently. Unlike conventional heating, which relies on conduction and convection, microwave energy is absorbed by polar molecules and ions in the reaction mixture, leading to rapid and uniform heating. This localized heating often results in higher reaction rates and selectivities, making MAOS a powerful tool for accelerating drug discovery and development processes. The synthesis of imidazole derivatives, which can be time-consuming via traditional methods, is particularly amenable to microwave irradiation.
Core Synthetic Methodologies
This document outlines three key multi-component reactions for the synthesis of substituted imidazoles, adapted for microwave conditions:
-
Debus-Radziszewski Reaction: A versatile method for synthesizing 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt).
-
Hantzsch Thiazole Synthesis (adapted for Imidazoles): While classically used for thiazoles, analogous syntheses can provide amino-imidazoles. For clarity and accuracy, this section will focus on the closely related synthesis of 2-amino-thiazoles, a common application of the Hantzsch reaction with similar principles, from α-haloketones and thioureas.
-
Van Leusen Imidazole Synthesis: A powerful method for the preparation of 1,5-disubstituted or 1,4,5-trisubstituted imidazoles from p-toluenesulfonylmethyl isocyanide (TosMIC) and an imine.
Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles
The Debus-Radziszewski reaction is a cornerstone for the synthesis of highly substituted imidazoles. Under microwave irradiation, this multi-component condensation proceeds with high efficiency and in significantly shorter reaction times compared to conventional heating.[1][2]
Data Presentation: MAOS Debus-Radziszewski Reaction
| Entry | 1,2-Dicarbonyl | Aldehyde | Catalyst/Conditions | Power (W) | Time (min) | Temp (°C) | Yield (%) | Reference |
| 1 | Benzil | Benzaldehyde | Glacial Acetic Acid (cat.), Solvent-free | 180-300 | 1-3 | N/A | 95 | [3] |
| 2 | Benzil | 4-Chlorobenzaldehyde | Glacial Acetic Acid (cat.), Solvent-free | 180-300 | 2 | N/A | 92 | [3] |
| 3 | Benzil | 4-Hydroxybenzaldehyde | Glacial Acetic Acid (cat.), Solvent-free | 180-300 | 3 | N/A | 85 | [3] |
| 4 | Benzil | 3,4,5-Trimethoxybenzaldehyde | Glacial Acetic Acid (cat.), Solvent-free | 180-300 | 1 | N/A | 90 | |
| 5 | Benzil | Benzaldehyde | None, Solvent-free | N/A | 3-5 | 110 | 92 | |
| 6 | Benzil | Benzaldehyde | Glacial Acetic Acid | N/A | 10 | 125 | 90 |
N/A: Not available in the cited literature.
Experimental Protocol: Synthesis of Lophine (2,4,5-Triphenyl-1H-imidazole)
This protocol is adapted from the microwave-mediated synthesis of lophine.
Materials:
-
Benzil (1.0 mmol, 210 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Ammonium acetate (3.0 mmol, 231 mg)
-
Glacial acetic acid (catalytic amount, ~0.2 mL)
-
Microwave reactor vessel (e.g., 10 mL GlassChem vessel) with a stir bar
-
Ammonium hydroxide solution (6 mL)
-
Ethanol (for recrystallization)
Procedure:
-
To a microwave reactor vessel, add benzil, benzaldehyde, ammonium acetate, a stir bar, and a catalytic amount of glacial acetic acid.
-
Seal the vessel securely.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture with the following parameters: ramp to 125 °C over 5 minutes, then hold at 125 °C for 10 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into a small beaker and place it in an ice bath.
-
Slowly add 6 mL of ammonium hydroxide solution while gently swirling to precipitate the product.
-
Collect the precipitate by vacuum filtration using a Hirsch funnel.
-
Recrystallize the crude product from hot ethanol to obtain pure lophine.
-
Dry the product and determine the yield and melting point.
Visualization: Debus-Radziszewski Reaction Workflow
Caption: General workflow for the MAOS of 2,4,5-trisubstituted imidazoles.
Hantzsch Synthesis of 2-Aminothiazoles
The Hantzsch synthesis is a classic method for preparing thiazole rings. The reaction of an α-haloketone with a thiourea derivative under microwave irradiation provides a rapid and efficient route to 2-aminothiazoles, which are important building blocks in medicinal chemistry.
Data Presentation: MAOS Hantzsch 2-Aminothiazole Synthesis
| Entry | α-Haloketone | Thiourea | Catalyst/Conditions | Power (W) | Time (min) | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Thiourea | Solvent-free | N/A | seconds | Melting Point | 42-93 | |
| 2 | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenylthiourea | DMF | N/A | <30 | N/A | 89-95 | N/A |
| 3 | Substituted α-bromoacetophenone | Thiourea | Ethanol | N/A | N/A | Reflux | High |
N/A: Not available in the cited literature.
Experimental Protocol: General Procedure for MAOS of 2-Aminothiazoles
Materials:
-
α-Haloketone (1.0 mmol)
-
Thiourea or substituted thiourea (1.2 mmol)
-
Ethanol (5 mL) (or other suitable solvent)
-
Microwave reactor vessel with a stir bar
Procedure:
-
In a microwave reactor vessel, combine the α-haloketone, thiourea (or substituted thiourea), and ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short period (e.g., 5-30 minutes). The optimal conditions may need to be determined for specific substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vessel to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by washing with a suitable solvent (e.g., cold ethanol) or by recrystallization.
Visualization: Hantzsch Thiazole Synthesis Scheme
Caption: General reaction scheme for Hantzsch 2-aminothiazole synthesis.
Van Leusen Imidazole Synthesis
The van Leusen reaction provides a versatile route to 1,5-disubstituted and 1,4,5-trisubstituted imidazoles through the cycloaddition of p-toluenesulfonylmethyl isocyanide (TosMIC) with an imine. Microwave assistance can significantly accelerate this process.
Data Presentation: MAOS Van Leusen Imidazole Synthesis
| Entry | Aldehyde/Imine Source | Amine | TosMIC (equiv.) | Base | Solvent | Power (W) | Time (min) | Temp (°C) | Yield (%) | Reference |
| 1 | Aldehyde (in situ imine formation) | Aliphatic Amine | 1 | K2CO3 | Acetonitrile | Neat | 4 | 60 | Comparable to stepwise | |
| 2 | Polymer-bound imine | N/A | 2.4 | N/A | DMF | N/A | 20 | 130 | Excellent |
N/A: Not available in the cited literature.
Experimental Protocol: One-Pot, Two-Step MAOS of 1,5-Disubstituted Imidazoles
This protocol is based on a one-pot, two-step microwave-assisted procedure.
Materials:
-
Aldehyde (1.0 mmol)
-
Primary amine (1.0 mmol)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.0 mmol)
-
Potassium carbonate (K2CO3) (base)
-
Acetonitrile (solvent)
-
Microwave reactor vessel with a stir bar
Procedure:
-
Step 1: Imine Formation.
-
In a microwave reactor vessel, combine the aldehyde and the primary amine.
-
Irradiate the mixture neat (without solvent) in the microwave at 60 °C for 4 minutes to form the imine in situ.
-
-
Step 2: Cycloaddition.
-
To the vessel containing the crude imine, add TosMIC, potassium carbonate, and acetonitrile.
-
Seal the vessel and irradiate again under microwave conditions (e.g., 100-130 °C for 10-20 minutes).
-
-
Work-up.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization: Van Leusen Imidazole Synthesis
Caption: One-pot, two-step Van Leusen synthesis of 1,5-disubstituted imidazoles.
Application in Drug Discovery: Imidazole Derivatives as p38 MAP Kinase Inhibitors
Imidazole-based compounds are prominent as inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAPK signaling pathway plays a critical role in cellular responses to stress and in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Dysregulation of this pathway is implicated in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Therefore, the development of potent and selective p38 MAPK inhibitors is a significant goal in drug discovery.
Visualization: Simplified p38 MAPK Signaling Pathway and Inhibition
Caption: Imidazole derivatives inhibit p38 MAPK, blocking pro-inflammatory cytokine production.
References
Application Notes and Protocols: The Utility of 4-Phenylimidazole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes explore the potential utility of 4-phenylimidazole as a key building block in the synthesis of novel agrochemicals. While direct examples of commercialized agrochemicals derived from this compound are not prevalent in publicly available literature, the imidazole moiety is a well-established pharmacophore in numerous successful fungicides, herbicides, and insecticides. This document provides a rationale for the exploration of this compound derivatives in agrochemical discovery, supported by data from analogous compounds and detailed synthetic protocols.
Introduction
The imidazole ring is a versatile heterocyclic scaffold known for its diverse biological activities. In the realm of agriculture, imidazole derivatives have been successfully developed into potent agents for crop protection. The presence of a phenyl group at the 4-position of the imidazole ring in this compound offers a unique structural motif. The phenyl ring provides a lipophilic character that can be crucial for penetrating biological membranes of target organisms, while the imidazole core can interact with various biological targets. This combination of features makes this compound an attractive starting point for the synthesis of new agrochemicals with potentially novel modes of action or improved efficacy.
Synthesis of the this compound Scaffold
A reliable and scalable synthesis of the this compound core is essential for its utilization in agrochemical research and development. A common and effective method involves the reaction of α-bromoacetophenone with formamidine acetate in a one-pot synthesis.[1]
Experimental Protocol: One-Pot Synthesis of this compound
Materials:
-
α-Bromoacetophenone
-
Formamidine acetate
-
Ethylene glycol
-
Potassium carbonate
-
Ethyl acetate
-
Water
-
Saturated sodium chloride solution
-
Activated carbon
-
Chloroform
-
Petroleum ether (or Sherwood oil)
-
Sodium hydroxide solution (50%)
Procedure:
-
Substitution Reaction: In a reaction vessel, dissolve α-bromoacetophenone in ethylene glycol. While stirring, add formamidine acetate in batches, maintaining the temperature between 40-70°C. After the addition is complete, continue to stir the mixture at the same temperature for approximately 2 hours to form the nucleophilic substitution intermediate.
-
Cyclization Reaction: Cool the reaction mixture to 30-60°C. Add potassium carbonate as an acid-binding agent while maintaining the temperature. Continue the reaction at this temperature for 5-6 hours, then heat to 70-100°C for another 5-6 hours to ensure complete cyclization.
-
Work-up and Purification: After the reaction is complete, cool the mixture and distill off the ethylene glycol under reduced pressure. To the residue, add ethyl acetate and water. Adjust the pH to approximately 8.0 with a 50% sodium hydroxide solution. Separate the organic layer and wash it with a saturated sodium chloride solution. Treat the organic layer with activated carbon to decolorize, followed by filtration. Concentrate the filtrate to obtain a crude product.
-
Recrystallization: Recrystallize the crude product from a mixture of chloroform and petroleum ether to yield pure this compound.
Caption: Synthetic workflow for this compound.
Potential Agrochemical Applications of this compound Derivatives
The exploration of this compound as a scaffold for new agrochemicals is supported by the well-documented activities of other imidazole and phenyl-containing heterocyclic compounds.
Fungicidal Activity
Many commercial fungicides are based on the imidazole scaffold, with the triazole fungicides being a prominent example. These compounds often act as demethylation inhibitors (DMIs), targeting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. The phenyl group in this compound could be strategically functionalized to enhance binding to the active site of fungal enzymes.
While direct fungicidal data for this compound derivatives is limited in the searched literature, studies on N-cyano-1H-imidazole-4-carboxamides have shown promising activity against Rhizoctonia solani.[2] This suggests that the imidazole core is a viable starting point for the development of novel fungicides.
Table 1: Fungicidal Activity of Selected Imidazole and Triazole Derivatives
| Compound Class | Target Organism | Efficacy (EC50 in µg/mL) | Reference |
| N-cyano-1H-imidazole-4-carboxamide derivatives | Rhizoctonia solani | As low as 2.63 | [2] |
Herbicidal Activity
The development of herbicides based on heterocyclic scaffolds is an active area of research. While no direct examples of herbicides derived from this compound were found, the broader class of phenyl-substituted heterocycles has shown promise. For instance, novel phenylpyridines have been synthesized and shown to act as inhibitors of protoporphyrinogen-IX-oxidase, a key enzyme in chlorophyll biosynthesis.
Table 2: Herbicidal Activity of Phenyl-Substituted Heterocycles
| Compound Class | Target Weed | Activity | Reference |
| Phenylpyridines | Broadleaf and grass weeds | High pre- and post-emergent activity |
Insecticidal Activity
The imidazole ring is present in some insecticides. While direct synthesis from this compound is not documented in the provided results, the general structure of a phenyl group attached to a nitrogen-containing heterocycle is common in many insecticidal compounds. For example, novel diamide compounds incorporating a pyrazolyl and a polyfluoro-substituted phenyl group have demonstrated good insecticidal activity against various pests.[3]
Table 3: Insecticidal Activity of Phenyl-Substituted Heterocyclic Compounds
| Compound Class | Target Insect | Activity (% mortality at 200 µg/mL) | Reference |
| Diamide derivatives with pyrazolyl and phenyl groups | Plutella xylostella | 70.0% - 76.7% | [3] |
| Diamide derivatives with pyrazolyl and phenyl groups | Aphis craccivora | >78% lethal rate |
Logical Workflow for Agrochemical Discovery from this compound
The development of new agrochemicals from the this compound scaffold would follow a logical progression from synthesis to biological evaluation.
Caption: Agrochemical discovery workflow.
Conclusion
While the direct application of this compound in the synthesis of commercial agrochemicals is not yet established in the available literature, its structural features and the proven success of related imidazole and phenyl-containing heterocyclic compounds in agriculture provide a strong rationale for its investigation. The synthetic accessibility of the this compound scaffold, coupled with the potential for diverse functionalization, makes it a promising starting point for the discovery of new fungicides, herbicides, and insecticides. Further research into the synthesis and biological evaluation of this compound derivatives is warranted to unlock its full potential in the development of next-generation crop protection agents.
References
4-Phenylimidazole as a Catalyst in Organic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylimidazole is a versatile N-heterocyclic compound that can function as an effective nucleophilic catalyst in a variety of organic transformations. Its utility stems from the nucleophilic character of the imidazole ring, which can facilitate reactions such as acylation, silylation, and esterification. The presence of the phenyl group at the 4-position can influence the catalyst's solubility, steric environment, and electronic properties, potentially offering unique reactivity and selectivity compared to other imidazole-based catalysts.
These application notes provide an overview of the catalytic applications of this compound, with a focus on acylation reactions. Detailed protocols, quantitative data, and mechanistic diagrams are presented to guide researchers in utilizing this catalyst for their synthetic needs.
Catalytic Applications of this compound
The primary catalytic role of this compound is as a nucleophilic catalyst, particularly in acyl transfer reactions. It can be employed in the acylation of alcohols, amines, and other nucleophiles. While specific, detailed protocols for a wide range of reactions are not extensively documented in the literature, its catalytic activity can be inferred from the well-established mechanism of imidazole catalysis.
Acylation of Alcohols
This compound can effectively catalyze the acylation of primary, secondary, and even some sterically hindered alcohols using acylating agents such as acid anhydrides or acyl chlorides. The catalyst operates by forming a highly reactive N-acylimidazolium intermediate, which is then readily attacked by the alcohol.
General Reaction Scheme:
Quantitative Data Summary
The following table summarizes representative quantitative data for the this compound-catalyzed acylation of a generic primary alcohol with acetic anhydride. Please note that these are illustrative values, and optimal conditions may vary depending on the specific substrate.
| Parameter | Value | Notes |
| Catalyst Loading | 5 - 10 mol% | Higher loadings may be required for less reactive substrates. |
| Substrate | Primary Alcohol (e.g., Benzyl Alcohol) | 1.0 equivalent |
| Acylating Agent | Acetic Anhydride | 1.2 - 1.5 equivalents |
| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) | Anhydrous conditions are recommended. |
| Temperature | Room Temperature (20-25 °C) | Gentle heating may be necessary for sluggish reactions. |
| Reaction Time | 1 - 6 hours | Monitored by Thin Layer Chromatography (TLC). |
| Typical Yield | > 90% | Yields are substrate-dependent. |
Experimental Protocols
Protocol 1: General Procedure for the this compound-Catalyzed Acylation of a Primary Alcohol
This protocol describes a general method for the acylation of a primary alcohol using this compound as a catalyst and acetic anhydride as the acylating agent.
Materials:
-
This compound (CAS: 670-95-1)
-
Primary alcohol (e.g., benzyl alcohol)
-
Acetic anhydride
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 mmol, 1.0 equiv) and this compound (0.05 mmol, 0.05 equiv).
-
Dissolve the solids in anhydrous dichloromethane (5 mL).
-
To the stirred solution, add acetic anhydride (1.2 mmol, 1.2 equiv) dropwise via syringe at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion of the reaction (typically 1-4 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, if necessary.
Mechanistic Insights and Visualizations
The catalytic cycle of this compound in acylation reactions involves the formation of a key N-acylimidazolium intermediate. This intermediate is significantly more electrophilic than the starting acylating agent, thus accelerating the rate of nucleophilic attack by the alcohol.
Caption: Catalytic cycle of this compound in acylation.
The experimental workflow for the acylation protocol can be visualized as a series of sequential steps, from reaction setup to product purification.
Caption: Experimental workflow for catalyzed acylation.
Conclusion
This compound serves as a competent nucleophilic catalyst for organic reactions, most notably in the acylation of alcohols. Its ease of handling and effectiveness at ambient temperatures make it a valuable tool for synthetic chemists. The provided protocols and mechanistic insights offer a foundation for researchers to explore and optimize reactions catalyzed by this versatile imidazole derivative. Further investigation into its catalytic activity in other transformations, such as silylation and esterification, is warranted to fully elucidate its synthetic potential.
Application Notes and Protocols for N-Alkylation of 4-Phenylimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-alkylation of 4-phenylimidazole, a core reaction in the synthesis of various biologically active compounds. The protocols and data presented are compiled from established synthetic methods for imidazole derivatives, offering a robust starting point for researchers.
Introduction
N-alkylation of the imidazole ring is a fundamental transformation in medicinal chemistry. For this compound, this reaction introduces an alkyl or arylalkyl substituent onto one of the nitrogen atoms, leading to the formation of N-substituted-4-phenylimidazoles. These derivatives are of significant interest due to their potential as therapeutic agents. The regioselectivity of this reaction, affording either the N-1 or N-3 isomer, is influenced by the steric and electronic properties of the substituent at the C-4 position and the reaction conditions employed. Generally, for 4-substituted imidazoles, the alkylation occurs predominantly at the N-1 position due to steric hindrance from the phenyl group.
General Reaction Scheme
The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction where the imidazole nitrogen, often activated by a base, attacks an alkylating agent.
Reaction: this compound + Alkylating Agent --(Base, Solvent)--> N-Alkyl-4-phenylimidazole
Experimental Protocols
Two common protocols for the N-alkylation of this compound are presented below, utilizing different bases and solvents. These methods can be adapted based on the specific alkylating agent and the desired scale of the reaction.
Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile
This method is a widely used and relatively mild procedure for N-alkylation.
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl bromide, methyl iodide) (1.1 - 1.5 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equivalents)
-
Anhydrous Acetonitrile (CH₃CN)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate.
-
Stir the resulting suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent dropwise to the reaction mixture.
-
The reaction mixture is then stirred at room temperature or heated to reflux (e.g., 60-80 °C) and monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion of the reaction (as indicated by TLC), the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated in vacuo to yield the crude product.
-
The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-alkyl-4-phenylimidazole.
Protocol 2: N-Alkylation using Sodium Hydride in DMF
This protocol employs a stronger base and is suitable for less reactive alkylating agents.
Materials:
-
This compound
-
Sodium Hydride (NaH) (60% dispersion in mineral oil) (1.1 equivalents)
-
Alkylating agent (e.g., alkyl halide) (1.1 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, carefully add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.[2]
-
Cool the reaction mixture back to 0 °C and add the alkylating agent dropwise.
-
The reaction is then stirred at room temperature and monitored by TLC.
-
Once the reaction is complete, it is carefully quenched by the slow addition of ice-water.
-
The aqueous mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to furnish the desired N-alkyl-4-phenylimidazole.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of imidazole derivatives from the literature, which can serve as a reference for the expected yields in the N-alkylation of this compound.
| Starting Material | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound-2-thione | Iodomethane | K₂CO₃ | Ethanol | Reflux | 24 | 50 | [3] |
| This compound-2-thione | Benzyl chloride | K₂CO₃ | Ethanol | Reflux | 72 | 16 | [3] |
| 2-SEM-4-phenylimidazole | Benzyl bromide | - | - | - | - | Excellent | [4] |
| 2-SEM-4-phenylimidazole | Trimethyloxonium tetrafluoroborate | - | - | - | - | 91 (2 steps) | |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | CH₃CN | RT | 24 | 40 | |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | CH₃CN | 60 | 1-3 | 66-85 |
Visualizations
Diagram 1: Experimental Workflow for N-Alkylation of this compound
A generalized workflow for the N-alkylation of this compound.
Diagram 2: Logical Relationship of Reaction Components
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tpcj.org [tpcj.org]
- 4. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Phenylimidazole in the Preparation of Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of ionic liquids (ILs) derived from 4-phenylimidazole. The unique properties of ILs, such as their low vapor pressure, high thermal stability, and tunable physicochemical characteristics, make them promising candidates for various applications in research and drug development.[1][2] The introduction of a phenyl group on the imidazole core can further enhance properties like aromaticity and π-π stacking interactions, which is particularly relevant in drug delivery and catalysis.
Application Notes
Ionic liquids based on the 4-phenylimidazolium cation are a subset of imidazolium ILs. While specific data on 4-phenylimidazolium ILs is limited, their properties and applications can be extrapolated from the broader class of imidazolium-based ionic liquids. The general structure consists of a 4-phenylimidazolium cation paired with an inorganic or organic anion.
Potential Applications:
-
Green Solvents in Organic Synthesis: Imidazolium-based ILs are widely used as environmentally friendly alternatives to volatile organic solvents in various chemical reactions.[3] Their ability to dissolve a wide range of organic and inorganic compounds makes them suitable for reactions involving this compound derivatives.
-
Catalysis: The structure of imidazolium ILs can be tailored to act as catalysts or catalyst supports. The phenyl group in a 4-phenylimidazolium IL could influence catalytic activity in reactions such as C-C coupling or hydrogenations.
-
Drug Delivery Systems: Ionic liquids are being explored to improve the solubility and bioavailability of poorly water-soluble drugs. An active pharmaceutical ingredient (API) can even be part of the ionic liquid structure, creating a "liquid salt" form of the drug. Given that this compound itself is used in the synthesis of precursors for pharmaceuticals, its corresponding ILs could serve as novel drug delivery vehicles.
-
Biomolecule Stabilization: Certain ionic liquids have been shown to stabilize proteins and enzymes, extending their shelf-life and activity.
-
Electrochemical Applications: The high ionic conductivity and wide electrochemical window of many ILs make them suitable as electrolytes in batteries and other electrochemical devices.
Physicochemical Properties:
The physicochemical properties of 4-phenylimidazolium-based ILs are determined by the structure of both the cation and the anion. Key properties include:
-
Melting Point: Generally below 100°C by definition, many are liquid at room temperature. The size and symmetry of the cation and anion influence the melting point.
-
Thermal Stability: Imidazolium ILs often exhibit high thermal stability, which is advantageous for applications requiring elevated temperatures.
-
Viscosity and Density: These properties are highly tunable based on the choice of the alkyl chain length on the cation and the nature of the anion.
-
Solubility: The miscibility with water and other solvents can be controlled by selecting appropriate hydrophilic or hydrophobic anions.
Experimental Protocols
The synthesis of 4-phenylimidazolium-based ionic liquids typically involves a two-step process: N-alkylation (quaternization) of this compound followed by an optional anion exchange to modify the IL's properties.
Protocol 1: Synthesis of 1-Alkyl-3-(4-phenyl)imidazolium Halide
This protocol describes the N-alkylation of this compound with an alkyl halide to form the corresponding imidazolium halide salt.
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromobutane, iodomethane)
-
Acetonitrile (or other suitable solvent like THF)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Condenser (if refluxing)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in acetonitrile (approximately 10-20 mL per gram of imidazole).
-
Add 1.0 to 1.1 equivalents of the desired alkyl halide to the solution.
-
Stir the reaction mixture at room temperature or heat to 50-80°C under reflux for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by washing with a non-polar solvent (e.g., ethyl acetate, diethyl ether) to remove any unreacted starting materials. The ionic liquid, being a salt, will typically be insoluble in these solvents.
-
Dry the purified ionic liquid under vacuum to remove any residual solvent.
Quantitative Data (Illustrative based on similar imidazolium syntheses):
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Methylimidazole | 1-Bromobutane | Acetonitrile | 75-80 | 48 | >90 |
| Benzimidazole | 1-Bromobutane | N/A (neat) | 25 | 24 | High |
| Methylimidazole | Benzyl Halide | Acetonitrile | 50 | 24 | Good |
This table provides representative data from similar syntheses to guide expectations.
Protocol 2: Anion Exchange (Metathesis)
This protocol is for exchanging the halide anion of the synthesized 4-phenylimidazolium halide with a different anion, such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻).
Materials:
-
1-Alkyl-3-(4-phenyl)imidazolium halide (from Protocol 1)
-
Anion source (e.g., sodium tetrafluoroborate (NaBF₄), silver tetrafluoroborate (AgBF₄))
-
Solvent (e.g., water, acetone, or methylene chloride)
-
Beakers and stirring equipment
-
Filtration apparatus
Procedure (using Sodium Tetrafluoroborate):
-
Dissolve the 1-alkyl-3-(4-phenyl)imidazolium halide in a suitable solvent like water or acetone.
-
In a separate container, prepare a solution of the anion source (e.g., NaBF₄) in the same solvent. Use a slight excess (1.05 to 1.1 equivalents) of the anion source.
-
Add the anion source solution to the imidazolium halide solution and stir for several hours at room temperature.
-
If a precipitate (the sodium halide salt) forms, remove it by filtration.
-
If the reaction is performed in an organic solvent, the product may be purified by washing with water to remove the sodium halide salt.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
Dry the final ionic liquid product under high vacuum to remove any residual water or solvent. The completeness of the anion exchange can be checked by a qualitative test with silver nitrate (no precipitate should form if all halide has been removed).
Quantitative Data (Illustrative from similar anion exchanges):
| Imidazolium Halide | Anion Source | Solvent | Yield (%) |
| Imidazolium Chloride | NaBF₄ | Methylene Chloride/Water | High |
| Imidazolium Iodide | AgBF₄ | Water | High |
This table provides representative data from similar syntheses to guide expectations.
Visualizations
Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis protocols for preparing 4-phenylimidazolium-based ionic liquids.
References
Application Notes and Protocols for the Functionalization of the 4-Phenylimidazole Ring for New Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the functionalization of the 4-phenylimidazole ring, a versatile scaffold for the development of novel materials with applications in organic electronics, sensing, and medicinal chemistry. Detailed experimental protocols for key transformations are provided, along with tabulated data for easy comparison of reaction outcomes and material properties.
Introduction
The this compound core is a privileged structural motif due to its unique electronic properties, thermal stability, and biological activity.[1][2] Functionalization of this ring system at various positions allows for the fine-tuning of its photophysical, electronic, and pharmacological properties, making it a highly attractive building block for new materials. This document outlines key synthetic methodologies for modifying the this compound scaffold, including classical synthesis, N-alkylation, cross-coupling reactions, and modern C-H functionalization techniques.
Synthetic Strategies and Key Intermediates
The functionalization of the this compound ring can be approached in several ways, primarily targeting the N-1 position of the imidazole ring, the C-2 and C-5 positions of the imidazole ring, and the phenyl ring. A common starting material is this compound itself, which can be synthesized through various methods.
A general workflow for the synthesis and functionalization of this compound is depicted below.
Caption: General workflow for the synthesis and functionalization of this compound.
Data Presentation: Synthesis and Properties of Functionalized 4-Phenylimidazoles
The following tables summarize quantitative data for various functionalization reactions of the this compound ring and the properties of the resulting materials.
Table 1: Synthesis of Substituted 4-Phenylimidazoles via De Novo Ring Formation
| Entry | α-Bromo-ketone Precursor | Product | Yield (%) | Melting Point (°C) | Reference |
| 1 | 2-Bromo-1-phenylethanone | 4-Phenyl-1H-imidazole | >45 | 128-131 | [3] |
| 2 | 2-Bromo-1-(thiophen-2-yl)ethanone | 4-(Thiophen-2-yl)-1H-imidazole | 60 | 126-127 | [1] |
| 3 | 2-Bromo-1-(4-hydroxyphenyl)ethanone | 4-(1H-Imidazol-4-yl)phenol | 52 | 221-222 | [1] |
Table 2: N-Alkylation of this compound Derivatives
| Entry | Imidazole Substrate | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |
| 1 | 4-Phenyl-1H-imidazole | Methyl iodide | K₂CO₃ | Acetonitrile | 1-Methyl-4-phenyl-1H-imidazole | - | |
| 2 | 4-Phenyl-1H-imidazole | Benzyl bromide | K₂CO₃ | Acetonitrile | 1-Benzyl-4-phenyl-1H-imidazole | - | |
| 3 | 4-Phenyl-1H-imidazole | Dibutyl carbonate | DBU | Toluene | 1-Butyl-4-phenyl-1H-imidazole | High |
Table 3: Suzuki-Miyaura Cross-Coupling of Brominated Phenylimidazoles
| Entry | Brominated Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| 1 | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidine | Good | |
| 2 | 4'-Bromobiphenyl | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | p-Terphenyl | 92 |
Table 4: Thermodynamic Properties of Phenylimidazoles
| Compound | Melting Point (Tₘ, K) | Enthalpy of Fusion (ΔfusH°ₘ, kJ·mol⁻¹) | Entropy of Fusion (ΔfusS°ₘ, J·K⁻¹·mol⁻¹) | Reference |
| 2-Phenylimidazole | 421.1 ± 0.9 | 23.9 ± 0.3 | 56.8 ± 0.7 | |
| This compound | 414.4 ± 0.5 | 26.3 ± 0.3 | 63.5 ± 0.8 | |
| 4,5-Diphenylimidazole | 506.6 ± 0.9 | 31.6 ± 0.3 | 62.4 ± 0.6 | |
| 2,4,5-Triphenylimidazole | 549.4 ± 0.9 | 35.8 ± 0.3 | 65.2 ± 0.6 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established literature procedures and offer a starting point for optimization.
Protocol 1: De Novo Synthesis of 4-Phenyl-1H-imidazole
This protocol describes the synthesis of the parent this compound ring from α-bromoacetophenone and formamidine acetate.
Materials:
-
α-Bromoacetophenone
-
Formamidine acetate
-
Ethylene glycol
-
Potassium carbonate
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Chloroform
-
Petroleum ether (Sherwood oil)
-
Activated carbon
Procedure:
-
Substitution: In a four-necked flask, dissolve α-bromoacetophenone (0.25 mol) in ethylene glycol (220 mL) and warm the mixture to 50°C. Slowly add formamidine acetate (0.52 mol) while maintaining the temperature at 55 ± 2°C over 1 hour. Continue stirring at this temperature for an additional 2 hours.
-
Cyclization: Cool the reaction mixture to 30°C and slowly add potassium carbonate (0.94 mol) over 1 hour. Maintain the temperature at 32 ± 2°C for 5 hours, then rapidly heat to 86 ± 2°C and stir for an additional 6 hours.
-
Workup and Purification: After cooling, add ethyl acetate (200 mL) and water (200 mL). Adjust the pH to 8 with 50% sodium hydroxide solution. Separate the organic layer and wash it with saturated sodium chloride solution (200 mL). Add activated carbon (2 g) to the organic layer and reflux for 1 hour. Filter the hot solution to remove the activated carbon.
-
Crystallization: Remove the ethyl acetate under reduced pressure to obtain a viscous liquid. Add a mixture of chloroform (100 mL) and petroleum ether (100 mL) and reflux for 1 hour. Cool the solution to 15°C and allow it to stand for 10 hours to induce crystallization.
-
Isolation: Collect the white crystalline product by filtration and dry at 50°C. The expected yield is approximately 45.5% with a purity of >99%.
Protocol 2: N-Alkylation of this compound
This protocol provides a general method for the N-alkylation of this compound using an alkyl halide and a mild base.
Materials:
-
4-Phenyl-1H-imidazole
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a solution of 4-phenyl-1H-imidazole (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 to 2.2 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkylating agent (1 to 2.2 equivalents, depending on whether mono- or di-alkylation is desired) dropwise to the mixture.
-
The reaction mixture can be stirred at room temperature or heated to 60°C to increase the reaction rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the solid K₂CO₃ and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Caption: Experimental workflow for the N-alkylation of this compound.
Protocol 3: Suzuki-Miyaura Cross-Coupling of a Brominated this compound Derivative
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a brominated this compound derivative with an arylboronic acid. This reaction is a powerful tool for creating C-C bonds and introducing aryl substituents.
Materials:
-
Brominated this compound derivative (e.g., 1-bromo-4-phenyl-1H-imidazole)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene:Water, 1,4-Dioxane)
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add the brominated this compound derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 10 mL of Toluene:Water 4:1). Add the palladium catalyst (0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The functionalization of the this compound ring offers a powerful platform for the design and synthesis of new materials with tailored properties. The protocols and data presented herein provide a valuable resource for researchers in materials science and drug development, enabling the exploration of this versatile chemical space. Careful selection of synthetic strategies and reaction conditions allows for precise control over the final molecular architecture and, consequently, the material's function.
References
Application Note: Analytical Methods for the Detection of 4-Phenylimidazole in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylimidazole (4-PI) is a key structural motif in many pharmacologically active compounds, making it a critical intermediate in various drug discovery and development pipelines.[1] Accurate and reliable monitoring of its formation in reaction mixtures is essential for reaction optimization, yield determination, and impurity profiling. This application note provides detailed protocols for the detection and quantification of this compound in typical reaction mixtures using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Understanding the Reaction Mixture:
The synthesis of this compound often involves the reaction of an α-haloketone (e.g., α-bromoacetophenone) with a source of ammonia and a formyl group equivalent (e.g., formamide).[1][2] A typical reaction mixture may therefore contain:
-
Starting Materials: α-bromoacetophenone, formamidine acetate.
-
Reagents and Solvents: Ethylene glycol, potassium carbonate.[2]
-
Product: this compound.
-
Potential Byproducts: Unreacted intermediates, side-reaction products.
The analytical methods presented below are designed to effectively separate and quantify this compound from these and other potential components.
Analytical Methods
A summary of the recommended analytical methods for this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, identification by mass-to-charge ratio. | High-resolution separation with highly sensitive and selective mass detection. |
| Primary Use | Routine quantification, purity checks. | Identification and quantification, volatile impurity profiling. | Trace-level quantification, confirmation of identity. |
| Sample Prep | Dilution, filtration. | Derivatization may be required for improved volatility and peak shape. | Dilution, filtration. |
| LOD (Est.) | ~1 µg/mL | ~0.1 µg/mL | ~1 ng/mL |
| LOQ (Est.) | ~5 µg/mL | ~0.5 µg/mL | ~5 ng/mL |
| Linearity (R²) (Est.) | >0.999 | >0.998 | >0.999 |
| Recovery (Est.) | 95-105% | 90-110% (with internal standard) | 98-102% |
Experimental Protocols
Sample Preparation from Reaction Mixture
A generic sample preparation protocol suitable for all three analytical methods is outlined below.
Workflow for Sample Preparation:
Caption: General sample preparation workflow for the analysis of this compound from a reaction mixture.
Protocol:
-
Carefully withdraw a 100 µL aliquot from the reaction mixture.
-
Dilute the aliquot with 900 µL of a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water). The dilution factor may need to be adjusted based on the expected concentration of this compound.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
The filtrate is now ready for injection into the HPLC, GC-MS, or LC-MS/MS system.
HPLC-UV Method
This method is suitable for routine quantification of this compound in reaction mixtures where high sensitivity is not a primary requirement.
Workflow for HPLC-UV Analysis:
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
GC-MS Method
GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is particularly useful for confirming the identity of this compound and for analyzing volatile impurities.[3]
Workflow for GC-MS Analysis:
Caption: Experimental workflow for the GC-MS analysis of this compound.
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
LC-MS/MS Method
For the highest sensitivity and selectivity, particularly in complex reaction matrices or for trace-level quantification, LC-MS/MS is the method of choice.
Workflow for LC-MS/MS Analysis:
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Instrumentation and Conditions:
-
LC-MS/MS System: Waters Xevo TQ-S or equivalent.
-
Column: UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm particle size) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
MRM Transitions:
-
Quantifier: 145.1 > 118.1
-
Qualifier: 145.1 > 91.1
-
Data Presentation and Interpretation
The data obtained from these methods can be used for various purposes:
-
Qualitative Analysis: The retention time in HPLC and GC, combined with the mass spectrum from MS, provides confident identification of this compound.
-
Quantitative Analysis: A calibration curve should be prepared using a certified reference standard of this compound. The concentration of this compound in the reaction mixture can then be determined by comparing the peak area of the sample to the calibration curve.
-
Purity Assessment: The chromatogram can be used to assess the purity of the product by calculating the area percentage of the this compound peak relative to the total peak area.
Conclusion
The analytical methods detailed in this application note provide a comprehensive toolkit for researchers, scientists, and drug development professionals involved in the synthesis and use of this compound. The choice of method will be dictated by the specific analytical needs, with HPLC-UV offering a simple and robust solution for routine analysis, GC-MS providing excellent identification capabilities, and LC-MS/MS delivering the highest sensitivity and selectivity for demanding applications. Proper sample preparation and method validation are crucial for obtaining accurate and reliable results.
References
Troubleshooting & Optimization
optimizing reaction conditions for high-yield 4-phenylimidazole synthesis
Welcome to the technical support center for the synthesis of 4-phenylimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction conditions for high-yield synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
There are several established methods for the synthesis of this compound. The most common approaches include:
-
Reaction of α-bromoacetophenone with formamidine acetate: This method involves a substitution reaction followed by cyclization to form the imidazole ring. It is a straightforward process that can produce good yields.[1]
-
Debus-Radziszewski Reaction: This is a multi-component reaction involving a 1,2-dicarbonyl compound (like benzil), an aldehyde (formaldehyde or its equivalent), and ammonia.[2] While a classic method, it can sometimes suffer from low yields and the formation of byproducts.[3]
-
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate the reaction and improve yields for various imidazole syntheses, including those for this compound and its derivatives.[4][5]
Q2: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in this compound synthesis are a common issue and can be attributed to several factors:
-
Suboptimal Reaction Temperature: The temperature needs to be carefully controlled. For the synthesis from α-bromoacetophenone and formamidine acetate, a two-step temperature profile is crucial for substitution and subsequent cyclization.
-
Incorrect Stoichiometry: The molar ratio of reactants is critical. An excess of the ammonia source is often used in the Debus-Radziszewski reaction to favor imidazole formation.
-
Side Reactions: The formation of byproducts, such as oxazoles, can reduce the yield of the desired imidazole. Optimizing reaction conditions can help minimize these side reactions.
-
Inefficient Catalyst: The choice and amount of catalyst can significantly impact the reaction rate and yield. For multicomponent reactions, various catalysts have been explored to improve efficiency.
Q3: How can I minimize the formation of side products in my reaction?
Side product formation, particularly of oxazoles in reactions involving dicarbonyls, can be suppressed by:
-
Using a Large Excess of Ammonia/Amine: This helps to favor the formation of the imidazole over the oxazole.
-
Careful Selection of Catalyst and Solvent: The reaction medium and catalyst can influence the reaction pathway. Experimenting with different catalysts and solvents can improve selectivity.
-
Controlling Reaction Temperature: Temperature can affect the relative rates of competing reactions. Maintaining the optimal temperature for imidazole formation is key.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Reaction temperature is too low or too high. | Systematically vary the reaction temperature to find the optimal range for your specific protocol. For the α-bromoacetophenone method, a lower temperature for the substitution step and a higher temperature for cyclization is recommended. |
| Incorrect molar ratio of reactants. | Experiment with different stoichiometric ratios. For Debus-Radziszewski type reactions, try increasing the amount of the ammonia source. | |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature, or adding more catalyst. | |
| Significant Side Product Formation | Reaction conditions favor byproduct formation. | Use a large excess of the ammonia source. Optimize the catalyst and solvent system. Adjust the reaction temperature. |
| Difficulty in Product Purification | Presence of unreacted starting materials or byproducts. | Ensure the reaction goes to completion by monitoring with TLC. Use appropriate purification techniques such as recrystallization or column chromatography. A post-treatment process involving washing with ethyl acetate and water, followed by recrystallization from a chloroform/petroleum ether mixture can yield a high-purity product. |
Comparative Data on Reaction Conditions
The following table summarizes different reaction conditions for the synthesis of phenyl-substituted imidazoles to provide a comparative overview of how reaction parameters can influence the yield.
| Reactants | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| α-bromoacetophenone, Formamidine acetate | Ethylene glycol, K₂CO₃ | 55-60 (substitution), 80-90 (cyclization) | 2h (substitution), 6h (cyclization) | >45 | |
| Benzil, Benzaldehyde, Ammonium acetate | Glacial Acetic Acid | Reflux | 5-24 h | 46 | |
| Benzil, 4-Chlorobenzaldehyde, Ammonium acetate | Glyoxylic acid (5 mol%) | Microwave (800W) | 1.5 min | 98 | |
| Benzil, 3,4,5-trimethoxybenzaldehyde, Ammonium acetate | Glacial Acetic Acid | Microwave | 1-3 min | 95 | |
| Benzil, Benzaldehyde, Ammonium acetate | Nano-LaMnO₃ (0.8 mol%) | 80 (solvent-free) | 15 min | 92 | |
| Benzil, 4-Chlorobenzaldehyde, Ammonium acetate | MIL-101(Cr) (5 mg) | Not specified (solvent-free) | 10 min | 95 |
Experimental Protocols
Protocol 1: Synthesis from α-Bromoacetophenone and Formamidine Acetate
This method involves a two-step, one-pot synthesis.
Step 1: Substitution
-
In a four-necked flask, add 220ml of ethylene glycol and heat to 50°C.
-
Slowly add 50g (0.25 mol) of α-bromoacetophenone while stirring, maintaining the temperature at 55 ± 2°C.
-
After 30 minutes of incubation, slowly add 54g (0.52 mol) of formamidine acetate over 60 minutes, keeping the temperature at 55 ± 2°C.
-
Continue the reaction at this temperature for 2 hours.
Step 2: Cyclization
-
Cool the reaction mixture to 30°C.
-
Slowly add 130g (0.94 mol) of potassium carbonate over 1 hour.
-
Maintain the temperature at 32 ± 2°C for 5 hours.
-
Rapidly heat the mixture to 86 ± 2°C and maintain for 6 hours to complete the reaction.
Step 3: Post-treatment
-
After cooling slightly, add 200ml of ethyl acetate and 200ml of water.
-
Adjust the pH to 8 with 50% sodium hydroxide.
-
Separate the organic layer and wash it with 200ml of saturated sodium chloride solution.
-
Add 2g of activated carbon to the organic layer and reflux for 1 hour.
-
Filter the activated carbon and concentrate the filtrate to obtain a viscous liquid.
-
Add 100ml of chloroform and 100ml of petroleum ether and reflux for 1 hour.
-
Cool to 15°C and insulate for 10 hours to allow for crystallization.
-
Filter the solid and dry at 50°C to obtain this compound.
Protocol 2: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol can be adapted for the synthesis of phenyl-substituted imidazoles.
-
In a microwave-safe vessel, mix benzil (1 mmol), an aromatic aldehyde (1 mmol), and ammonium acetate (2.5 mmol).
-
Add the catalyst, for example, Glyoxylic acid (5 mol%).
-
Irradiate the mixture in a microwave oven (e.g., 800W) for the specified time (typically 1-3 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the solid product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure substituted imidazole.
Visualized Workflows
References
Technical Support Center: Purification of Crude 4-Phenylimidazole by Sublimation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 4-phenylimidazole using sublimation.
Frequently Asked Questions (FAQs)
Q1: What is sublimation and why is it used for purifying this compound?
A1: Sublimation is a purification technique where a solid is heated and transforms directly into a gas, bypassing the liquid phase. This gas is then cooled to reform a pure solid. It is an effective method for purifying this compound because it can separate the volatile this compound from non-volatile impurities.[1][2]
Q2: What are the optimal temperature and pressure for the sublimation of this compound?
A2: The optimal conditions for sublimation depend on the specific equipment and the purity of the crude material. However, a good starting point is a temperature slightly below the melting point of this compound (128-131°C) under reduced pressure. A reported condition for enhanced purity is sublimation at 130.05°C (403.2 K) under a pressure of less than 10 Pa.[3][4]
Q3: What are the potential impurities in crude this compound?
A3: Common impurities can originate from the starting materials and byproducts of the synthesis process. For instance, if synthesized from alpha-bromoacetophenone and formamidine acetate, unreacted starting materials or side-reaction products may be present. Similarly, synthesis from α-bromo-ketones and formamide could result in residual reagents. These impurities are typically less volatile than this compound, making sublimation an effective purification method.
Q4: How can I tell if my this compound is subliming?
A4: You will observe the disappearance of the solid crude material from the bottom of the sublimation apparatus and the formation of crystals on the cold surface (cold finger).
Q5: Can I perform sublimation at atmospheric pressure?
A5: While some compounds can be sublimed at atmospheric pressure, for many organic compounds like this compound, a reduced pressure is necessary to lower the sublimation temperature and prevent melting or decomposition.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Crude material does not sublime | 1. Insufficient heat. 2. Pressure is not low enough. | 1. Gradually increase the temperature, but do not exceed the melting point. 2. Ensure your vacuum system is properly sealed and functioning to achieve a lower pressure. |
| Sublimate appears wet or pasty | 1. The crude sample was not completely dry. 2. Condensation of atmospheric water on the cold finger. | 1. Ensure the crude material is thoroughly dried before starting the sublimation. 2. Add the cooling medium to the cold finger just before you start heating to minimize condensation. |
| Material melts or boils in the flask | 1. The temperature is too high. 2. The pressure is not low enough. | 1. Reduce the heating temperature. 2. Improve the vacuum to lower the sublimation point below the melting point. |
| Crystals form on the flask walls instead of the cold finger | The sides of the sublimation apparatus are too cold, or the cold finger is not positioned correctly. | 1. Insulate the sides of the sublimation apparatus. 2. Ensure the cold finger is positioned close to the crude material without touching it. |
| The sublimed product is colored | The crude material may have decomposed due to excessive heat. | Lower the heating temperature to the minimum required for sublimation. |
Quantitative Data Summary
| Parameter | Value | Source |
| Melting Point | 128-131 °C | |
| Sublimation Temperature (for high purity) | 130.05 °C (403.2 K) | |
| Pressure (for high purity) | < 10 Pa | |
| Vapor Pressure Range | 0.116 – 1.18 Pa | |
| Temperature for Vapor Pressure Range | 88.95 – 109.65 °C (362.1 – 382.8 K) |
Experimental Protocol: Vacuum Sublimation of this compound
This protocol outlines the general steps for purifying crude this compound using a standard laboratory vacuum sublimation apparatus.
Materials:
-
Crude this compound
-
Sublimation apparatus (including a flask, cold finger, and vacuum adapter)
-
Heating mantle or oil bath
-
Vacuum pump with a trap
-
Coolant for the cold finger (e.g., ice-water slurry or circulating coolant)
-
Spatula
-
Schlenk line (optional, for better vacuum control)
Procedure:
-
Preparation:
-
Ensure the crude this compound is completely dry to prevent moisture from interfering with the sublimation process.
-
Assemble the clean and dry sublimation apparatus. Lightly grease the joints to ensure a good vacuum seal.
-
-
Loading the Sample:
-
Place a small amount of the crude this compound at the bottom of the sublimation flask.
-
-
Assembling the Apparatus:
-
Carefully insert the cold finger into the sublimation flask, ensuring it does not touch the crude material.
-
Connect the apparatus to a vacuum line with a cold trap.
-
-
Evacuation:
-
Start the vacuum pump to evacuate the apparatus. A pressure of <10 Pa is recommended for optimal results.
-
-
Cooling the Cold Finger:
-
Once a stable vacuum is achieved, fill the cold finger with the cooling medium (e.g., an ice-water slurry).
-
-
Heating:
-
Begin to gently heat the bottom of the sublimation flask using a heating mantle or oil bath.
-
Gradually increase the temperature to just below the melting point of this compound (around 120-130°C).
-
-
Sublimation:
-
Observe the crude material as it sublimes and deposits as pure crystals on the cold surface of the cold finger.
-
Continue the process until all the this compound has sublimed.
-
-
Cooling and Collection:
-
Turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.
-
Once cooled, carefully and slowly release the vacuum.
-
Remove the cold finger from the apparatus.
-
Scrape the purified this compound crystals from the cold finger onto a clean, dry surface.
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for the sublimation of this compound.
References
Technical Support Center: Overcoming Low Yields in Multi-Component Imidazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges leading to low yields in multi-component imidazole synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My Debus-Radziszewski synthesis is resulting in a low yield or failing completely. What are the common causes?
Low yields in the Debus-Radziszewski synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source, are a frequent challenge.[1] Several factors can contribute to this issue:
-
Side Reactions: The formation of byproducts, such as oxazoles, can significantly reduce the yield of the desired imidazole.[1]
-
Harsh Reaction Conditions: Traditional methods often necessitate high temperatures and long reaction times, which can lead to the degradation of both reactants and products.[1]
-
Poor Solubility of Starting Materials: The solubility of the reactants in the chosen solvent plays a crucial role in the reaction rate and overall yield.[1]
-
Suboptimal Stoichiometry: The molar ratio of the reactants is critical for maximizing the yield.[1]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Systematically vary the reaction temperature to find a balance between the reaction rate and product stability.
-
Adjust Reactant Stoichiometry: Experiment with different molar ratios of the reactants. Using an excess of the ammonia source, like ammonium acetate, is a common and effective strategy.
-
Employ a Catalyst: The use of a catalyst can significantly improve yields. A range of catalysts have been shown to be effective, including p-toluenesulfonic acid (PTSA), silicotungstic acid, and various metal catalysts.
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient internal heating.
Q2: I am observing significant side product formation in my imidazole synthesis. How can I improve the selectivity?
Side product formation, particularly the competing formation of oxazoles, is a common issue that lowers the yield of the desired imidazole.
Troubleshooting Steps:
-
Use Excess Ammonia/Amine: Employing a large excess of the amine or ammonia source can favor the formation of the imidazole over the oxazole.
-
Catalyst Selection: The choice of catalyst can influence the reaction pathway. Screening different Lewis or Brønsted acid catalysts may improve selectivity.
-
Solvent Optimization: The polarity of the solvent can impact the reaction. Experimenting with a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF, DMSO) can help identify conditions that favor imidazole formation.
Q3: My Groebke-Blackburn-Bienaymé (GBB) reaction for synthesizing imidazo[1,2-a]pyridines has a low yield. What should I check?
The GBB reaction is a powerful tool, but low yields can often be traced back to issues with starting materials, reaction conditions, or the catalyst.
Troubleshooting Steps:
-
Check Starting Material Quality:
-
Aldehyde: Ensure the aldehyde is pure and free from carboxylic acid impurities, which can arise from oxidation.
-
Isocyanide: Isocyanides can degrade upon storage. Use freshly prepared or purified isocyanides for optimal results.
-
2-Aminopyridine: Verify the purity of the 2-aminopyridine substrate.
-
-
Optimize Reaction Conditions:
-
Water Scavenging: The initial imine formation is a condensation reaction that releases water. This step can be reversible, and the presence of water may inhibit the reaction. Consider adding a dehydrating agent like trimethyl orthoformate.
-
Temperature: While many GBB reactions proceed at room temperature, some systems may require heating. Conversely, excessive heat can lead to the formation of side products. Temperature optimization is crucial.
-
-
Evaluate the Catalyst:
-
Catalyst Loading: Insufficient catalyst loading can result in slow or incomplete reactions. A typical starting point is 10-20 mol%. Conversely, excessive catalyst can sometimes promote side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the best practices for purifying imidazole derivatives?
Purification of imidazoles can be challenging due to their polarity and potential for forming similarly polar byproducts.
-
Flash Chromatography: This is the most common method for purifying imidazole derivatives.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
-
Acid-Base Extraction: Imidazoles can be protonated with a dilute acid and extracted into an aqueous layer. After neutralization, the purified imidazole can be back-extracted into an organic solvent.
Q2: How do I choose the right solvent for my multi-component imidazole synthesis?
Solvent selection is critical and can significantly impact reaction yield and rate.
-
Polar Protic Solvents: Solvents like ethanol and methanol are commonly used and can be effective, particularly in the Debus-Radziszewski synthesis.
-
Polar Aprotic Solvents: Solvents such as DMF and DMSO can also be employed and may be advantageous for certain substrates.
-
Solvent-Free Conditions: In many instances, running the reaction neat (solvent-free), often with microwave assistance, can lead to high yields and is considered a green chemistry approach.
Q3: Can microwave irradiation improve my reaction yields?
Yes, microwave-assisted synthesis has been shown to be a highly effective method for improving yields and dramatically reducing reaction times in multi-component imidazole synthesis. The efficient internal heating provided by microwaves can help overcome activation barriers and minimize the formation of degradation products associated with prolonged heating.
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2,4,5-Trisubstituted Imidazoles
| Entry | Catalyst (mol%) | Solvent | Time (min) | Yield (%) | Reference |
| 1 | CuI (20) | DMSO | 90 | 75 | |
| 2 | CuI (15) | Butanol | 20 | 85 | |
| 3 | p-Toluene Sulfonic Acid | Ethanol | 60 | 92 | |
| 4 | Silicotungstic Acid (7.5) | Ethanol | 45 | 94 | |
| 5 | Boric Acid (5) | Water (Ultrasound) | 40-70 | 95+ |
Table 2: Effect of Solvent on the Yield of a Copper-Catalyzed Trisubstituted Imidazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | DMSO | 140 | 90 | 75 | |
| 2 | DMF | 140 | 90 | 65 | |
| 3 | Butanol | Reflux | 20 | 85 | |
| 4 | Ethanol | Reflux | 70 | 76 | |
| 5 | Methanol | Reflux | 90 | 74 | |
| 6 | Water | Reflux | 90 | 10 | |
| 7 | Toluene | 110 | 90 | 67 | |
| 8 | Acetonitrile | Reflux | 90 | 68 |
Experimental Protocols
Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)
-
Materials: Benzil (1,2-diphenylethane-1,2-dione), Benzaldehyde, Ammonium acetate, Ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Add ammonium acetate (at least 2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.
-
If a precipitate forms, collect the solid by filtration. If not, pour the reaction mixture into cold water to induce precipitation.
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.
-
Protocol 2: Microwave-Assisted Debus-Radziszewski Synthesis
-
Materials: 1,2-dicarbonyl compound, aromatic aldehyde, ammonium acetate.
-
Procedure:
-
In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (1 equiv), the aromatic aldehyde (1 equiv), and an excess of ammonium acetate (e.g., 5 mmol).
-
The reaction can often be performed under solvent-free conditions.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified power (e.g., 720 watts) for a short duration (e.g., 5-7 minutes). The optimal time and power should be determined experimentally.
-
After irradiation, allow the vessel to cool to room temperature.
-
Add cold water to the reaction mixture and stir.
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Protocol 3: General Procedure for a Catalyst Screening in a GBB Reaction
-
Materials: 2-aminopyridine, aldehyde, isocyanide, chosen solvent, catalyst.
-
Procedure:
-
To a reaction vial, add the 2-aminopyridine (1.0 equiv), the aldehyde (1.0 equiv), and the chosen solvent to achieve a specified molarity (e.g., 0.5 M).
-
Add the catalyst (e.g., 10-20 mol%).
-
Add the isocyanide (1.0 equiv) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 60 °C).
-
Monitor the reaction by TLC or LC-MS to determine conversion and yield.
-
Visualizations
Caption: A troubleshooting workflow for low-yield multi-component imidazole synthesis.
Caption: Experimental workflow for multi-component imidazole synthesis highlighting key steps and potential pitfalls.
References
addressing challenges in the N-1 alkylation of 4-phenylimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-1 alkylation of 4-phenylimidazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My N-alkylation of this compound is resulting in a mixture of N-1 and N-3 regioisomers. How can I improve the selectivity for the N-1 position?
A1: Achieving regioselectivity in the N-alkylation of unsymmetrical imidazoles like this compound is a common challenge due to the similar nucleophilicity of the two nitrogen atoms.[1][2][3] The formation of a mixture of N-1 and N-3 alkylated products is often observed. Several factors influence the regioselectivity, and optimizing them can favor the desired N-1 isomer.
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: The phenyl group at the C-4 position creates a more sterically hindered environment around the adjacent N-3 atom. Consequently, using a bulkier alkylating agent will favor alkylation at the less hindered N-1 position.[1]
-
Electronic Effects: The phenyl group is weakly electron-withdrawing, which can influence the electron density at the two nitrogen atoms. However, steric effects often play a more dominant role in directing the alkylation.
-
Reaction Conditions: The choice of base and solvent can significantly impact the ratio of N-1 to N-3 isomers.[1]
Troubleshooting Strategies:
-
Select a Bulkier Alkylating Agent: If your synthesis allows, switching to an alkylating agent with a larger steric profile can increase the preference for the N-1 position.
-
Optimize the Base and Solvent System: Experiment with different base and solvent combinations. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) can favor N-1 alkylation. Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like acetonitrile or DMF are also commonly used and can influence the isomeric ratio.
-
Employ Protecting Groups: For complex syntheses requiring high regioselectivity, the use of a protecting group on one of the nitrogen atoms is a reliable strategy. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is one such example that can direct alkylation to the desired nitrogen, followed by deprotection.
Q2: I am observing a significant amount of a dialkylated product (imidazolium salt) in my reaction mixture. What causes this and how can I prevent it?
A2: The N-alkylated this compound product is still nucleophilic and can react with a second molecule of the alkylating agent to form a quaternary imidazolium salt. This is a common side reaction, particularly under forcing conditions.
Prevention Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of this compound relative to the alkylating agent can help minimize dialkylation.
-
Reaction Monitoring: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of the dialkylated byproduct.
-
Controlled Addition of Alkylating Agent: Adding the alkylating agent slowly or portion-wise to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.
-
Lower Reaction Temperature: If feasible, running the reaction at a lower temperature can decrease the rate of the second alkylation more significantly than the first, improving selectivity for the mono-alkylated product.
Q3: My N-alkylation reaction is proceeding very slowly or not at all. What can I do to improve the reaction rate and yield?
A3: Slow or incomplete reactions can be attributed to several factors, from the reactivity of the reagents to the reaction conditions.
Troubleshooting Strategies:
-
Choice of Base and Solvent: Ensure the base is strong enough to deprotonate the imidazole. Sodium hydride (NaH) is a strong base commonly used for this purpose. The solvent should be anhydrous and capable of dissolving the imidazole and the base. Polar aprotic solvents like DMF and DMSO can accelerate the reaction but may require careful temperature control to avoid decomposition.
-
Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the trend: I > Br > Cl. If you are using an alkyl chloride or bromide and experiencing low reactivity, consider switching to the corresponding iodide. Alternatively, a catalytic amount of sodium or potassium iodide can be added to the reaction mixture to generate the more reactive alkyl iodide in situ (Finkelstein reaction).
-
Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, this should be done cautiously while monitoring for the formation of byproducts, such as the dialkylated imidazolium salt.
-
Ensure Anhydrous Conditions: Moisture can quench the base (especially NaH) and inhibit the deprotonation of the imidazole. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Q4: I am having difficulty purifying my N-1 alkylated this compound from the unreacted starting material and the N-3 isomer. What are some effective purification strategies?
A4: The separation of regioisomers and unreacted starting material can be challenging due to their similar polarities.
Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is the most common method for separating imidazole isomers. A careful selection of the eluent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often provide good separation.
-
Crystallization: If the desired N-1 alkylated product is a solid, recrystallization can be a highly effective purification technique. Screening different solvents or solvent mixtures is recommended to find optimal crystallization conditions.
-
Acid-Base Extraction: While less effective for separating isomers, a carefully executed acid-base extraction can help remove unreacted this compound.
-
Selective Precipitation: In some cases, it may be possible to selectively precipitate one of the isomers as a salt. For example, treatment of a mixture of N-alkylated imidazole regioisomers with a strong acid like p-toluenesulfonic acid can lead to the selective precipitation of one of the isomeric salts.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the N-alkylation of imidazoles, which can be adapted for this compound. Please note that specific yields and isomer ratios will be highly dependent on the specific alkylating agent and precise reaction conditions used.
| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Typical Outcome | Reference |
| Alkyl Halide | K₂CO₃ | Acetonitrile | 60-80 | Good yields, may produce isomeric mixtures | |
| Alkyl Halide | NaH | THF / DMF | 0 - Room Temp | High conversion, potential for dialkylation | |
| Benzyl Bromide | Cs₂CO₃ | N,N-Dimethylacetamide | 20 | High yield of regioisomers | |
| Alkyl Halide | KOH on Al₂O₃ | - | Room Temp - 80 | Good yields under mild conditions |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in Acetonitrile
This protocol is a widely used and relatively mild method for N-alkylation.
-
To a solution of this compound (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 - 2.2 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.0 - 1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: General Procedure for N-Alkylation using Sodium Hydride in THF
This method employs a strong base and is suitable for a wide range of alkylating agents.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (60% dispersion in mineral oil, 1.1 - 1.2 equivalents) to the THF and cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0°C and add the alkylating agent (1.0 - 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Visualizations
Caption: Regioselectivity in the N-alkylation of this compound.
Caption: Troubleshooting workflow for N-alkylation of this compound.
References
Technical Support Center: Improving Regioselectivity of 4-Phenylimidazole Substitution Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the substitution reactions of 4-phenylimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the main factors controlling the regioselectivity of N-alkylation of this compound?
A1: The regioselectivity of N-alkylation of this compound, yielding either the N-1 or N-3 substituted product, is a delicate balance of several factors:
-
Tautomerism: this compound exists as a mixture of two tautomers: 4-phenyl-1H-imidazole and 5-phenyl-1H-imidazole. The position of this equilibrium is influenced by the solvent and the electronic nature of substituents.
-
Electronic Effects: In the imidazole anion, formed under basic conditions, the nitrogen atom further from an electron-withdrawing group is generally more nucleophilic.[1]
-
Steric Hindrance: Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen atom. Similarly, bulky substituents on the imidazole or phenyl ring can direct the incoming group to the less hindered nitrogen.[1]
-
Reaction Conditions: The choice of base and solvent system is critical. In a basic medium (e.g., NaOH, NaH), the reaction proceeds through the imidazole anion, and the outcome is governed by steric and electronic effects. In a neutral or slightly acidic medium, the free base is alkylated, and the tautomeric equilibrium plays a more dominant role.[1]
Q2: How can I achieve selective substitution on the phenyl ring of this compound?
A2: Substitution on the phenyl ring is governed by the principles of electrophilic aromatic substitution. The imidazole moiety acts as a directing group. The imidazole ring is generally considered an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. However, under acidic conditions (e.g., during nitration), the imidazole ring can be protonated, becoming a deactivating, meta-directing group.
Q3: I am observing a mixture of N-1 and N-3 isomers in my N-alkylation reaction. How can I improve the selectivity?
A3: A common strategy to achieve high regioselectivity is to use a protecting group. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective. You can protect the imidazole at one nitrogen, forcing the alkylation to occur at the other. The SEM group can then be removed under specific conditions.
Q4: For C-H arylation of the imidazole ring, which position is most reactive?
A4: The C2 and C5 positions of the imidazole ring are generally more susceptible to C-H activation and subsequent arylation. The C4 position is electronically and sterically less favored for direct arylation. The regioselectivity between C2 and C5 can often be controlled by the choice of catalyst and base.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in N-Alkylation (Mixture of N-1 and N-3 Isomers)
Possible Causes and Solutions:
| Observation | Potential Cause | Suggested Solution |
| ~1:1 mixture of N-1 and N-3 isomers | Reaction conditions (base/solvent) are not optimized for selectivity. | Modify the Base/Solvent System: The choice of base and solvent can significantly influence the regioisomeric ratio. Strong bases like NaH in a non-polar solvent like THF often favor one isomer. For instance, in analogous systems like indazoles, NaH in THF has been shown to provide excellent N-1 selectivity.[2] Conversely, different base/solvent combinations can favor the other isomer. A systematic screening is recommended. |
| Product ratio varies between batches | Inconsistent reaction conditions (e.g., moisture, temperature). | Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dried glassware. Control Temperature: Maintain a consistent temperature throughout the reaction, as this can affect the tautomeric equilibrium and reaction rates. |
| Desired isomer is the minor product | Steric and/or electronic factors favor the formation of the undesired isomer under the current conditions. | Use a Bulky Alkylating Agent: If the desired site is less sterically hindered, a bulkier alkylating agent may increase selectivity. Employ a Protecting Group Strategy: For definitive control, protect one of the nitrogen atoms. The SEM group is a good choice for this purpose. |
Quantitative Data on N-Alkylation Regioselectivity (Illustrative for Azole Systems)
The following table, based on data from the regioselective alkylation of indazoles (a related bicyclic azole), illustrates how reaction conditions can influence the N-1/N-2 isomer ratio. Similar principles apply to this compound.
| Base | Solvent | Temperature (°C) | N-1 : N-2 Ratio (Illustrative) | Reference |
| Cs₂CO₃ | DMF | 20 | 1.4 : 1 | [2] |
| K₂CO₃ | DMF | 20 | 1.4 : 1 | |
| K₂CO₃ | MeCN | 20 | 2.8 : 1 | |
| DBU | THF | 20 | 2.1 : 1 | |
| NaH | THF | 50 | >99 : 1 |
Problem 2: Low Yield or No Reaction in Phenyl Ring Substitution (e.g., Nitration, Halogenation)
Possible Causes and Solutions:
| Observation | Potential Cause | Suggested Solution |
| Starting material is recovered unchanged. | Reaction conditions are too mild. The imidazole ring may be protonated and deactivating the phenyl ring. | Increase Reaction Temperature: Gradually increase the temperature to provide sufficient activation energy. Use a Stronger Electrophile: Employ a more reactive nitrating or halogenating agent. For nitration, a mixture of nitric acid and sulfuric acid is a classic strong nitrating agent. |
| A complex mixture of products is formed. | Over-reaction (poly-substitution) or side reactions are occurring. | Use Milder Conditions: Lower the reaction temperature and use a less reactive electrophile. Control Stoichiometry: Use a stoichiometric amount of the substituting agent to favor mono-substitution. |
| Substitution occurs at an undesired position on the phenyl ring. | The directing effect of the imidazole substituent is not being properly controlled. | Consider the Reaction pH: Under neutral or basic conditions, the imidazole is activating and ortho-, para-directing. Under strongly acidic conditions, the protonated imidazolium ion is deactivating and meta-directing. Adjust the pH to favor the desired isomer. |
Experimental Protocols
Protocol 1: Regioselective N-1 Arylation of this compound
This protocol is adapted from a palladium-catalyzed method that demonstrates high selectivity for the N-1 position.
Materials:
-
This compound
-
Aryl bromide or chloride
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Biarylphosphine ligand (e.g., L1 as described in the reference)
-
Base (e.g., K₃PO₄)
-
Anhydrous toluene
Procedure:
-
In a glovebox, to an oven-dried vial, add Pd₂(dba)₃ (0.5-2.5 mol %), the biarylphosphine ligand (1.1 equivalents relative to Pd), and anhydrous toluene.
-
Stir the mixture at room temperature for 10 minutes to form the active catalyst complex.
-
To a separate oven-dried vial, add this compound (1.0 equivalent), the aryl halide (1.2 equivalents), and the base (2.0 equivalents).
-
Add the pre-activated catalyst solution to the vial containing the reactants.
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 100-120 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Electrophilic Nitration of the Phenyl Ring
This is a general protocol for the nitration of an activated aromatic ring, which can be adapted for the para-nitration of this compound.
Materials:
-
This compound
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Ice
Procedure:
-
To a round-bottom flask cooled in an ice bath (0-5 °C), add sulfuric acid.
-
Slowly add this compound to the cold sulfuric acid with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding nitric acid to an equal volume of cold sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of this compound, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., aqueous NaOH or NH₄OH) until the product precipitates.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) for purification.
Protocol 3: Regioselective Bromination of the Imidazole Ring
This protocol describes a general method for the bromination of imidazoles at the C5 position.
Materials:
-
N-1 substituted this compound (e.g., 1-benzyl-4-phenylimidazole)
-
N-Bromosuccinimide (NBS)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
Procedure:
-
Dissolve the N-1 substituted this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: Optimizing 4-Phenylimidazole Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in the synthesis of 4-phenylimidazole, with a primary focus on the critical role of solvent selection in optimizing reaction kinetics and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in this compound synthesis?
A: The solvent plays a multifaceted role that extends beyond simply dissolving reactants. It critically influences the reaction rate and yield by:
-
Solubilizing Reactants: Ensuring that starting materials are in the same phase is essential for the reaction to proceed efficiently. Poor solubility can lead to sluggish or incomplete reactions.[1]
-
Stabilizing Intermediates and Transition States: The polarity of the solvent can significantly impact the stability of charged intermediates and transition states formed during the reaction.[1] Polar solvents, for instance, can stabilize polar transition states, thereby lowering the activation energy and accelerating the reaction rate.[2]
-
Influencing Reaction Mechanism: In some cases, the solvent can participate in the reaction or alter the reaction pathway, potentially affecting regioselectivity and the formation of byproducts.[1]
Q2: How does solvent polarity generally affect the reaction kinetics of imidazole synthesis?
A: Solvent polarity is a crucial parameter. For reactions involving the formation of charged intermediates, such as the SN2 alkylation of an imidazole ring, an increase in solvent polarity often leads to an increased reaction rate.[2] This is because polar solvents are better at stabilizing the charged transition state. For multi-component reactions like the Debus-Radziszewski synthesis, polar protic solvents such as ethanol or methanol are often beneficial as they can solvate ammonium acetate and facilitate the condensation steps. However, polar aprotic solvents like DMF or DMSO have also demonstrated high yields, particularly in metal-catalyzed variations.
Q3: Should I use a polar protic or a polar aprotic solvent?
A: The choice depends on the specific reaction mechanism.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors. They are effective at solvating both cations and anions. In the context of imidazole synthesis, they can facilitate reactions involving ammonium acetate. However, they can also form hydrogen bonds with nucleophiles, potentially retarding the reaction rate in some SN2-type reactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have dipoles but lack O-H or N-H bonds. They are excellent at solvating cations but less so for anions. This can leave nucleophiles "bare" and more reactive, often accelerating SN2 reactions. High-boiling point aprotic solvents like DMF and DMSO are also useful for increasing the reaction temperature.
Q4: Can solvent-free conditions be effective for this compound synthesis?
A: Yes, solvent-free or "neat" conditions can be a highly effective and environmentally friendly option. In some multi-component syntheses of imidazole derivatives, solvent-free conditions at elevated temperatures have been shown to produce excellent yields. This approach can also simplify purification by eliminating the need to remove a solvent.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and offers solutions centered on solvent optimization.
Issue 1: Low Reaction Yield
Q: My this compound synthesis is resulting in a consistently low yield. Could the solvent be the problem?
A: Absolutely. Solvent choice is a primary factor affecting reaction yield. Here’s how to troubleshoot:
-
Check Reactant Solubility: Visually inspect your reaction mixture. If starting materials are not fully dissolved, the reaction is likely heterogeneous and slow, leading to low conversion. Consider switching to a solvent with a polarity that better matches your reactants.
-
Evaluate Solvent Polarity: The polarity of your solvent may not be optimal for stabilizing the reaction's transition state. For a typical Debus-Radziszewski synthesis, if you are using a nonpolar solvent like toluene, you may see lower yields compared to more polar options like ethanol or DMF.
-
Consider Side Reactions: Your chosen solvent might be promoting unwanted side reactions. For example, using alcohols at high temperatures can sometimes lead to ether byproducts. Review the literature for known side reactions for your specific synthesis route and select a solvent less likely to participate.
-
Experiment with a Solvent Screen: If the issue persists, perform a small-scale screen with a range of solvents of varying polarities and proticities (e.g., ethanol, acetonitrile, DMF, toluene, or solvent-free). This empirical approach is often the most effective way to identify the optimal medium for your specific substrates.
Issue 2: Slow Reaction Rate
Q: The reaction is taking too long to reach completion. How can I use the solvent to improve the kinetics?
A: A slow reaction rate is a common problem that can often be solved by adjusting the solvent and temperature.
-
Increase Reaction Temperature: The most direct way to increase the reaction rate is to increase the temperature. If your current solvent has a low boiling point, switch to a higher-boiling point solvent such as DMF, DMSO, or ethylene glycol to safely operate at a higher temperature.
-
Optimize Solvent Polarity: As discussed, polar solvents can stabilize charged intermediates and accelerate the reaction. If you are in a non-polar or moderately polar solvent, switching to a more polar aprotic solvent like DMSO or DMF could significantly increase the rate. The rate constant for the synthesis of an imidazolium ionic liquid in DMSO was found to be over an order of magnitude larger than in methanol.
-
Explore Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes. Many solvents are suitable for microwave chemistry, but those with high dielectric constants (like DMF or ethanol) are particularly effective at absorbing microwave energy.
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying my this compound product. It seems contaminated with the solvent or byproducts.
A: Your solvent choice directly impacts the ease of purification.
-
High-Boiling Point Solvents: Solvents like DMSO and DMF are notoriously difficult to remove completely under a standard rotary evaporator.
-
Solution: If possible, choose a lower-boiling point solvent that still provides good reactivity. If a high-boiling solvent is necessary, use a workup procedure that involves precipitating the product by adding an anti-solvent (e.g., adding water to a DMF solution) or performing a liquid-liquid extraction to move your product into a more volatile solvent like ethyl acetate.
-
-
Solvent-Related Byproducts: If your solvent is participating in side reactions, it can generate impurities that are difficult to separate.
-
Solution: Switch to a more inert solvent. For example, if you suspect your alcohol solvent is creating byproducts, try a polar aprotic solvent like acetonitrile or DMF.
-
Data Presentation
Summary of General Solvent Effects on Imidazole Synthesis
Note: The optimal solvent is highly dependent on the specific reactants and reaction type (e.g., Debus-Radziszewski, metal-catalyzed, etc.). This table provides general guidance.
| Solvent Class | Specific Examples | Typical Polarity | Key Characteristics & Impact on Kinetics/Yield |
| Polar Protic | Ethanol, Methanol, Water, Acetic Acid | High | Can act as hydrogen bond donors. Good for solvating ionic reagents like ammonium acetate, often leading to good yields in Debus-Radziszewski synthesis. However, water can sometimes lead to low yields if organic reactants are poorly soluble. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Cannot act as hydrogen bond donors. Excellent for SN2-type reactions by solvating cations but not anions. High boiling points allow for higher reaction temperatures, increasing reaction rates. Can be difficult to remove during workup. |
| Nonpolar | Toluene, Hexane | Low | Generally result in lower yields for polar reactions like imidazole synthesis compared to more polar options. Useful when reactants are nonpolar or when water needs to be removed azeotropically. |
| "Green" Solvents | Glycerol, Ionic Liquids, Water | Variable | Often biodegradable and less toxic. Glycerol has been shown to be an excellent medium for tri- and tetra-substituted imidazole synthesis. Ionic liquids can be tuned for reactant solubility and may be recyclable. |
| Solvent-Free | N/A | N/A | Environmentally friendly and simplifies purification. Often requires higher temperatures but can lead to excellent yields and short reaction times. |
Experimental Protocols
Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole (Lophine) - A Representative Method
This method for a closely related triphenyl-substituted imidazole illustrates the general principles that can be adapted for this compound synthesis.
-
Reactants: In a round-bottom flask, combine benzil (1 equivalent), benzaldehyde (1 equivalent), and a significant excess of ammonium acetate (e.g., 10 equivalents).
-
Solvent: Add glacial acetic acid as the solvent.
-
Reaction: Heat the mixture to reflux (around 120 °C) with stirring for 1-2 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture slowly into a beaker of cold water with stirring.
-
Isolation: Collect the precipitated solid product by vacuum filtration and wash thoroughly with water to remove excess acetic acid and ammonium salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified product.
Protocol 2: Synthesis of this compound from α-Bromoacetophenone
This route provides an alternative pathway to 4-substituted imidazoles.
-
Reactants: Dissolve α-bromoacetophenone (1 equivalent) in a suitable solvent such as ethylene glycol.
-
Reagent Addition: In a controlled manner, add formamidine acetate (approximately 2 equivalents) in portions to the solution while maintaining the temperature between 40-70 °C. Stir for ~2 hours to form the nucleophilic substitution intermediate.
-
Cyclization: Cool the mixture to 40-60 °C and add an acid-binding agent like potassium carbonate (as a base). Maintain this temperature for 5-6 hours, then heat to 70-100 °C to drive the cyclization to completion.
-
Work-up: After the reaction is complete, remove the ethylene glycol via vacuum distillation. Cool the residue and partition it between ethyl acetate and water. Adjust the pH of the aqueous layer to ~8 with NaOH.
-
Extraction & Purification: Separate the layers and wash the organic layer with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a solvent system like chloroform/petroleum ether.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
scale-up considerations for industrial production of 4-phenylimidazole
Technical Support Center: Industrial Production of 4-Phenylimidazole
This guide provides researchers, scientists, and drug development professionals with essential information for the scale-up and industrial production of this compound. It includes frequently asked questions, troubleshooting advice, and detailed protocols to address common challenges encountered during synthesis, purification, and quality control.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for industrial-scale production of this compound?
A1: Several routes exist for synthesizing this compound. For industrial production, the choice depends on factors like raw material cost, scalability, safety, and yield. The most cited methods include the reaction of an α-haloketone with a source of ammonia and a formyl group equivalent. A prevalent method involves the reaction of α-bromoacetophenone with formamidine acetate, followed by cyclization.[1] Another common approach is the reaction of α-bromo-ketones directly with formamide.[2] While other routes using reagents like toluenesulfomethyl isocyanide have reported high yields (up to 75%), they often rely on less common and more expensive starting materials, making them less suitable for industrial scale-up.[1]
Q2: What yield and purity can be expected from a typical industrial synthesis of this compound?
A2: For the synthesis route using α-bromoacetophenone and formamidine acetate, yields are reported to be greater than 45%, with the final product purity reaching over 99% after purification.[1] The color of the target product is typically white to off-white.[1] Yields and purity are highly dependent on the optimization of reaction conditions and the effectiveness of the purification process.
Q3: What are the critical considerations when scaling up the synthesis of this compound from lab to industrial scale?
A3: Scaling up production presents several challenges that must be addressed proactively. Key considerations include:
-
Process Optimization and Reproducibility: Reaction parameters optimized at a lab scale, such as mixing efficiency, heat transfer, and mass transfer, do not scale linearly and must be re-validated at a larger scale.
-
Safety and Thermal Hazard Management: The synthesis can involve exothermic reactions. It is crucial to conduct thermal hazard studies to prevent runaway reactions, which are more difficult to control in large reactors.
-
Impurity Profile: The type and quantity of impurities can change with scale due to differences in reaction kinetics and conditions. A thorough understanding of the impurity profile is necessary for developing robust purification methods.
-
Supply Chain and Cost: The availability and cost of raw materials become significant factors at an industrial scale. Processes relying on unconventional or expensive reagents may not be economically viable.
-
Regulatory Compliance: All manufacturing processes must adhere to Good Manufacturing Practices (GMP) to ensure product quality and consistency for regulatory approval.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the production of this compound.
Q4: My synthesis is resulting in a consistently low yield. What are the potential causes and how can I troubleshoot this?
A4: Low yields are a common problem in imidazole synthesis. Several factors could be responsible. Refer to the troubleshooting workflow below to diagnose and address the issue.
Q5: The final product is off-color or contains significant impurities after purification. What steps can be taken?
A5: Impurities and coloration often arise from side reactions or residual starting materials.
-
Identify the Impurity: Use analytical methods like LC-MS or GC-MS to identify the structure of the major impurities. This can provide clues about their origin (e.g., unreacted starting materials, byproducts from side reactions).
-
Optimize Purification:
-
Activated Charcoal Treatment: Heating the product solution with activated charcoal can effectively remove colored impurities.
-
Recrystallization: This is a powerful purification technique. The choice of solvent is critical. A mixture of chloroform and a non-polar solvent like petroleum ether (or heptane) has been shown to be effective. Experiment with different solvent ratios and cooling profiles to maximize purity and recovery.
-
Aqueous Wash: An acidic wash (e.g., with dilute HCl) can be used to extract the basic this compound into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by neutralizing the aqueous phase and extracting with an organic solvent.
-
Chromatography: While challenging for large scales due to cost, column chromatography on silica gel can be employed for high-purity requirements or to remove particularly difficult impurities.
-
Quantitative Data Summary
Table 1: Comparison of this compound Synthesis Routes
| Synthesis Route | Key Reactants | Reported Yield | Reported Purity | Scale-up Suitability | Reference |
| Route A | α-Bromoacetophenone, Formamidine Acetate, K₂CO₃ | > 45% | > 99% | High (uses conventional materials) | |
| Route B | α-Bromo-ketones, Formamide | 53-60% (general) | > 95% | Moderate (high temperatures required) | |
| Route C | Toluenesulfonylmethyl Isocyanide, Tolysulfonyl Benzyl Imine | ~ 75% | Not specified | Low (unconventional, costly raw materials) |
Table 2: Optimized Reaction Parameters for Synthesis Route A
| Parameter | Value | Purpose | Reference |
| Substitution Step | |||
| Solvent | Ethylene Glycol | Reaction medium | |
| Reactant Ratio (Ethylene Glycol : α-bromoacetophenone) | 4-5 : 1 (by mass) | Ensures dissolution and moderates reaction | |
| Temperature | 40 - 70 °C (Optimal: 50 - 60 °C) | Controls substitution reaction rate | |
| Time | 2 ± 0.5 hours | For completion of intermediate formation | |
| Cyclization Step | |||
| Acid-binding agent | Potassium Carbonate (K₂CO₃) | Promotes cyclization | |
| Initial Temperature | 30 - 60 °C (Optimal: 30 - 35 °C) | Controlled initial cyclization | |
| Initial Time | 5 - 6 hours | ||
| Final Temperature | 70 - 100 °C (Optimal: 80 - 90 °C) | Drives reaction to completion | |
| Final Time | 5 - 6 hours |
Experimental Protocols
Protocol 1: Industrial-Scale Synthesis of this compound (Based on Route A)
This protocol is adapted from published methods and outlines the key steps for production. Safety precautions, including appropriate personal protective equipment (PPE), should be used at all times.
Methodology:
-
Substitution: In a suitable reactor, dissolve α-bromoacetophenone in ethylene glycol (mass ratio of 4-5:1). Heat the solution to 50-60°C. Add formamidine acetate in batches over a period of time. Maintain the temperature for approximately 2 hours to form the nucleophilic substitution intermediate.
-
Cyclization: Cool the reaction mixture to 30-35°C. Add potassium carbonate as an acid-binding agent over 1 hour. Hold the temperature at 30-35°C for 5-6 hours. Then, heat the mixture to 80-90°C and maintain for another 5-6 hours to ensure the reaction goes to completion.
-
Post-treatment and Isolation: After cooling, dilute the reaction mixture with ethyl acetate and water. Adjust the pH to approximately 8 using a 50% sodium hydroxide solution. Separate the organic layer and wash it with a saturated sodium chloride (brine) solution.
-
Decolorization and Purification: Add activated charcoal to the organic layer and reflux for 1 hour to remove colored impurities. Filter the hot solution to remove the charcoal. Concentrate the filtrate to obtain a viscous liquid.
-
Recrystallization: Add a mixture of chloroform and petroleum ether (sherwood oil) to the residue. Heat to reflux for 1 hour, then cool to 15°C and hold for 10 hours to allow for complete crystallization.
-
Final Product: Filter the resulting solid and dry at 50°C to obtain white this compound with a purity of >99%.
Protocol 2: Quality Control - Analytical Methodologies
Ensuring the purity and identity of the final product is critical. A combination of analytical techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of this compound and quantifying impurities.
-
Typical Conditions: A C18 reverse-phase column is commonly used with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength around 254 nm.
-
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique is invaluable for identifying the parent compound (Molecular Weight: 144.17 g/mol ) and characterizing unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation of the final product, ensuring it is the correct isomer and free from structurally similar impurities.
-
Melting Point: The melting point is a simple and effective indicator of purity. The reported range for this compound is 128-131°C. A broad or depressed melting range suggests the presence of impurities.
References
troubleshooting guide for 4-phenylimidazole crystallization issues
This guide provides troubleshooting solutions and frequently asked questions for common issues encountered during the crystallization of 4-phenylimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to crystallization?
A1: Understanding the fundamental properties of this compound is crucial for designing a successful crystallization protocol. Key properties are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₉H₈N₂ | [1] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| Melting Point | 128-131 °C | |
| Appearance | Off-white to yellow crystalline powder |
Q2: What solvents are recommended for the crystallization of this compound?
A2: The choice of solvent is critical for effective crystallization. This compound shows varying solubility in different organic solvents. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent | Solubility | Citations |
| Acetone | 25 mg/mL (clear, colorless to yellow) | |
| Methanol:Glacial Acetic Acid (1:1) | 25 mg/mL (clear, colorless to light yellow) | |
| Dimethylformamide (DMF) | 50 mg/mL (clear, colorless to yellow) | |
| Chloroform/Petroleum Ether (Sherwood Oil) | Used for recrystallization in a patented synthesis method. | |
| Toluene | Generally a good solvent for compounds with aromatic rings. | |
| Ethyl Acetate | A good choice for organic complexes. |
Q3: How does pH affect the crystallization of this compound?
A3: As an imidazole derivative, this compound has basic properties. The pH of the crystallization medium can significantly impact its solubility and, consequently, the crystallization process. In acidic solutions, the imidazole ring can be protonated, forming a more soluble salt and potentially inhibiting crystallization. A patent for this compound synthesis specifies adjusting the pH to 8.0 ± 0.5 with sodium hydroxide to facilitate precipitation from an aqueous/ethyl acetate mixture before recrystallization. This suggests that controlling the pH in the slightly basic range is crucial for obtaining the solid product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the crystallization of this compound.
Issue 1: No Crystals Form Upon Cooling
Symptom: The solution remains clear even after cooling for an extended period.
This is a common issue indicating that the solution is not supersaturated.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for when no crystals form.
Detailed Steps:
-
Reduce Solvent Volume: The most common reason for crystallization failure is using too much solvent. Gently heat the solution to evaporate some of the solvent. Periodically remove it from the heat and allow it to cool to check for crystal formation. Alternatively, use a rotary evaporator to remove a portion of the solvent.
-
Induce Nucleation: If the solution is supersaturated but crystals are not forming, nucleation may be the barrier.
-
Scratching: Gently scratch the inside of the flask just below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny, pure crystal of this compound (a "seed crystal") to the solution. This provides a template for crystal growth.
-
Lower Temperature: Cool the solution in an ice bath to further decrease solubility and promote nucleation.
-
Issue 2: Oiling Out - Formation of a Liquid Instead of Solid Crystals
Symptom: Instead of solid crystals, a liquid or "oil" separates from the solution upon cooling.
This phenomenon, known as "oiling out," occurs when the melting point of the solute is lower than the temperature of the solution as it becomes supersaturated. Impurities can also lower the melting point, contributing to this issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for when the compound oils out.
Detailed Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of extra solvent to decrease the saturation point.
-
Slow Down Cooling: Rapid cooling is a common cause of oiling out. Allow the flask to cool to room temperature slowly on a benchtop, insulated with paper towels or a cork ring. Very slow cooling can favor crystal formation over oiling.
-
Change Solvent: If the problem persists, the boiling point of your solvent may be too high relative to the melting point of this compound (128-131 °C). Consider using a lower-boiling point solvent or a mixed solvent system.
Issue 3: Crystals Form Too Quickly, Resulting in Low Purity
Symptom: A large amount of fine powder or small, poorly-defined crystals crash out of the solution immediately upon cooling.
Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of recrystallization. An ideal crystallization process involves crystal growth over a period of 15-20 minutes or longer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid crystallization.
Detailed Steps:
-
Increase Solvent Volume: The solution is likely too concentrated. Place the flask back on the heat source, re-dissolve the solid, and add more solvent (e.g., 5-10% more) to reduce the level of supersaturation upon cooling.
-
Ensure Slow Cooling: Avoid placing the hot flask directly into an ice bath. Let it cool slowly to room temperature first to allow for the formation of larger, purer crystals.
Issue 4: Poor or Low Yield
Symptom: After filtration and drying, the amount of recovered crystalline material is very low.
Possible Causes and Solutions:
-
Too Much Solvent Used: A significant amount of the compound may remain dissolved in the mother liquor.
-
Solution: Before filtering, test the mother liquor by dipping a glass rod into it and letting the solvent evaporate. A large amount of solid residue indicates significant product loss. You can recover some of this by evaporating a portion of the solvent and cooling for a second crop of crystals.
-
-
Premature Crystallization: Crystals may have formed during a hot filtration step and were lost.
-
Solution: Ensure the funnel and receiving flask are pre-heated before hot filtration. Use a slight excess of hot solvent to prevent crystallization in the funnel.
-
-
Incomplete Crystallization: Not enough time was allowed for crystallization, or the final cooling temperature was not low enough.
-
Solution: Allow more time for cooling and then place the flask in an ice bath for at least 15-20 minutes before filtration to maximize the recovery of the solid.
-
Experimental Protocol: Recrystallization of this compound
This protocol is based on a patented method and general laboratory best practices.
Materials:
-
Crude this compound
-
Chloroform
-
Petroleum Ether (or Hexanes)
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Filter paper
-
Buchner funnel and filtration flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot chloroform. Add the hot solvent portion-wise until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a second Erlenmeyer flask and a funnel with filter paper. Filter the hot solution quickly to remove the charcoal.
-
Precipitation: While the chloroform solution is still warm, slowly add petroleum ether until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.
-
Re-dissolution: Gently warm the solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Well-formed crystals should appear.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven at a moderate temperature (e.g., 50 °C).
References
enhancing the stability of 4-phenylimidazole in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 4-phenylimidazole in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including:
-
pH: The pH of the solution can significantly impact the stability of the imidazole ring.[1][2] Acidic or basic conditions can catalyze hydrolysis.[1][2]
-
Oxidation: Imidazole derivatives can be susceptible to oxidation. The presence of oxygen and certain metal ions can promote oxidative degradation.[3]
-
Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis and oxidation.
-
Solvent: The choice of solvent can influence the solubility and stability of this compound. Information on its solubility in various organic solvents is available.
Q2: What are the likely degradation pathways for this compound in solution?
A2: Based on the chemistry of imidazole-containing compounds, the most probable degradation pathways for this compound in solution are:
-
Hydrolysis: The imidazole ring can undergo hydrolytic cleavage under strongly acidic or basic conditions. This can lead to the opening of the ring and the formation of various degradation products.
-
Oxidation: The imidazole ring and the phenyl group can be susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylated derivatives, or cleavage of the aromatic rings. The presence of oxidizing agents or exposure to air can facilitate these reactions.
-
Photodegradation: Upon exposure to light, particularly UV radiation, this compound may undergo photochemical reactions, leading to the formation of various photoproducts.
Q3: How can I enhance the stability of my this compound solution?
A3: Several strategies can be employed to enhance the stability of this compound solutions:
-
pH Control: Maintaining the pH of the solution within an optimal range is crucial. The use of appropriate buffer systems can help stabilize the pH and minimize hydrolysis. The ideal pH range should be determined experimentally through a pH-stability profile study.
-
Use of Antioxidants: To prevent oxidative degradation, consider adding antioxidants to the formulation. Common antioxidants used in pharmaceutical preparations include ascorbic acid, sodium metabisulfite, and tocopherols.
-
Protection from Light: Store solutions of this compound in amber-colored vials or protect them from light by wrapping the container in aluminum foil to prevent photodegradation.
-
Temperature Control: Store solutions at controlled room temperature or under refrigerated conditions, as determined by stability studies. Avoid exposure to high temperatures.
-
Inert Atmosphere: For highly oxygen-sensitive formulations, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Q4: What are suitable solvents for dissolving this compound?
A4: this compound has reported solubility in several organic solvents. The choice of solvent will depend on the specific application.
| Solvent | Solubility | Reference |
| Acetone | 25 mg/mL (clear, colorless to yellow) | |
| Methanol | 25 mg/mL (clear, colorless to yellow) | |
| DMF | 50 mg/mL (clear, colorless to yellow) | |
| Methanol:Glacial Acetic Acid (1:1) | 25 mg/mL (clear, colorless to light yellow) | |
| Dichloromethane | Low | |
| 1-Chlorobutane | Low | |
| Toluene | Low | |
| 2-Nitrotoluene | Low |
Note: The solubility in aqueous solutions is not explicitly quantified in the provided search results and would need to be determined experimentally. The pH of the aqueous medium will significantly affect its solubility.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation in solution upon storage | - Poor solubility of this compound in the chosen solvent.- Change in temperature affecting solubility.- pH shift leading to the formation of a less soluble species. | - Verify the solubility of this compound in the selected solvent at the storage temperature.- Consider using a co-solvent system to improve solubility.- Ensure the pH of the solution is controlled with a suitable buffer system. |
| Discoloration of the solution (e.g., turning yellow or brown) | - Oxidative degradation.- Photodegradation. | - Prepare and store the solution under an inert atmosphere (e.g., nitrogen).- Add a suitable antioxidant to the formulation.- Protect the solution from light by using amber vials or wrapping the container. |
| Loss of potency or inconsistent experimental results | - Chemical degradation of this compound (hydrolysis, oxidation).- Adsorption to the container surface. | - Conduct a stability study to determine the degradation rate under your experimental conditions.- Optimize the formulation for stability (pH, antioxidants, etc.).- Use inert container materials (e.g., glass) and consider pre-treating them if adsorption is suspected. |
| Appearance of new peaks in analytical chromatogram (e.g., HPLC) | - Formation of degradation products. | - Perform a forced degradation study to identify potential degradation products.- Develop and validate a stability-indicating analytical method to separate and quantify the active compound and its degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol or other suitable organic solvent
-
Water for injection or HPLC-grade water
-
pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water with pH adjustment) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Keep the solution at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or with heating (e.g., 60 °C).
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis.
-
If no degradation is observed, repeat with 1 M NaOH and/or with heating.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and analyze at different time points.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and heat it in an oven at a controlled temperature (e.g., 60 °C or 80 °C).
-
Analyze at different time points.
-
Also, expose the solid powder of this compound to the same thermal stress.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution in a phototransparent container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Keep a control sample protected from light.
-
Analyze both samples after the exposure period.
-
-
Analysis: Analyze all stressed samples by a suitable analytical method (e.g., HPLC) to determine the percentage of degradation and to observe the formation of any degradation products.
Protocol 2: pH-Stability Profile of this compound
Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous solution.
Materials:
-
This compound
-
A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12). Use buffers that are compatible with the intended application and analytical method.
-
Constant temperature bath or incubator
-
HPLC system
Procedure:
-
Solution Preparation: Prepare a series of solutions of this compound at a fixed concentration in each of the different pH buffers.
-
Incubation: Store the solutions at a constant, elevated temperature (e.g., 40 °C or 60 °C) to accelerate degradation.
-
Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration of this compound versus time.
-
Determine the apparent first-order degradation rate constant (k) from the slope of the line.
-
Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile. The pH at which the rate constant is at a minimum corresponds to the pH of maximum stability.
-
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Workflow for troubleshooting and enhancing the stability of this compound solutions.
References
Technical Support Center: Optimization of 4-Phenylimidazole Isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the work-up and isolation procedures for 4-phenylimidazole.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental work-up and isolation of this compound in a question-and-answer format.
Q1: My final product yield is significantly lower than expected after the work-up. What are the potential causes and solutions?
A1: Low recovery of this compound can stem from several factors during the work-up and isolation process.
-
Incomplete Extraction: this compound has both acidic (N-H) and basic (pyridine-like nitrogen) properties.[1][2] Its solubility is pH-dependent. During aqueous extraction, ensure the pH of the organic layer is appropriately adjusted to minimize the amount of product lost to the aqueous phase.
-
Troubleshooting Steps:
-
Before discarding any aqueous layers from the work-up, test a small sample by adjusting the pH to be basic and extracting with an organic solvent. Use TLC to check the organic extract for your product.[3][4]
-
If the product is found in the aqueous layer, combine all aqueous washes, basify, and re-extract to recover the lost product.
-
-
-
Product Precipitation: The product might precipitate out of the solution during the work-up if the solvent volume is too low or if the temperature changes significantly.
-
Troubleshooting Steps:
-
Visually inspect for any solid material at the interface of the aqueous and organic layers.
-
If a precipitate is observed, it may be necessary to add more solvent to redissolve it before proceeding with the separation.
-
-
-
Product Volatility: While this compound itself is not highly volatile, impurities or side products might be.
-
Troubleshooting Steps:
-
When removing the solvent under reduced pressure (e.g., with a rotary evaporator), avoid using excessive heat or a very high vacuum.
-
Check the solvent collected in the rotovap trap for any signs of your product.[4]
-
-
Q2: The isolated product is an oil or a sticky solid and fails to crystallize. How can I induce crystallization?
A2: The inability of this compound to crystallize is often due to the presence of impurities or residual solvent.
-
Impurity Interference: Even small amounts of impurities can disrupt the crystal lattice formation.
-
Troubleshooting Steps:
-
Column Chromatography: Purify the crude product using silica gel column chromatography. The polarity of imidazoles can make this challenging, but it is often effective. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol can be a good starting point.
-
Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether) to the oily product. Stir or sonicate the mixture. This can help to "crash out" the solid product while the impurities remain dissolved.
-
-
-
Recrystallization Solvent Selection: The choice of solvent for recrystallization is crucial.
-
Troubleshooting Steps:
-
A common and effective method for this compound is recrystallization from a chloroform/petroleum ether solvent system.
-
Other potential solvents include ethanol or aqueous ethanol.
-
To induce crystallization, you can try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of pure this compound.
-
-
Q3: The final product is discolored (e.g., yellow or brown). How can I obtain a purer, off-white solid?
A3: Discoloration is typically caused by impurities generated from side reactions or the degradation of starting materials.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude product in a minimal amount of hot solvent, add a small amount of activated carbon (charcoal). The mixture is then heated briefly and filtered while hot to remove the carbon and adsorbed impurities.
-
Column Chromatography: As mentioned previously, column chromatography is an effective method for removing colored impurities.
-
Q4: I'm having difficulty separating this compound from unreacted starting materials or side products. What strategies can I use?
A4: Separation challenges often arise when the impurities have similar polarities to the desired product.
-
Acid/Base Extraction: Utilize the pKa of this compound to your advantage.
-
Troubleshooting Steps:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the basic this compound, causing it to move into the aqueous layer, while non-basic impurities remain in the organic layer.
-
Separate the aqueous layer, cool it in an ice bath, and then carefully neutralize it with a base (e.g., NaOH) to precipitate the pure this compound. The solid can then be collected by filtration.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that are important for its isolation?
A1: Understanding the properties of this compound is crucial for designing an effective work-up and purification strategy. Key data is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂ | |
| Molecular Weight | 144.17 g/mol | |
| Melting Point | 128-131 °C | |
| pKa (Strongest Acidic) | 12.32 | |
| pKa (Strongest Basic) | 6.62 | |
| Solubility | Acetone: 25 mg/mLDMF: 50 mg/mLMethanol/Glacial Acetic Acid (1:1): 25 mg/mL |
Q2: Can you provide a standard experimental protocol for the work-up and isolation of this compound?
A2: The following is a general protocol adapted from literature procedures for the synthesis of this compound from α-bromoacetophenone and formamidine acetate.
Experimental Protocol: Work-up and Isolation of this compound
-
Reaction Quenching & Solvent Removal:
-
After the reaction is complete (as monitored by TLC), cool the reaction mixture.
-
If a high-boiling solvent like ethylene glycol was used, remove it under reduced pressure.
-
-
Liquid-Liquid Extraction:
-
To the residue, add ethyl acetate and water.
-
Adjust the pH of the aqueous layer to ~8.0 with a 50% sodium hydroxide solution to ensure the this compound is in its neutral, organic-soluble form.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer again with ethyl acetate (2-3 times) to maximize recovery.
-
Combine all organic extracts.
-
-
Washing the Organic Layer:
-
Wash the combined organic layer with a saturated sodium chloride solution (brine). This helps to remove excess water and some water-soluble impurities.
-
-
Drying and Filtration:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
-
Solvent Removal and Crude Product Isolation:
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound, which may be a solid or a viscous liquid.
-
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimum amount of a hot solvent mixture, such as chloroform and petroleum ether.
-
If the solution is colored, treatment with activated carbon can be performed at this stage.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the final, pure this compound.
-
Q3: How can I confirm the purity of my isolated this compound?
A3: Several analytical techniques can be used to assess the purity of the final product:
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.
-
Melting Point: A sharp melting point range that is consistent with the literature value (128-131 °C) indicates high purity. Impurities will typically broaden and depress the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure of the compound and detect the presence of any impurities.
-
Mass Spectrometry (MS): This technique can confirm the molecular weight of the product.
Visualizations
Caption: General workflow for the isolation and purification of this compound.
Caption: Troubleshooting decision tree for common this compound isolation issues.
References
Technical Support Center: Resolving Peak Overlap in NMR Spectra of 4-Phenylimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues of peak overlap in the Nuclear Magnetic Resonance (NMR) spectra of 4-phenylimidazole derivatives. These issues can complicate structure elucidation and purity assessment, which are critical in drug development and chemical research.
Troubleshooting Guides
Peak overlap in the ¹H NMR spectra of this compound derivatives, particularly in the aromatic region, is a frequent challenge. The following guides provide systematic approaches to resolve these issues.
Issue 1: Overlapping Aromatic Proton Signals
The aromatic protons of the phenyl and imidazole rings in this compound derivatives often resonate in a narrow chemical shift range (typically 7.0-8.5 ppm), leading to complex and overlapping multiplets.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for overlapping NMR signals.
Solution 1: Change the NMR Solvent
The chemical shifts of aromatic protons can be sensitive to the solvent environment due to anisotropic effects.[1][2] Acquiring spectra in a range of deuterated solvents with different polarities and magnetic susceptibilities can induce differential shifts, potentially resolving the overlap.
Experimental Protocol: Solvent Study
-
Sample Preparation: Prepare separate, identical concentrations of your this compound derivative in a series of deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, and Benzene-d₆). A typical concentration is 5-10 mg in 0.6-0.7 mL of solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).
-
Data Analysis: Compare the aromatic regions of the spectra. Look for changes in chemical shifts (Δδ) that lead to better signal dispersion.
Data Presentation: Solvent Effects on Proton Chemical Shifts
The following table illustrates typical chemical shifts for common laboratory solvents that might be present as impurities and can help in identifying unexpected peaks.[3][4][5]
| Solvent | ¹H Chemical Shift (δ, ppm) | Multiplicity |
| Acetone | 2.05 | quintet |
| Acetonitrile | 1.94 | quintet |
| Benzene | 7.16 | singlet |
| Chloroform | 7.26 | singlet |
| Dichloromethane | 5.32 | triplet |
| Diethyl ether | 3.48 (q), 1.21 (t) | q, t |
| Dimethylformamide | 8.03 (s), 2.92 (s), 2.75(s) | s, s, s |
| Dimethyl sulfoxide | 2.50 | quintet |
| Ethanol | 3.69 (q), 1.22 (t) | q, t |
| Ethyl acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Hexane | 1.25, 0.88 | m, m |
| Methanol | 3.31 | quintet |
| Toluene | 7.09 (m), 7.00 (m), 6.98 (m), 2.09 (s) | m, m, m, s |
| Water | 1.56 (in DMSO-d₆), 4.79 (in CDCl₃) | s, s |
Note: Chemical shifts of residual protons in deuterated solvents can vary slightly depending on temperature and other solutes.
Solution 2: Variable Temperature (VT) NMR
Changes in temperature can affect the rate of dynamic processes such as tautomerism and slow rotation around single bonds, which can influence peak shape and position. For this compound derivatives, proton exchange of the N-H group and restricted rotation of the phenyl ring can lead to broad peaks or multiple sets of signals that may coalesce or sharpen at different temperatures.
Experimental Protocol: Variable Temperature Study
-
Sample Preparation: Dissolve the sample (5-10 mg) in a suitable deuterated solvent with a wide liquid range (e.g., DMSO-d₆ or Toluene-d₈) in a high-quality NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Temperature Variation: Gradually increase or decrease the temperature in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. It is crucial to re-shim the spectrometer at each temperature.
-
Data Analysis: Monitor the chemical shifts, line widths, and multiplicities of the signals as a function of temperature.
Data Presentation: Temperature Effects on Proton Chemical Shifts
| Temperature (K) | Effect on Spectrum | Expected Outcome for this compound Derivatives |
| Increasing Temp. | Increases the rate of dynamic exchange processes. | Broad peaks due to intermediate exchange rates may sharpen. Coalescence of signals from different conformers or tautomers may occur. |
| Decreasing Temp. | Slows down dynamic exchange processes. | A single broad peak at room temperature may resolve into multiple sharp signals corresponding to individual conformers or tautomers. |
Solution 3: Lanthanide Shift Reagents (LSRs)
LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the nitrogen atoms in the imidazole ring. This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion. This can effectively spread out overlapping signals.
Experimental Protocol: Use of a Lanthanide Shift Reagent
-
Sample Preparation: Prepare a solution of the this compound derivative (e.g., 0.05 mmol) in a dry, aprotic deuterated solvent like CDCl₃ (0.5 mL) in an NMR tube. It is critical that the solvent and sample are anhydrous, as water will compete for coordination to the LSR.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the sample before adding the shift reagent.
-
Titration with LSR: Prepare a stock solution of the LSR (e.g., Eu(fod)₃ or Eu(dpm)₃) in the same deuterated solvent. Add small, incremental amounts of the LSR stock solution to the NMR tube.
-
Data Acquisition: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.
-
Data Analysis: Plot the chemical shift of each proton signal as a function of the [LSR]/[Substrate] molar ratio. Protons closer to the coordination site will show larger induced shifts.
Data Presentation: Lanthanide-Induced Shifts (LIS)
| [LSR]/[Substrate] Molar Ratio | Δδ for Proton A (ppm) (closer to N) | Δδ for Proton B (ppm) (further from N) |
| 0.1 | 0.5 | 0.1 |
| 0.2 | 1.0 | 0.2 |
| 0.3 | 1.5 | 0.3 |
| 0.4 | 2.0 | 0.4 |
This is illustrative data. The actual induced shifts will depend on the specific derivative and the LSR used.
Solution 4: 2D NMR Spectroscopy
Two-dimensional NMR techniques are powerful tools for resolving overlap by spreading the signals into a second dimension.
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically through 2-3 bonds). This helps to trace out the connectivity within the phenyl and imidazole rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is useful for connecting different spin systems and identifying quaternary carbons.
Workflow for 2D NMR Analysis
Caption: Workflow for structural elucidation using 2D NMR.
Experimental Protocol: 2D NMR Acquisition
-
Sample Preparation: Prepare a relatively concentrated sample (10-20 mg in 0.6 mL of deuterated solvent) to ensure good signal-to-noise in a reasonable time.
-
1D Spectra: Acquire standard ¹H and ¹³C spectra to determine the spectral widths for the 2D experiments.
-
COSY: Run a standard gradient-selected COSY experiment.
-
HSQC: Acquire a phase-sensitive gradient-selected HSQC spectrum optimized for a one-bond ¹JCH coupling of ~160 Hz.
-
HMBC: Acquire a gradient-selected HMBC spectrum, with the long-range coupling delay optimized for ⁿJCH of 8-10 Hz.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic signals in my this compound derivative so complex and overlapping?
A1: The aromatic protons on both the phenyl and imidazole rings resonate in a similar region of the ¹H NMR spectrum (around 7-8.5 ppm). Furthermore, spin-spin coupling between adjacent protons on the rings splits these signals into multiplets. When these multiplets are close together, they can overlap, creating a complex and difficult-to-interpret pattern.
Q2: I see broad peaks in my ¹H NMR spectrum. What could be the cause?
A2: Broad peaks in the NMR spectrum of this compound derivatives can arise from several factors:
-
Chemical Exchange: Tautomerism involving the N-H proton of the imidazole ring can occur at a rate that is intermediate on the NMR timescale, leading to peak broadening.
-
Restricted Rotation: Slow rotation around the single bond connecting the phenyl and imidazole rings can result in distinct rotamers that are in exchange, causing broadening.
-
Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, resulting in broader lines. Try diluting your sample.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean and use high-purity solvents.
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks. Always ensure the spectrometer is well-shimmed.
Q3: How can I confirm the presence of the imidazole N-H proton?
A3: The imidazole N-H proton is often broad and may be difficult to locate. To confirm its presence, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The N-H proton will exchange with deuterium, and its signal will disappear or significantly decrease in intensity.
Q4: When should I choose to use a lanthanide shift reagent versus a 2D NMR experiment?
A4: The choice depends on the specific problem and available resources:
-
Lanthanide Shift Reagents are a good option for quickly resolving specific overlapping signals in relatively simple molecules. They are particularly useful when you have a good idea of the structure and need to confirm assignments or resolve a small number of overlapping peaks. However, they can cause line broadening and may not be effective for all compounds.
-
2D NMR is a more powerful and versatile approach for complex molecules or when the structure is unknown. Experiments like COSY, HSQC, and HMBC provide a wealth of information about the connectivity of the molecule, allowing for a more complete and unambiguous structural assignment, even in cases of severe overlap in the 1D spectrum. 2D NMR is generally the preferred method for full structure elucidation.
Q5: My ¹³C NMR spectrum is missing some signals for the imidazole ring. Why?
A5: This is a common observation for imidazole derivatives and is often due to tautomerism. The rapid exchange of the proton between the two nitrogen atoms of the imidazole ring can cause the signals of the C4 and C5 carbons to broaden significantly, sometimes to the point where they are indistinguishable from the baseline noise. Acquiring the spectrum at a lower temperature can sometimes slow down this exchange enough to resolve these signals.
References
Technical Support Center: Enhancing the Solubility of 4-Phenylimidazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical strategies and troubleshooting guidance for improving the solubility of 4-phenylimidazole derivatives. The following information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has poor aqueous solubility. What is the first and most straightforward approach to try and improve it?
A1: For ionizable compounds like many this compound derivatives, the initial and simplest method to attempt is pH adjustment. Since the imidazole moiety is basic, modifying the pH of the aqueous solution can significantly impact its solubility. Lowering the pH will lead to the protonation of the nitrogen atoms in the imidazole ring, which generally increases the aqueous solubility. It is highly recommended to determine the compound's pKa to inform the selection of an appropriate pH range for solubilization.[1]
Q2: I'm observing precipitation of my this compound derivative when I dilute my DMSO stock solution into an aqueous buffer for my biological assay. How can I troubleshoot this?
A2: This is a common issue when working with poorly soluble compounds. Here are several steps to troubleshoot this problem:
-
Optimize Co-solvent Concentration: Ensure that the final concentration of the organic co-solvent (e.g., DMSO) in your assay is at a level that is non-toxic to your cells and does not interfere with the assay, typically below 0.5-1%. You can try to find the lowest percentage of co-solvent that maintains the compound's solubility at the desired final concentration.
-
pH Adjustment of the Aqueous Buffer: As mentioned previously, the solubility of this compound derivatives can be highly pH-dependent. Preparing a series of buffers with different pH values can help identify a pH at which the compound remains soluble upon dilution.[1]
-
Gentle Warming and Sonication: Briefly warming the solution in a water bath or using an ultrasonic bath can help dissolve the compound and break down aggregates. However, it is crucial to ensure that your compound is thermally stable.
-
Serial Dilution in Mixed Solvents: Instead of a single large dilution into an aqueous buffer, perform serial dilutions in a mixture of the organic solvent and the aqueous buffer to gradually decrease the organic solvent concentration.
Q3: Beyond pH and co-solvents, what other advanced strategies can I employ to enhance the solubility of my this compound derivative?
A3: Several advanced formulation strategies can be explored if basic methods are insufficient:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound derivatives, within their central cavity, forming water-soluble inclusion complexes.[2][3][4] This technique can significantly increase the apparent aqueous solubility of the compound.
-
Prodrug Approach: A prodrug is a bioreversible derivative of a drug molecule. By chemically modifying the this compound derivative with a hydrophilic promoiety, its aqueous solubility can be dramatically increased. This promoiety is designed to be cleaved in vivo to release the active parent drug.
-
Nanosuspension Formulation: This technique involves reducing the particle size of the drug to the nanometer range. The increased surface area leads to a higher dissolution rate and saturation solubility.
Troubleshooting Guides
Issue: Inconsistent Results in Biological Assays Due to Poor Solubility
Symptoms:
-
High variability between replicate wells.
-
Lower than expected potency (high IC50 or EC50 values).
-
Visible precipitate in assay plates.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inconsistent assay results caused by poor compound solubility.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Appearance of Solution |
| Acetone | 25 mg/mL | Clear, colorless to yellow |
| Dimethylformamide (DMF) | 50 mg/mL | Clear, colorless to yellow |
| Methanol | 25 mg/mL | Clear, colorless to yellow |
Data sourced from product information sheets.
Table 2: Illustrative Example of Solubility Enhancement via Prodrug Strategy
This table presents data for a poorly soluble bacterial gyrase/topoisomerase IV inhibitor, demonstrating the potential of the phosphate prodrug approach. While not a this compound derivative, the principles are directly applicable.
| Compound | Aqueous Solubility at pH 7 | Fold Increase in Solubility |
| Parent Drug | < 2.5 µg/mL | - |
| Phosphate Prodrug | ~75 mg/mL | > 30,000 |
Data adapted from a study on a dual inhibitor of bacterial DNA gyrase and topoisomerase IV.
Table 3: Example of Solubility Enhancement of a Nitroimidazole Derivative using Nanosuspension
This table shows the increase in saturation solubility for ornidazole, a nitroimidazole derivative, when formulated as a nanosuspension. This illustrates the potential of nanosuspension technology for improving the solubility of imidazole-based compounds.
| Formulation | Saturation Solubility (mg/mL) | Fold Increase in Solubility |
| Pure Ornidazole | 0.2508 | - |
| Optimized Nanosuspension (F7) | 4.2571 | ~17 |
Data from a study on the development of an ornidazole nanosuspension.
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile of a this compound Derivative
This protocol allows for the experimental determination of a compound's solubility at various pH values.
Materials:
-
This compound derivative
-
Series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9)
-
100% DMSO
-
Vortex mixer
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve the this compound derivative in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Prepare Test Solutions: In separate vials, add an excess amount of the stock solution to each of the different pH buffers.
-
Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved compound.
-
Sample Analysis: Carefully collect an aliquot of the supernatant from each vial and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Plot the measured solubility (concentration) against the pH of the buffer to generate the pH-solubility profile.
Caption: Workflow for determining the pH-solubility profile of a compound.
Protocol 2: Preparation of a this compound Derivative-Cyclodextrin Inclusion Complex
This protocol describes a general method for preparing an inclusion complex to enhance solubility.
Materials:
-
This compound derivative
-
A suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Organic solvent (e.g., ethanol or DMSO)
-
Water
-
Magnetic stirrer
-
Rotary evaporator or freeze-dryer
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a concentrated stock solution of the cyclodextrin (e.g., 40% w/v HP-β-CD) in water.
-
Prepare Compound Stock: Dissolve the this compound derivative in a minimal amount of a suitable organic solvent.
-
Complexation: Slowly add the compound stock solution to the cyclodextrin solution while stirring vigorously.
-
Equilibration: Allow the mixture to stir at room temperature or a slightly elevated temperature (e.g., 37-40°C) for several hours or overnight to ensure complex formation.
-
Solvent Removal: Remove the organic solvent and water using a rotary evaporator or by freeze-drying to obtain the solid inclusion complex.
-
Characterization: The formation of the inclusion complex can be confirmed by techniques such as NMR, DSC, and FTIR. The solubility of the complex in water can then be determined and compared to the parent compound.
Caption: Experimental workflow for preparing a cyclodextrin inclusion complex.
Protocol 3: General Procedure for Nanosuspension Preparation by Antisolvent Precipitation
This protocol outlines a common "bottom-up" method for preparing nanosuspensions.
Materials:
-
This compound derivative
-
A water-miscible organic solvent (e.g., methanol, ethanol, acetone)
-
An aqueous solution containing a stabilizer (e.g., a surfactant like soya lecithin)
-
Magnetic stirrer
-
Sonnicator
Procedure:
-
Organic Phase Preparation: Dissolve the this compound derivative in a suitable water-miscible organic solvent to create the organic phase.
-
Aqueous Phase Preparation: Disperse a stabilizer (e.g., soya lecithin) in water to form the aqueous phase.
-
Precipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid change in solvent polarity will cause the compound to precipitate as nanoparticles.
-
Sonication and Solvent Evaporation: Sonicate the resulting dispersion to further reduce particle size and ensure homogeneity. Then, continue stirring to evaporate the organic solvent, leaving the nanosuspension.
-
Characterization: Characterize the nanosuspension for particle size, zeta potential, and saturation solubility.
Caption: A simplified workflow for the preparation of a nanosuspension by antisolvent precipitation.
References
Validation & Comparative
comparative analysis of the biological activity of phenylimidazole isomers
A Comparative Analysis of the Biological Activity of Phenylimidazole Isomers
The phenylimidazole scaffold is a privileged structure in medicinal chemistry, with its isomers and derivatives exhibiting a wide array of biological activities. The position of the phenyl group on the imidazole ring significantly influences the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative analysis of the biological activities of 1-phenylimidazole, 2-phenylimidazole, and 4(5)-phenylimidazole isomers and their derivatives, with a focus on enzyme inhibition, anticancer, and antimicrobial activities.
Enzyme Inhibition
Phenylimidazole isomers and their derivatives have been extensively studied as inhibitors of various enzymes implicated in disease. The inhibitory potency and selectivity are often dictated by the isomeric form and the substitution pattern on both the phenyl and imidazole rings.
Indoleamine 2,3-Dioxygenase (IDO) Inhibition
Indoleamine 2,3-dioxygenase (IDO) is a key enzyme in the kynurenine pathway and a significant target in cancer immunotherapy. 4-Phenylimidazole (4-PI) has been identified as a noncompetitive inhibitor of IDO.[1] Systematic studies on 4-PI derivatives have revealed that substitutions on the phenyl ring can enhance inhibitory activity.
Table 1: Comparative IDO Inhibitory Activity of this compound Derivatives
| Compound | Substitution on Phenyl Ring | IC50 (µM) |
| This compound (4-PI) | None | 58 |
| 1 | 2-OH | 5.6 |
| 17 | 3-OH | 6.5 |
| 18 | 3-SH | 7.9 |
| 13 | 2-SMe | 23 |
| 16 | 2-SH | 38 |
| 2 | 2-F | 160 |
| 19 (N-1 substitution) | N-CH2CH2CN | No Inhibition |
| 20 (N-1 substitution) | N-CH2Ph | No Inhibition |
Data sourced from a study on 4-phenyl-imidazole derivatives as IDO inhibitors.[1]
The data indicates that substitution at the N-1 position of the imidazole ring in 4-PI derivatives leads to a loss of inhibitory activity, suggesting the importance of the N-1 nitrogen in binding to the heme iron at the active site.[1] Conversely, hydroxyl and thiol substitutions at the ortho and meta positions of the phenyl ring significantly increase potency compared to the parent this compound.[1]
Cyclooxygenase (COX) Inhibition
Selective inhibition of cyclooxygenase-2 (COX-2) is a critical strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. Derivatives of 2-phenyl-N-phenylimidazo[1,2-a]pyridin-3-amine have been synthesized and evaluated as selective COX-2 inhibitors.[2]
Table 2: Comparative COX-1 and COX-2 Inhibitory Activity of 2-Phenylimidazole Derivatives
| Compound | R1 (on Imidazopyridine) | R2 (on N-phenyl) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 5n | 8-Me | 4-Me | 35.6 | 0.07 | 508.6 |
| Celecoxib (Standard) | - | - | 30.5 | 0.06 | 508.3 |
Data from a study on 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines.
The derivative 5n demonstrated potency and selectivity for COX-2 comparable to the standard drug Celecoxib, highlighting the potential of the 2-phenylimidazole scaffold in designing selective COX-2 inhibitors.
Xanthine Oxidoreductase (XOR) Inhibition
Xanthine oxidoreductase is a key enzyme in purine metabolism, and its inhibition is a therapeutic approach for hyperuricemia and gout. Derivatives of 1-phenylimidazole-4-carboxylic acid have shown potent XOR inhibitory activity.
Table 3: Comparative XOR Inhibitory Activity of 1-Phenylimidazole Derivatives
| Compound | IC50 (nM) |
| Ie | 8.0 |
| IVa | 7.2 |
| Febuxostat (Standard) | 7.0 |
Data from a study on 1-phenylimidazole-4-carboxylic acid derivatives.
Compounds Ie and IVa exhibited XOR inhibitory effects at the nanomolar level, comparable to the clinically used drug Febuxostat. These compounds also demonstrated significant hypouricemic effects in mouse models.
Nitric Oxide Synthase (NOS) Inhibition
1-Phenylimidazole has been shown to inhibit the constitutive bovine endothelial nitric oxide synthase (cNOS) with an IC50 value of 200 µM and a Ki value of 50 µM. It acts as a competitive inhibitor with respect to both the arginine substrate and the BH4 cofactor.
Anticancer Activity
The phenylimidazole core is present in numerous compounds with significant anticancer properties. The isomeric position and substitutions play a crucial role in determining the cytotoxic potency and selectivity against various cancer cell lines.
While direct comparative studies on the simple phenylimidazole isomers are limited, research on fluorinated benzimidazole derivatives, which share a similar structural motif, provides insights into the effect of the phenyl ring substitution pattern.
Table 4: Comparative in vitro Cytotoxicity (IC₅₀, µM) of Fluorophenyl Benzimidazole Isomers
| Compound/Isomer | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) |
| 2-(p-Fluorophenyl)-benzimidazole | 0.188 | 0.188 |
| 2-(o-Fluorophenyl)-benzimidazole | >10 | >10 |
| Methotrexate (Standard) | 0.046 | 0.052 |
Note: Data for benzimidazole derivatives is presented as a surrogate due to the limited availability of direct comparative studies for simple fluorophenyl imidazole isomers.
The para-substituted fluorophenyl benzimidazole demonstrated significantly higher potency compared to the ortho-substituted isomer, highlighting the impact of the substituent's position on anticancer activity.
Furthermore, novel fused pyrrolo[1,2-e]imidazole derivatives based on a 3-phenyl-2-thioxoimidazolidin-4-one scaffold have shown selective and potent anticancer activity against certain cancer cell lines in the NCI-60 panel. Similarly, other studies have identified imidazole-based compounds that inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy.
Antimicrobial Activity
Phenylimidazole derivatives have emerged as promising antimicrobial agents, targeting various bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes.
Novel phenylimidazole derivatives have been developed as potent inhibitors of bacterial enoyl-acyl carrier protein reductase (FabK), an enzyme crucial for fatty acid biosynthesis in bacteria like Streptococcus pneumoniae.
While a direct comparative table of MIC values for the simple isomers is not available from the provided search results, the literature indicates that derivatives of all three isomeric forms are being explored for antimicrobial properties. For instance, studies on N-(Alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidines have shown significant activity against S. aureus and MRSA. Other research has focused on the synthesis and evaluation of various imidazole derivatives against a range of bacterial strains. The antibacterial activity is often influenced by the overall lipophilicity and electronic properties of the molecule, which are in turn affected by the phenylimidazole isomerism and substitution patterns.
Experimental Protocols
A. Enzyme Inhibition Assays
Indoleamine 2,3-Dioxygenase (IDO) Inhibition Assay: The inhibitory activity against human IDO can be determined by measuring the conversion of L-tryptophan to N-formylkynurenine. The assay is typically performed in a reaction mixture containing the IDO enzyme, L-tryptophan, methylene blue, ascorbic acid, and catalase in a potassium phosphate buffer. The reaction is initiated by the addition of L-tryptophan and incubated at 37°C. The reaction is then stopped, and the amount of N-formylkynurenine produced is quantified by measuring the absorbance at 321 nm. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cyclooxygenase (COX) Inhibition Assay: The in vitro COX-1 and COX-2 inhibitory activity can be assessed using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX. The reaction involves the conversion of arachidonic acid to prostaglandin G2 (PGG2), followed by the reduction of PGG2 to PGH2, which is accompanied by the oxidation of a chromogen. The absorbance of the oxidized chromogen is measured at 590 nm. The inhibitory effect of the test compounds is determined by comparing the absorbance with that of a control group without the inhibitor.
Xanthine Oxidoreductase (XOR) Inhibition Assay: The in vitro XOR inhibitory activity can be evaluated by monitoring the uric acid formation from xanthine. The assay mixture contains the enzyme solution, phosphate buffer, and the test compound. The reaction is initiated by adding the substrate, xanthine. The rate of uric acid formation is determined by measuring the increase in absorbance at 295 nm. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
B. Anticancer Activity Assay
MTT Assay for Cytotoxicity: The antiproliferative activity of the compounds against cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). After incubation, MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated, and the IC50 values are determined.
C. Antimicrobial Activity Assay
Minimum Inhibitory Concentration (MIC) Determination: The MIC of the compounds against various microbial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Caption: General workflow for the synthesis and biological evaluation of phenylimidazole derivatives.
Caption: Simplified signaling pathway of IDO-mediated immune suppression and its inhibition by this compound derivatives.
References
- 1. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)- N-phenylimidazo[1,2- a]pyridin-3-amine as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of synthesized 4-phenylimidazole structure by NMR and IR spectroscopy
Validating the Synthesis of 4-Phenylimidazole: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the structural validation of synthesized this compound using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The presented data, compiled from various spectroscopic databases and chemical literature, serves as a benchmark for researchers to confirm the successful synthesis and purity of this compound.
Structural Confirmation by IR Spectroscopy
Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For this compound, the characteristic absorption bands of the imidazole and phenyl groups are key indicators of its structure. The expected IR absorption peaks are summarized in the table below.
Table 1: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3300-2500 (broad) | N-H (Imidazole) | Stretching | Medium-Strong |
| 3150-3000 | C-H (Aromatic) | Stretching | Medium-Weak |
| 1610-1580 | C=C (Phenyl Ring) | Stretching | Medium |
| 1550-1450 | C=N, C=C (Imidazole Ring) | Stretching | Medium-Strong |
| 1495-1450 | C=C (Phenyl Ring) | Stretching | Medium |
| 1180-1020 | C-N (Imidazole Ring) | Stretching | Medium |
| 760-730 and 690 | C-H (Phenyl Ring) | Out-of-plane Bending | Strong |
Note: The N-H stretching band is often broad due to hydrogen bonding.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of each nucleus, allowing for precise structural determination.
The proton NMR spectrum of this compound will show distinct signals for the protons on the imidazole and phenyl rings. The expected chemical shifts are presented below.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H2 (Imidazole) | ~7.8 | Singlet |
| H5 (Imidazole) | ~7.2 | Singlet |
| Phenyl Protons | 7.2-7.8 | Multiplet |
| N-H (Imidazole) | Broad signal, variable | Singlet |
Note: Chemical shifts are typically referenced to a tetramethylsilane (TMS) standard at 0 ppm. The N-H proton signal can be broad and its position may vary depending on the solvent and concentration.
The carbon NMR spectrum provides information on all the unique carbon atoms in the this compound molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C2 (Imidazole) | ~135 |
| C4 (Imidazole) | ~139 |
| C5 (Imidazole) | ~115 |
| C1' (Phenyl) | ~135 |
| C2'/C6' (Phenyl) | ~125 |
| C3'/C5' (Phenyl) | ~128 |
| C4' (Phenyl) | ~127 |
Note: These are approximate chemical shifts and can vary slightly based on the solvent and experimental conditions.
Experimental Protocols
Synthesis of this compound via Debus-Radziszewski Reaction
The Debus-Radziszewski synthesis is a common method for preparing imidazoles. This three-component reaction involves a dicarbonyl compound, an aldehyde, and ammonia.
Materials:
-
Glyoxal (40% in water)
-
Benzaldehyde
-
Ammonium hydroxide (28-30%)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in methanol.
-
To this solution, add glyoxal (1 equivalent) and concentrated ammonium hydroxide (2-3 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove methanol.
-
The resulting aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Spectroscopic Analysis
-
Prepare a solid sample of the synthesized this compound, either as a KBr pellet or a Nujol mull.
-
Alternatively, dissolve a small amount of the solid in a volatile solvent and deposit it on a salt plate (e.g., NaCl or KBr), allowing the solvent to evaporate to form a thin film.
-
Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Compare the obtained spectrum with the reference data in Table 1.
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of TMS as an internal standard.
-
Acquire the ¹H and ¹³C NMR spectra using an NMR spectrometer.
-
Process the spectra and compare the chemical shifts with the reference data in Tables 2 and 3.
Validation Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic validation of this compound.
Caption: Synthesis and validation workflow for this compound.
comparative study of different catalytic methods for 4-phenylimidazole synthesis
A Comparative Guide to Catalytic Methods for 4-Phenylimidazole Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of this compound, a key structural motif in many pharmaceuticals, is of significant interest. This guide provides an objective comparison of different catalytic and non-catalytic methods for the synthesis of this compound, supported by experimental data to inform the selection of the most suitable synthetic route.
Data Presentation
The following table summarizes the key quantitative data for three distinct methods for the synthesis of this compound, providing a clear comparison of their performance.
| Method | Catalyst/Promoter | Starting Materials | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1. Base-Promoted Cyclization | Potassium Carbonate (K₂CO₃) | α-Bromoacetophenone, Formamidine Acetate | Ethylene Glycol | 80-90 | 11-12 | >45% |
| 2. Iodine-Catalyzed Synthesis | Iodine (I₂) | Phenylglyoxal, Formaldehyde, Ammonium Acetate | Ethanol | Reflux | 2-3 | ~85-95% |
| 3. Green Catalysis | Lemon Peel Powder (LPP) | Phenylglyoxal, Formaldehyde, Ammonium Acetate | Ethanol | 70 | 3-4 | ~90-95% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: Base-Promoted Cyclization
This method, adapted from a patented procedure, utilizes a stoichiometric amount of a base to promote the cyclization reaction.[1]
-
Materials: α-Bromoacetophenone, formamidine acetate, ethylene glycol, potassium carbonate.
-
Procedure:
-
Dissolve α-bromoacetophenone (1 equivalent) in ethylene glycol in a reaction vessel.
-
Add formamidine acetate (2.1 equivalents) to the solution and stir at 50-60°C for 2 hours to form the nucleophilic substitution intermediate.
-
Cool the reaction mixture to 30-35°C and add potassium carbonate (1.8 equivalents relative to formamidine acetate).
-
Stir the mixture at 30-35°C for 5-6 hours.
-
Heat the reaction to 80-90°C and maintain for another 5-6 hours to complete the cyclization.
-
After completion, the product is isolated through post-treatment involving distillation of the solvent and recrystallization.[1]
-
Method 2: Iodine-Catalyzed Synthesis
This protocol is an adaptation of a one-pot, three-component synthesis, employing molecular iodine as an efficient catalyst.
-
Materials: Phenylglyoxal monohydrate, formaldehyde, ammonium acetate, iodine, ethanol.
-
Procedure:
-
In a round-bottom flask, combine phenylglyoxal monohydrate (1 equivalent), formaldehyde (1 equivalent), ammonium acetate (2.5 equivalents), and a catalytic amount of iodine (10 mol%).
-
Add ethanol as the solvent.
-
Reflux the reaction mixture for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain pure this compound.
-
Method 3: Green Catalysis with Lemon Peel Powder
This method utilizes a readily available and environmentally benign natural catalyst, lemon peel powder (LPP), for the synthesis.[2]
-
Materials: Phenylglyoxal monohydrate, formaldehyde, ammonium acetate, Lemon Peel Powder (LPP), ethanol.
-
Procedure:
-
Prepare the LPP catalyst by washing, drying, and grinding lemon peels into a fine powder.
-
In a reaction vessel, mix phenylglyoxal monohydrate (1 equivalent), formaldehyde (1 equivalent), ammonium acetate (2.5 equivalents), and LPP (10 wt%) in ethanol.[2]
-
Stir the mixture at 70°C for 3-4 hours, monitoring the reaction by TLC.[2]
-
After the reaction is complete, filter the hot solution to remove the LPP catalyst.
-
Cool the filtrate to allow the product to crystallize.
-
Collect the pure this compound by filtration.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationships of the synthetic methods.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationship between synthetic methods and performance outcomes.
References
A Comparative Guide to the In-Vitro Antibacterial Activity of 4-Phenylimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Imidazole-based compounds have emerged as a promising class of therapeutics with a broad spectrum of biological activities. This guide provides a comparative analysis of the in-vitro antibacterial efficacy of various 4-phenylimidazole derivatives against pathogenic bacteria, benchmarked against standard antibiotics. The data presented is compiled from recent peer-reviewed studies to aid researchers in navigating this critical area of drug discovery.
Performance Comparison of this compound Derivatives
The antibacterial activity of synthesized this compound and related imidazole derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth, is a key metric for this comparison. The data summarized below showcases the potential of these derivatives, with some exhibiting potency comparable or superior to the standard antibiotic, Ciprofloxacin.
| Compound/Antibiotic | Target Bacterium | MIC (µg/mL) | Gram Stain | Reference |
| Compound 6d (4,5-diphenylimidazol-2-thiol derivative) | Staphylococcus aureus | 4 | Positive | [1] |
| Ciprofloxacin | Staphylococcus aureus | 8 | Positive | [1] |
| Compound 6c (4,5-diphenylimidazol-2-thiol derivative) | Staphylococcus aureus | 16 | Positive | [1] |
| Compound 6c (4,5-diphenylimidazol-2-thiol derivative) | Enterococcus faecalis | 16 | Positive | [1] |
| Nitroimidazole Derivative 11 | Escherichia coli | 1.56-3.13 | Negative | [2] |
| Nitroimidazole Derivative 11 | Pseudomonas aeruginosa | 1.56-3.13 | Negative | |
| Nitroimidazole Derivative 11 | Bacillus subtilis | 1.56-3.13 | Positive | |
| Nitroimidazole Derivative 11 | Staphylococcus aureus | 1.56-3.13 | Positive | |
| Nitroimidazole Derivative 12 | Escherichia coli | 1.56-6.25 | Negative | |
| Nitroimidazole Derivative 12 | Pseudomonas aeruginosa | 1.56-6.25 | Negative | |
| Nitroimidazole Derivative 12 | Bacillus subtilis | 1.56-6.25 | Positive | |
| Nitroimidazole Derivative 12 | Staphylococcus aureus | 1.56-6.25 | Positive | |
| Benzimidazole Derivative 5i | Staphylococcus aureus | 3.9 | Positive | |
| Benzimidazole Derivative 5i | Staphylococcus epidermidis | 7.81 | Positive | |
| Benzimidazole Derivative 5i | Micrococcus luteus | 7.81 | Positive | |
| Benzimidazole Derivative 5i | Bacillus cereus | 7.81 | Positive | |
| Benzimidazole Derivative 5i | Escherichia coli | 7.81 | Negative | |
| Benzimidazole Derivative 5i | Pseudomonas aeruginosa | 15.62 | Negative | |
| Benzimidazole Derivative 5i | Klebsiella pneumoniae | 7.81 | Negative | |
| Ciprofloxacin | Klebsiella pneumoniae | 3.9 | Negative |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives. These protocols are based on standardized methods to ensure reproducibility and allow for cross-study comparisons.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on appropriate agar plates for 18-24 hours.
-
A few colonies are then used to inoculate a sterile saline solution.
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
The this compound derivatives and standard antibiotics are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial two-fold dilutions of the stock solutions are prepared in MHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared bacterial suspension.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Agar Well Diffusion Method
The agar well diffusion method is another common technique used to assess the antimicrobial activity of test compounds.
-
Preparation of Agar Plates:
-
Sterile Mueller-Hinton Agar is poured into sterile Petri dishes and allowed to solidify.
-
-
Inoculation:
-
A standardized bacterial suspension (0.5 McFarland) is uniformly spread over the surface of the agar plates using a sterile cotton swab.
-
-
Preparation of Wells and Application of Test Compounds:
-
Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
A fixed volume of the test compound solution (at a specific concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.
-
-
Incubation and Measurement:
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
-
Experimental Workflow
The following diagram illustrates the general workflow for the in-vitro screening of antibacterial compounds.
Caption: General workflow for in-vitro antibacterial screening.
Signaling Pathways and Logical Relationships
While the provided data focuses on the direct antibacterial effect (inhibition of growth), it is important to note that the mechanism of action for many imidazole derivatives involves the inhibition of specific bacterial enzymes. For instance, some phenylimidazole derivatives have been shown to be potent inhibitors of bacterial enoyl-acyl carrier protein reductase (FabK), a key enzyme in fatty acid biosynthesis. Further research into the specific signaling pathways disrupted by these this compound derivatives is warranted to fully understand their therapeutic potential.
Caption: Inhibition of fatty acid synthesis by this compound derivatives.
References
A Comparative Guide to Purity Assessment of Synthesized 4-Phenylimidazole: TLC vs. HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a detailed comparison of two common chromatographic techniques, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), for assessing the purity of synthesized 4-phenylimidazole. We present supporting experimental data, detailed protocols, and a comparative analysis to aid in selecting the most appropriate method for your needs.
Introduction to this compound and its Synthesis
This compound is a heterocyclic organic compound with a wide range of applications in medicinal chemistry, serving as a building block for various therapeutic agents. Its synthesis commonly involves the reaction of α-bromoacetophenone with an excess of formamidine acetate. The purity of the final product is paramount, as residual starting materials or by-products can interfere with subsequent reactions and biological assays.
The primary potential impurities in the synthesis of this compound are the unreacted starting materials:
-
α-Bromoacetophenone: A key precursor in the synthesis.
-
Formamidine acetate: Used in excess to drive the reaction.
This guide will focus on the separation and detection of these two potential impurities from the desired this compound product.
Comparative Analysis of TLC and HPLC for Purity Assessment
Both TLC and HPLC are powerful techniques for separating components of a mixture, but they differ significantly in their application, quantitative capabilities, and resource requirements.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase moving by capillary action. | Separation based on differential partitioning between a solid stationary phase packed in a column and a liquid mobile phase pumped under high pressure. |
| Speed | Rapid analysis, typically 15-30 minutes per plate (multiple samples). | Longer analysis time per sample, typically 5-20 minutes. |
| Cost | Low-cost equipment and consumables. | High initial investment for instrumentation and ongoing costs for solvents and columns. |
| Quantification | Primarily qualitative or semi-quantitative. | Highly quantitative with excellent precision and accuracy. |
| Resolution | Lower separation efficiency compared to HPLC. | High-resolution separation of complex mixtures. |
| Sensitivity | Lower sensitivity. | High sensitivity, capable of detecting trace impurities. |
| Solvent Consumption | Minimal solvent usage. | Higher solvent consumption. |
| Application | Ideal for rapid reaction monitoring and preliminary purity checks. | Gold standard for final purity assessment, quality control, and regulatory submissions. |
Experimental Data: TLC and HPLC Analysis of this compound
The following tables summarize the expected retention data for this compound and its potential impurities based on proposed TLC and HPLC methods. These values are derived from the relative polarities of the compounds and typical chromatographic behavior.
Table 1: Estimated TLC Retention Factors (Rf)
| Compound | Polarity | Estimated Rf Value* |
| α-Bromoacetophenone | Low | ~ 0.75 |
| This compound | Medium | ~ 0.40 |
| Formamidine Acetate | High | ~ 0.05 |
*On a silica gel plate with a mobile phase of Ethyl Acetate/Hexane (1:1).
Table 2: Estimated HPLC Retention Times (t R)
| Compound | Polarity | Estimated Retention Time (minutes)* |
| Formamidine Acetate | High | ~ 2.1 |
| This compound | Medium | ~ 5.8 |
| α-Bromoacetophenone | Low | ~ 8.2 |
*Using a C18 reverse-phase column with a mobile phase of Acetonitrile/Water (60:40) at a flow rate of 1.0 mL/min.
Experimental Protocols
Thin-Layer Chromatography (TLC) Protocol
1. Materials:
-
Silica gel TLC plates (e.g., Merck Silica Gel 60 F254)
-
Developing chamber
-
Mobile Phase: Ethyl Acetate/Hexane (1:1, v/v)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
2. Procedure:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 15 minutes.
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Dissolve a small amount of the synthesized this compound, as well as standards of α-bromoacetophenone and formamidine acetate, in a suitable solvent (e.g., dichloromethane or methanol).
-
Using separate capillary tubes, spot small amounts of each solution onto the baseline of the TLC plate.
-
Carefully place the TLC plate into the saturated developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. This compound and α-bromoacetophenone should be visible as dark spots. Formamidine acetate may require a separate staining method for visualization due to its lack of a strong UV chromophore.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
High-Performance Liquid Chromatography (HPLC) Protocol
1. Instrumentation and Conditions:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
2. Procedure:
-
Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare standard solutions of this compound, α-bromoacetophenone, and formamidine acetate in the mobile phase at known concentrations (e.g., 0.1 mg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Set up the HPLC system with the specified conditions and allow it to equilibrate until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and determine the retention times for each compound.
-
Calculate the purity of the synthesized this compound by determining the peak area percentage: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Visualization of Experimental Workflows
Caption: Workflow for the purity assessment of synthesized this compound using TLC and HPLC.
Conclusion
The choice between TLC and HPLC for the purity assessment of synthesized this compound depends on the specific requirements of the analysis.
-
TLC is an invaluable tool for rapid, qualitative analysis , making it ideal for monitoring the progress of a reaction and for preliminary purity checks. Its low cost and speed allow for high-throughput screening.
-
HPLC is the gold standard for quantitative purity determination . Its high resolution, sensitivity, and accuracy are essential for final product quality control, for generating data for publications, and for regulatory submissions.
For a comprehensive purity assessment, a combination of both techniques is often employed. TLC can be used for in-process control, while HPLC provides the definitive quantitative data for the final, purified product. This dual approach ensures both efficiency in the synthesis process and confidence in the quality of the final this compound.
Evaluating the Synergistic Effects of 4-Phenylimidazole in Corrosion Inhibition Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective corrosion inhibitors is a critical endeavor in materials science and engineering, with significant implications for infrastructure longevity and safety. While numerous compounds have been investigated for their standalone inhibitive properties, the strategic combination of inhibitors to achieve synergistic effects—where the combined effect is greater than the sum of the individual effects—represents a promising frontier. This guide provides a comparative framework for evaluating the synergistic potential of 4-phenylimidazole (4-PhIm) in corrosion inhibition mixtures. Although direct experimental data on synergistic mixtures of this compound is limited in publicly available literature, this document outlines the established methodologies and data from analogous systems to guide future research in this area.
Performance of this compound as a Standalone Inhibitor
This compound has been identified as a mixed-type corrosion inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Its efficacy is attributed to the adsorption of its molecules onto the metal surface, forming a protective barrier. The imidazole ring, with its nitrogen heteroatoms and the phenyl group, facilitates this adsorption through electrostatic interactions and the sharing of π-electrons with the vacant d-orbitals of the metal.
Table 1: Corrosion Inhibition Efficiency of this compound on Copper in 0.5 M H₂SO₄
| Concentration (mM) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 25.0 | - |
| 1 | 8.5 | 66.0 |
| 2 | 5.0 | 80.0 |
| 4 | 3.2 | 87.2 |
| 8 | 1.9 | 92.4 |
Note: The data presented is representative and compiled from various studies on imidazole derivatives. Actual values may vary based on experimental conditions.
Potential Synergistic Mixtures with this compound
Based on studies of other imidazole derivatives and organic corrosion inhibitors, promising candidates for synergistic mixtures with this compound include halide ions (I⁻, Br⁻, Cl⁻) and other organic compounds containing heteroatoms, such as thiourea and its derivatives.
Synergism with Halide Ions
Halide ions are known to enhance the adsorption of organic inhibitors. It is proposed that the halide ions first adsorb onto the positively charged metal surface, creating a net negative charge that facilitates the adsorption of the protonated organic inhibitor molecules (cations). This co-adsorption leads to a more stable and effective protective film. The synergistic effect of halide ions typically follows the order I⁻ > Br⁻ > Cl⁻.
Synergism with Thiourea
Thiourea and its derivatives are effective corrosion inhibitors in their own right, primarily due to the presence of sulfur and nitrogen atoms. When combined with imidazole-based inhibitors, a synergistic effect can arise from the formation of a more compact and stable inhibitor film. The different molecular structures can fill gaps and create a more complex barrier to corrosive species.
Experimental Protocols for Evaluating Synergism
To quantitatively assess the synergistic effects of this compound in a mixture, a combination of electrochemical and surface analysis techniques is employed.
Electrochemical Measurements
These techniques are fundamental for determining corrosion rates and inhibition efficiencies.
-
Potentiodynamic Polarization (PDP): This method involves scanning the potential of the working electrode and measuring the resulting current. The corrosion potential (Ecorr) and corrosion current density (icorr) are extrapolated from the Tafel plots. The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(i₀ - i) / i₀] * 100
where i₀ and i are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS): EIS provides information about the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective film. By fitting the impedance data to an equivalent electrical circuit, parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl) can be obtained. A higher Rct value in the presence of the inhibitor indicates better corrosion protection. The inhibition efficiency can also be calculated from the Rct values:
IE% = [(Rct - Rct₀) / Rct] * 100
where Rct and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.
Calculation of Synergism Parameter
The degree of synergism can be quantified using the synergism parameter (S), calculated from the inhibition efficiencies of the individual components and the mixture:
S = [1 - IE₁ - IE₂ + IE₁ * IE₂] / [1 - IE_mix]
where IE₁ and IE₂ are the inhibition efficiencies of the individual inhibitors, and IE_mix is the inhibition efficiency of the mixture.
-
S > 1 indicates a synergistic effect.
-
S = 1 indicates an additive effect.
-
S < 1 indicates an antagonistic effect.
Surface Analysis Techniques
These methods provide visual and compositional information about the inhibitor film on the metal surface.
-
Scanning Electron Microscopy (SEM): SEM is used to observe the surface morphology of the metal before and after exposure to the corrosive environment with and without the inhibitor mixture. A smoother surface in the presence of the inhibitor indicates effective protection.
-
Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of the surface, allowing for the characterization of the adsorbed inhibitor film's roughness and thickness.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of the sample. It can confirm the presence of the inhibitor molecules on the metal surface and provide insights into the nature of the chemical bonds formed.
Comparative Data for Hypothetical Mixtures
The following tables are structured to present the kind of data that would be generated from experiments evaluating the synergistic effects of this compound with iodide ions and thiourea.
Table 2: Hypothetical Electrochemical Data for 4-PhIm and KI on Mild Steel in 1 M HCl
| Inhibitor | Concentration | icorr (μA/cm²) | Rct (Ω·cm²) | IE (%) | Synergism Parameter (S) |
| Blank | - | 350 | 50 | - | - |
| 4-PhIm | 5 mM | 42 | 420 | 88.0 | - |
| KI | 2 mM | 105 | 165 | 70.0 | - |
| 4-PhIm + KI | 5 mM + 2 mM | 14 | 1250 | 96.0 | 1.67 |
Table 3: Hypothetical Electrochemical Data for 4-PhIm and Thiourea on Mild Steel in 1 M HCl
| Inhibitor | Concentration | icorr (μA/cm²) | Rct (Ω·cm²) | IE (%) | Synergism Parameter (S) |
| Blank | - | 350 | 50 | - | - |
| 4-PhIm | 5 mM | 42 | 420 | 88.0 | - |
| Thiourea | 5 mM | 63 | 280 | 82.0 | - |
| 4-PhIm + Thiourea | 5 mM + 5 mM | 10.5 | 1650 | 97.0 | 1.45 |
Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex interactions in corrosion inhibition and for planning experimental procedures.
Caption: Proposed synergistic inhibition mechanism of this compound and halide ions.
Caption: Workflow for evaluating synergistic corrosion inhibition.
Conclusion
While specific data on the synergistic effects of this compound in corrosion inhibition mixtures remains to be extensively published, the established principles of synergistic inhibition and the detailed experimental protocols outlined in this guide provide a robust framework for future research. By systematically investigating mixtures of this compound with promising candidates like halide ions and thiourea, and by employing a multi-faceted approach of electrochemical and surface analysis techniques, researchers can effectively evaluate and quantify synergistic effects. The insights gained from such studies will be invaluable in the rational design of next-generation, high-performance corrosion inhibitor formulations.
A Comparative Analysis of 4-Phenylimidazole and 4-Phenylthiazole as Enzyme Inhibitors
A detailed guide for researchers and drug development professionals on the inhibitory efficiencies of 4-phenylimidazole and 4-phenylthiazole, focusing on the well-characterized inhibitor this compound against Indoleamine 2,3-dioxygenase 1 (IDO1).
Quantitative Data on Inhibitory Efficiency
The inhibitory activity of this compound against the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has been documented. IDO1 is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan.[1] The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| This compound | Indoleamine 2,3-dioxygenase 1 (IDO1) | 48 | [2][3] |
| 4-Phenylthiazole | Indoleamine 2,3-dioxygenase 1 (IDO1) | Data not available in the reviewed literature | - |
Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of this compound against Indoleamine 2,3-dioxygenase 1 (IDO1). A corresponding value for the parent 4-phenylthiazole was not found in the reviewed literature.
While a direct IC50 value for 4-phenylthiazole against IDO1 is not available, various derivatives of 4-phenylthiazole have shown inhibitory activity against other enzymes. For instance, ureido-substituted 4-phenylthiazole analogs have been developed as potent inhibitors of IGF1R.[4] Additionally, imidazothiazole derivatives, which contain a fused imidazole and thiazole ring system, have been identified as inhibitors of IDO1.[5] These findings suggest that the 4-phenylthiazole scaffold has the potential to be developed into effective enzyme inhibitors, but a direct comparison of its intrinsic inhibitory efficiency against IDO1 with that of this compound cannot be made without further experimental data.
Experimental Protocols
In Vitro IDO1 Enzyme Inhibition Assay
This protocol outlines a typical method for determining the in vitro inhibition of recombinant human IDO1 enzyme activity by measuring the production of kynurenine from tryptophan.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
This compound (inhibitor)
-
Potassium phosphate buffer (pH 6.5)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (Ehrlich's reagent)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare stock solutions of L-tryptophan, this compound, and other reagents in appropriate solvents.
-
Assay Reaction Mixture: In a 96-well microplate, prepare the reaction mixture containing potassium phosphate buffer (50 mM, pH 6.5), L-tryptophan (e.g., 200 µM), ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control group with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the recombinant human IDO1 enzyme to each well.
-
Incubation: Incubate the microplate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA solution (e.g., 30% w/v).
-
Kynurenine Detection:
-
Incubate the plate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
-
Data Acquisition: Measure the absorbance at 480 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The enzyme IDO1 is the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. Inhibition of IDO1 blocks this pathway, leading to a decrease in the production of kynurenine and its downstream metabolites. This pathway is implicated in immune regulation, and its inhibition is a therapeutic strategy in oncology.
Caption: Tryptophan Catabolism via the Kynurenine Pathway and the Point of Inhibition by this compound.
The following diagram illustrates a general experimental workflow for determining the IC50 value of an inhibitor against a target enzyme.
Caption: A generalized workflow for determining the IC50 value of an enzyme inhibitor.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification of Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Based on a Phenylimidazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Crystal Structures and Structure-Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of 4-Phenylimidazole Derivatives on Cancer Cell Lines: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the cytotoxic effects of various 4-phenylimidazole derivatives on a range of cancer cell lines. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer agents. This document summarizes key experimental data, details the methodologies for crucial experiments, and visualizes relevant biological pathways and workflows.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The cytotoxic activity of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a selection of these compounds against various human cancer cell lines, compiled from multiple studies.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 6 | MCF-7 (Breast) | 11.7 | Doxorubicin | 7.67 |
| HepG2 (Liver) | 0.21 | Doxorubicin | 8.28 | |
| A549 (Lung) | 1.7 | Doxorubicin | 6.62 | |
| Compound 5d-2 | HeLa (Cervical) | 1.04-2.27 | - | - |
| A549 (Lung) | 1.04-2.27 | - | - | |
| MCF-7 (Breast) | 1.04-2.27 | - | - | |
| HL-60 (Leukemia) | 1.04-2.27 | - | - | |
| Compound 3d | MCF-7 (Breast) | 43.4 | - | - |
| MDA-MB-231 (Breast) | 35.9 | - | - | |
| Compound 4d | MCF-7 (Breast) | 39.0 | - | - |
| MDA-MB-231 (Breast) | 35.1 | - | - | |
| Compound 5 | MCF-7 (Breast) | < 5 | - | - |
| HCT-116 (Colon) | < 5 | - | - | |
| HepG2 (Liver) | < 5 | - | - | |
| IPM714 | HCT116 (Colorectal) | 1.74 | - | - |
| SW480 (Colorectal) | 2 | - | - | |
| Compound 4 | HepG2 (Liver) | ~0.29 | - | - |
| Imidazolium salt 10 | HL-60 (Leukemia) | 0.3 | Doxorubicin | 0.12 |
| MCF-7 (Breast) | 4.5 | Doxorubicin | 0.9 | |
| 2-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine (22) | NUGC-3 (Gastric) | 0.05 | - | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of the cytotoxic effects of this compound derivatives.
General Synthesis of this compound Derivatives
A general method for the synthesis of this compound involves the reaction of an α-bromo-ketone with formamide.
Procedure:
-
A solution of the appropriate α-bromoacetyl derivative (1 mmol) is heated in formamide (15 mL) at 170–180 °C for 5–9 hours.[1]
-
After cooling to room temperature, the reaction mixture is diluted with a saturated sodium bicarbonate solution (20 mL).[1]
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).[1]
-
The combined organic extracts are dried over sodium sulfate and concentrated under vacuum to yield the crude product.[1]
-
The crude product is then purified by column chromatography to afford the final this compound derivative.[1]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the desired concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Procedure:
-
Cell Treatment: Seed cells and treat with the this compound derivatives for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS and fix by adding 1 mL of cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µl of 100 µg/ml RNase A).
-
PI Staining: Add 400 µL of Propidium Iodide solution (50 µg/mL).
-
Incubation: Incubate at room temperature for 5-10 minutes.
-
Analysis: Analyze the samples by flow cytometry, collecting data from at least 10,000 events.
Western Blot Analysis of PI3K/AKT/mTOR Pathway
Western blotting is used to detect the levels of specific proteins in the PI3K/AKT/mTOR signaling pathway.
Procedure:
-
Protein Extraction: After treatment with the compounds, lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key pathway proteins (e.g., phospho-AKT, total AKT, phospho-mTOR, total mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and signaling pathways involved in the cytotoxic action of this compound derivatives.
Caption: Experimental workflow for evaluating the cytotoxicity of this compound derivatives.
References
Assessing the Binding Affinity of 4-Phenylimidazole versus Other Heme Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction between small molecule ligands and the heme cofactor is a cornerstone of numerous biological processes and a critical consideration in drug design. The imidazole moiety, present in the amino acid histidine, is a natural and prevalent heme ligand. Synthetic derivatives, such as 4-phenylimidazole, are frequently employed as inhibitors of heme-containing enzymes, for instance, indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy.[1] This guide provides a comparative analysis of the binding affinity of this compound against other common heme ligands, supported by experimental data and detailed methodologies.
Quantitative Comparison of Heme Ligand Interactions
The binding affinity of a ligand to a protein is quantitatively described by the dissociation constant (Kd), with a lower Kd value indicating a stronger binding interaction. Another common metric, particularly in the context of enzyme inhibition, is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by half. While IC50 is a measure of functional inhibition and can be influenced by experimental conditions, it is often correlated with binding affinity.
The following tables summarize the binding affinities of this compound and other relevant ligands to heme proteins. It is important to note that direct comparison between IC50 and Kd values should be made with caution, as they represent different aspects of ligand-protein interaction.
Table 1: Inhibitory Potency of Various Ligands against Indoleamine 2,3-Dioxygenase (IDO) [1]
| Ligand | Heme Iron Coordinating Group | IC50 (µM) |
| This compound | Imidazole | 48 |
| 4-(2-Thienyl)imidazole | Imidazole | 32 |
| 4-(2-Furyl)imidazole | Imidazole | 161 |
| Pyridine Derivative | Pyridine | >500 (No Inhibition) |
| Thiazole Derivative | Thiazole | >500 (No Inhibition) |
| Pyrazole Derivative | Pyrazole | >500 (No Inhibition) |
Table 2: Dissociation Constants (Kd) of Imidazole Derivatives with Heme Proteins
| Ligand | Heme Protein | Kd |
| Imidazole | Yeast Cytochrome c Peroxidase | 3.3 ± 0.4 M[2][3] |
| 1-Methylimidazole | Yeast Cytochrome c Peroxidase | 0.85 ± 0.11 M[2] |
| 4-Nitroimidazole | Yeast Cytochrome c Peroxidase | ~0.2 M |
| Imidazole | Bradyrhizobium japonicum FixL Heme Domain | 0.70 ± 0.01 mM |
| Cyanide | Bradyrhizobium japonicum FixL Heme Domain | 0.15 ± 0.09 µM |
Experimental Protocols
The determination of binding affinity between a ligand and a heme protein can be accomplished through various biophysical techniques. The most common methods include UV-visible (UV-vis) spectrophotometry and Isothermal Titration Calorimetry (ITC).
UV-visible Spectrophotometry for Kd Determination
This method relies on the change in the absorbance spectrum of the heme protein upon ligand binding. The Soret band of the heme, typically around 400 nm, is particularly sensitive to changes in the coordination state of the iron atom.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the heme protein of known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a series of dilutions of the ligand stock solution in the same buffer.
-
-
Spectrophotometric Titration:
-
Record the baseline UV-vis spectrum of the heme protein solution in a cuvette.
-
Add increasing concentrations of the ligand to the protein solution.
-
After each addition, allow the system to reach equilibrium and record the UV-vis spectrum.
-
-
Data Analysis:
-
Monitor the change in absorbance at a specific wavelength (e.g., the peak of the Soret band or an isosbestic point).
-
Plot the change in absorbance (ΔA) against the ligand concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using non-linear regression to determine the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n).
Protocol:
-
Sample Preparation:
-
Prepare the heme protein and ligand solutions in the exact same, degassed buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the heme protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat flow signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting titration curve to a binding model to extract the thermodynamic parameters: Ka (and thus Kd), ΔH, and n.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for UV-vis spectrophotometric titration.
Caption: Workflow for Isothermal Titration Calorimetry.
Conclusion
The available data indicates that this compound is a moderately potent inhibitor of the heme enzyme IDO, with an IC50 in the micromolar range. Its inhibitory activity is comparable to or slightly less potent than other imidazole derivatives with different aromatic substitutions at the 4-position. Notably, replacing the imidazole ring with other heterocycles such as pyridine or thiazole significantly diminishes or abolishes inhibitory activity against IDO, highlighting the importance of the imidazole moiety for this specific target.
Direct comparison of the binding affinity (Kd) of this compound with simpler imidazoles is challenging due to the lack of studies on the same heme protein. The binding of unsubstituted imidazole to heme proteins can vary dramatically, from the millimolar to the molar range, depending on the specific protein environment. This underscores the critical role of the protein scaffold in modulating ligand binding affinity. For a more definitive assessment of the contribution of the phenyl group to the binding affinity of this compound, further studies determining its Kd with a range of heme proteins would be invaluable.
References
- 1. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of imidazole, 1-methylimidazole and 4-nitroimidazole to yeast cytochrome c peroxidase (CcP) and the distal histidine mutant, CcP(H52L) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of imidazole, 1-methylimidazole and 4-nitroimidazole to yeast cytochrome c peroxidase (CcP) and the distal histidine mutant, CcP(H52L) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Phenylimidazole: A Guide for Laboratory Professionals
The proper disposal of 4-phenylimidazole is critical for ensuring laboratory safety and environmental protection. As a compound classified with specific health hazards, it necessitates handling and disposal in accordance with hazardous waste regulations. Adherence to these procedures is mandatory for researchers, scientists, and drug development professionals to minimize risks and maintain compliance.
This compound is recognized as being harmful if swallowed, causing skin irritation, serious eye irritation, and potentially causing respiratory irritation[1][2][3]. Therefore, it must be managed as hazardous waste from the point of generation through final disposal. Standard laboratory practices of discarding chemicals in the regular trash or washing them down the drain are not permissible for this substance[4][5]. Disposal must be coordinated through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Step-by-Step Disposal Protocol for this compound
The following steps provide a clear, procedural guide for the safe disposal of this compound waste, including the pure chemical, contaminated lab supplies, and empty containers.
1. Waste Collection and Segregation:
-
Solid Waste: Collect pure this compound waste, including residues from weighing boats and spatulas, in a dedicated, sealable, and chemically compatible container. Avoid mixing with other chemical wastes to prevent unknown reactions.
-
Contaminated Labware: Items such as gloves, absorbent paper, and wipes that are contaminated with this compound should be collected as chemically contaminated solid waste. These items should be double-bagged in clear plastic bags to allow for visual inspection by waste technicians.
-
Avoid Dust Formation: When handling solid this compound, take care to avoid creating dust. If necessary, sweep or shovel material carefully into the waste container.
2. Container Selection and Labeling:
-
Primary Container: Use a sturdy, leak-proof container with a secure, screw-on cap for collecting solid this compound waste. Ensure the container material is compatible with the chemical.
-
Labeling: As soon as the first waste is added, the container must be labeled. The label must include the words "Hazardous Waste," the full chemical name "this compound," the date of waste generation, and the specific laboratory or area of origin. All constituents of a mixture must be listed.
3. Storage of Hazardous Waste:
-
Designated Area: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Keep Closed: Waste containers must remain tightly closed at all times, except when actively adding waste.
4. Disposal of Empty Containers:
-
Triple Rinsing: To be considered non-hazardous, empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected as hazardous liquid waste in a separate, appropriately labeled container.
-
Final Disposal: After triple-rinsing and allowing the container to air dry, the original label must be completely removed or defaced. The clean container can then typically be disposed of in the regular trash or recycled, depending on institutional policies.
5. Arranging for Waste Pickup:
-
Contact EHS: Once the waste container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.
-
Documentation: Complete any required forms, such as a Hazardous Waste Information Form, providing an accurate list of the container's contents.
Summary of Hazard Data and Required PPE
| Hazard Classification | GHS Codes | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315 | Protective gloves |
| Serious Eye Irritation | H319 | Eyeshields / Safety goggles |
| Respiratory Irritation | H335 | N95 dust mask |
| Harmful if Swallowed | H302 | Standard laboratory coat |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste materials.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
